1H-1,2,4-triazol-5-ylmethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-1,2,4-triazol-5-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O/c7-1-3-4-2-5-6-3/h2,7H,1H2,(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDMDSNULOKCLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00329849 | |
| Record name | 1H-1,2,4-triazol-5-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123372-69-0 | |
| Record name | 1H-1,2,4-triazol-5-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1H-1,2,4-triazol-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide on the Core Chemical Properties and Structure of 1H-1,2,4-triazol-5-ylmethanol and its Isomers
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the chemical properties and structure of 1H-1,2,4-triazole-ylmethanol isomers. Due to the limited availability of specific data for 1H-1,2,4-triazol-5-ylmethanol, this document focuses on the closely related and better-characterized isomer, (1-Methyl-1H-[1][2][3]triazol-3-yl)-methanol, while also providing general information applicable to the 1,2,4-triazole core. This guide includes a summary of quantitative data, general experimental methodologies for the synthesis of 1,2,4-triazole derivatives, and visualizations to illustrate key concepts.
Introduction to the 1,2,4-Triazole Core
The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. This aromatic ring system is a vital scaffold in medicinal chemistry and materials science due to its unique chemical properties and diverse biological activities. Derivatives of 1,2,4-triazole have demonstrated a wide range of pharmacological effects, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[4][5] The arrangement of nitrogen atoms in the ring allows for various substitution patterns, leading to a vast library of derivatives with distinct biological and chemical characteristics.
Chemical Structure and Properties of (1-Methyl-1H-[1][2][3]triazol-3-yl)-methanol
While specific data for this compound is scarce in publicly available literature, extensive information exists for its isomers. This section details the known properties of (1-Methyl-1H-[1][2][3]triazol-3-yl)-methanol as a representative example.
Table 1: Chemical Identifiers and Properties of (1-Methyl-1H-[1][2][3]triazol-3-yl)-methanol
| Property | Value | Reference |
| IUPAC Name | (1-Methyl-1H-1,2,4-triazol-3-yl)methanol | [6] |
| Synonyms | 1-Methyl-1H-1,2,4-triazole-3-methanol | [6] |
| CAS Number | 135242-93-2 | [6] |
| Molecular Formula | C4H7N3O | [6] |
| Molecular Weight | 113.12 g/mol | [6] |
| Appearance | Powder or liquid | [6] |
| Melting Point | 73-75 °C | [3] |
| Boiling Point | 296.8±42.0 °C (Predicted) | [2] |
| pKa | 13.16±0.10 (Predicted) | [2] |
| SMILES | CN1C=NC(=C1)CO | |
| InChI Key | WEDYTSQNYJKOPC-UHFFFAOYSA-N | [6] |
Experimental Protocols: General Synthesis of 1,2,4-Triazole Derivatives
The synthesis of 1,2,4-triazole derivatives can be achieved through various synthetic routes. A common method involves the cyclization of a thiosemicarbazide derivative. The following is a generalized protocol and should be adapted based on the specific target molecule.
General Synthesis of 4-Amino-3-substituted-1H-1,2,4-triazole-5(4H)-thione
-
Formation of Potassium Dithiocarbazinate: A substituted acid hydrazide is dissolved in absolute ethanol containing potassium hydroxide. Carbon disulfide is added dropwise while stirring. The mixture is stirred for a specified time, and the resulting potassium dithiocarbazinate salt is precipitated, filtered, and dried.
-
Cyclization with Hydrazine Hydrate: The potassium dithiocarbazinate is refluxed with hydrazine hydrate in water. The reaction is monitored for the cessation of hydrogen sulfide evolution. Upon completion, the solution is cooled and acidified with hydrochloric acid to precipitate the 4-amino-3-substituted-1H-1,2,4-triazole-5(4H)-thione. The product is then filtered, washed, and recrystallized.[7]
Diagram 1: General Synthesis Workflow for 1,2,4-Triazole Derivatives
Caption: General workflow for the synthesis of 1,2,4-triazole thione derivatives.
Analytical Methods for Characterization
The characterization of 1,2,4-triazole derivatives typically involves a combination of spectroscopic and chromatographic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for elucidating the chemical structure, confirming the substitution pattern on the triazole ring, and identifying the presence of functional groups.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the synthesized compound, confirming its identity.
-
Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups, such as N-H, C=N, and C-O bonds.
-
High-Performance Liquid Chromatography (HPLC): Employed to determine the purity of the compound. A common method utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with trifluoroacetic acid as an additive, and UV detection at 200 nm.[8]
Biological Activities of 1,2,4-Triazole Derivatives
Derivatives of 1,2,4-triazole are known for a broad spectrum of biological activities.[4] These activities are highly dependent on the nature and position of the substituents on the triazole ring.
-
Antifungal Activity: Many commercially available antifungal drugs, such as fluconazole and itraconazole, contain a 1,2,4-triazole moiety.[5] They function by inhibiting the enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.
-
Anticancer Activity: Certain 1,2,4-triazole derivatives have shown promise as anticancer agents by targeting various cellular pathways, including tubulin polymerization and aromatase inhibition.[9]
-
Other Activities: A wide range of other biological effects have been reported for 1,2,4-triazole derivatives, including antibacterial, antiviral, anti-inflammatory, and anticonvulsant activities.[4]
Diagram 2: Logical Relationship of 1,2,4-Triazole Isomers
Caption: Positional isomers of hydroxymethyl-1H-1,2,4-triazole.
Conclusion
The 1,2,4-triazole scaffold remains a highly attractive platform for the development of novel therapeutic agents and functional materials. While specific data on this compound is limited, the extensive research on its isomers, such as (1-Methyl-1H-[1][2][3]triazol-3-yl)-methanol, provides valuable insights into the chemical and biological properties of this class of compounds. Further investigation into the synthesis and characterization of less common isomers is warranted to fully explore the chemical space and potential applications of 1,2,4-triazole derivatives.
References
- 1. (1-methyl-1H-1,2,4-triazol-5-yl)methanol - C4H7N3O | CSSB00000688323 [chem-space.com]
- 2. echemi.com [echemi.com]
- 3. (1-Methyl-1H-[1,2,4]triazol-3-yl)-methanol | 135242-93-2 [chemicalbook.com]
- 4. chemmethod.com [chemmethod.com]
- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. connectjournals.com [connectjournals.com]
- 8. helixchrom.com [helixchrom.com]
- 9. mdpi.com [mdpi.com]
Interpreting the Spectroscopic Fingerprints of 1,2,4-Triazoles: A Technical Guide
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its presence in a multitude of bioactive compounds.[1][2] Accurate structural elucidation of novel 1,2,4-triazole derivatives is paramount, relying on a synergistic interpretation of data from various spectroscopic techniques. This guide offers an in-depth analysis of the key spectroscopic signatures of 1,2,4-triazole compounds, tailored for researchers, scientists, and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of 1,2,4-triazole derivatives.
¹H NMR Spectroscopy
Proton NMR provides critical information about the electronic environment of protons. In 1,2,4-triazole derivatives, the chemical shift of the C-H proton on the triazole ring is a key indicator. This proton typically resonates in the downfield region of the spectrum. The specific chemical shifts are influenced by the substituents on the ring and the tautomeric form present.[3][4]
¹³C NMR Spectroscopy
Carbon NMR is instrumental in identifying the carbon atoms of the triazole ring. The chemical shifts of the triazole ring carbons are distinct and provide confirmatory structural evidence.[5][6] For instance, in some derivatives, the C-3 and C-5 carbons of the triazole ring can be observed at specific ppm ranges.[2][7]
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Substituted 1,2,4-Triazole Derivatives
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference(s) |
| ¹H | Triazole Ring C-H | 7.5 - 8.8 | [4] |
| NH (if present) | 12.67 (broad singlet) | [7][8] | |
| CH₂ (adjacent to ring) | ~4.4 | [7][8] | |
| NH₂ (on ring) | ~5.4 | [7][8] | |
| ¹³C | Triazole C-3 | 156.5 - 157.1 | [2][7][8] |
| Triazole C-5 | 160.3 - 160.9 | [2][7][8] | |
| Imine (C=N) | 149 - 169 | [5] | |
| Thionyl (C=S) | 150 - 160 | [9][10] |
Note: Chemical shifts are highly dependent on the solvent and the specific nature and position of substituents on the triazole ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the various functional groups within a molecule based on their characteristic vibrational frequencies. For 1,2,4-triazoles, key absorption bands correspond to N-H, aromatic C-H, C=N, and C=C stretching vibrations.[2][11] The presence or absence of specific peaks, such as a strong absorption for a C=S group in mercapto-substituted triazoles, can help distinguish between possible tautomeric forms.[9][10]
Table 2: Characteristic FT-IR Absorption Bands for 1,2,4-Triazole Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Reference(s) |
| N-H stretching | 3126 - 3300 | [2][11][12] |
| C-H aromatic stretching | 3032 - 3097 | [2][11] |
| S-H stretching (thiol) | 2550 - 2790 | [9][10][12] |
| C=N stretching | 1600 - 1411 | [9] |
| C=C aromatic stretching | 1483 - 1529 | [2][11] |
| -N=N- stretching | ~1543 | [2][11] |
| C=S stretching (thione) | 1166 - 1258 | [9] |
Mass Spectrometry (MS)
Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of 1,2,4-triazole compounds. The fragmentation patterns observed, particularly with techniques like Electron Ionization (EI) and Electrospray Ionization (ESI), provide valuable structural clues.[13][14]
Under EI, the 1,2,4-triazole ring often undergoes cleavage. A characteristic fragmentation of the unsubstituted 1H-1,2,4-triazole involves the loss of HCN, resulting in a major fragment ion.[13] For substituted triazoles, fragmentation can be more complex, sometimes involving the loss of a nitrogen molecule (N₂) to form a nitrilium ion.[13] ESI-MS studies, often coupled with varying fragmentor voltages, help in elucidating these complex fragmentation pathways.[13][14]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Unsubstituted 1,2,4-triazole shows a weak absorption at around 205 nm.[9] The position of the maximum absorption (λmax) can be influenced by the presence of substituents and the solvent. For example, 5-substituted-3-mercapto-1,2,4-triazoles in ethanol typically show two absorption bands, with the band at a higher wavelength attributed to the C=S chromophore.[9] The pH of the mobile phase can also affect the UV-Vis spectrum.[15]
Table 3: Typical UV-Vis Absorption Maxima for 1,2,4-Triazole Derivatives
| Compound Type | Typical λmax (nm) | Notes | Reference(s) |
| Unsubstituted 1,2,4-triazole | ~205 | Weak absorption | [9] |
| N-acetyl-1,2,4-triazole | 221.5 | Bathochromic shift compared to unsubstituted | [9] |
| 5-substituted-3-mercapto-1,2,4-triazoles | 252-256 and 288-298 | The higher wavelength band is due to the C=S group | [9] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and high-quality spectroscopic data.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve a small amount (typically 1-5 mg) of the purified 1,2,4-triazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[2][4] Ensure the sample is fully dissolved.
-
Data Acquisition : Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz).[8][16] Use residual solvent peaks as internal standards (e.g., CDCl₃: δ 7.26 for ¹H, δ 77.0 for ¹³C; DMSO-d₆: δ 2.50 for ¹H, δ 39.5 for ¹³C).[16]
-
Data Processing and Analysis : Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Analyze the resulting spectra to determine chemical shifts (δ), coupling constants (J), and integration values.[2] Advanced experiments like COSY, HSQC, and HMBC can be used for complete structural assignment.[6]
FT-IR Spectroscopy Protocol
-
Sample Preparation :
-
Data Acquisition : Record a background spectrum of the empty sample holder or a pure KBr pellet. Then, record the sample spectrum, typically over a range of 4000-400 cm⁻¹. The instrument software will automatically subtract the background spectrum.[1]
-
Data Analysis : Analyze the positions and intensities of the absorption bands to identify the functional groups present in the molecule.[1][2]
Mass Spectrometry (ESI-MS) Protocol
-
Sample Preparation : Dissolve the sample in an appropriate volatile solvent (e.g., methanol, acetonitrile, water, or a combination) to a concentration of approximately 10-100 micrograms per mL.[17] High concentrations of non-volatile salts or buffers like phosphate and HEPES should be avoided as they interfere with electrospray ionization.[17][18] The solution must be free of precipitates; filter if necessary.[17]
-
Data Acquisition :
-
Instrumentation : Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.[13]
-
Parameters : Set the capillary voltage (e.g., ~4000 V), drying gas (e.g., Nitrogen) flow rate (e.g., ~10 L/min), and scan range (e.g., m/z 100–1000).[1][13]
-
Fragmentation : To induce and study fragmentation, acquire spectra at varying fragmentor voltages (e.g., 0 V, 100 V, 200 V).[13][14]
-
-
Data Analysis : Analyze the mass-to-charge ratio (m/z) of the molecular ion to determine the molecular weight. Interpret the fragmentation pattern by comparing spectra at different fragmentor voltages to propose fragmentation pathways and confirm the structure.
Visualizing Spectroscopic Workflows and Pathways
Diagrams are essential for visualizing complex processes in chemical analysis.
Caption: A generalized workflow for the synthesis and spectral analysis of a chemical compound.[1]
Caption: Generalized EI-MS fragmentation pathways for the 1,2,4-triazole ring system.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. pubs.aip.org [pubs.aip.org]
- 8. elar.urfu.ru [elar.urfu.ru]
- 9. ijsr.net [ijsr.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijrpc.com [ijrpc.com]
- 13. benchchem.com [benchchem.com]
- 14. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 15. UV-Vis Absorption Spectrum of 1H-1,2,4-Triazole-1-acetic acid | SIELC Technologies [sielc.com]
- 16. rsc.org [rsc.org]
- 17. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 18. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]
The 1,2,4-Triazole Nucleus: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole, a five-membered heterocyclic ring containing three nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole character, allow for high-affinity interactions with a wide range of biological targets. This has led to the incorporation of the 1,2,4-triazole nucleus into a diverse array of clinically significant drugs with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant biological activities of 1,2,4-triazole derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key mechanisms of action.
Diverse Pharmacological Profile of 1,2,4-Triazole Derivatives
Derivatives of the 1,2,4-triazole core exhibit a remarkable range of pharmacological activities, including antifungal, antibacterial, anticancer, antiviral, anti-inflammatory, and antitubercular effects.[1] This versatility stems from the triazole ring's ability to act as a bioisostere for amide, ester, and carboxylic acid functionalities, enabling it to modulate the pharmacological profile of a molecule.[2]
Antifungal Activity
The most prominent application of 1,2,4-triazoles is in the development of antifungal agents.[3] Triazole antifungals, such as the clinically used fluconazole and itraconazole, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][4] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death.[4]
Table 1: Antifungal Activity of 1,2,4-Triazole Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives (5b, 5c, 5d, 5e, 5m, 5n) | Microsporum gypseum | Superior to ketoconazole | [5] |
| Thiazolo[4,5-d]pyrimidine hybrids with (1H-1,2,4) triazole (2a, 2b, 2c, 3a, 3b) | Various pathogenic fungi | 0.06 - 2 (Excellent) | [6] |
| 1,2,3-Benzotriazine-4-one containing triazoles | Candida albicans, Cryptococcus neoformans | 0.0156 - 2.0 | [6] |
| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime (5a4) | S. sclerotiorum, P. infestans, R. solani, B. cinerea | 1.59, 0.46, 0.27, 11.39 (EC50) | [7] |
| (Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime (5b2) | S. sclerotiorum | 0.12 (EC50) | [7] |
Antibacterial Activity
1,2,4-Triazole derivatives have demonstrated significant potential as antibacterial agents against both Gram-positive and Gram-negative bacteria.[8][9] Hybrid molecules, combining the 1,2,4-triazole scaffold with other antibacterial pharmacophores like quinolones, have shown promise in overcoming drug resistance.[9][10]
Table 2: Antibacterial Activity of 1,2,4-Triazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-amino-5-aryl-4H-1,2,4-triazole derivative (with 4-trichloromethyl group) | E. coli, B. subtilis, P. aeruginosa, P. fluoroscens | 5 | [10] |
| Ofloxacin analogue with 1,2,4-triazole | S. aureus, S. epidermis, B. subtilis, E. coli | 0.25 - 1 | [10] |
| Clinafloxacin-triazole hybrid | Gram-positive and Gram-negative bacteria | 0.25 - 32 | [10] |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (5e) | Staphylococcus aureus | Superior to streptomycin | [5] |
| 2-methylpiperazine compound (12h) | MDR E. coli | 0.25 | [10] |
Anticancer Activity
The 1,2,4-triazole nucleus is a key component in a number of anticancer agents.[11] These compounds exert their antiproliferative effects through various mechanisms, including the inhibition of enzymes such as epidermal growth factor receptor (EGFR), BRAF, and tubulin polymerization.[4][12]
Table 3: Anticancer Activity of 1,2,4-Triazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Target | Reference |
| 8c | Various | - | EGFR (IC50 = 3.6 µM), BRAF, Tubulin | [4][12] |
| 8d | Various | - | BRAF, Tubulin | [4][12] |
| TP1-TP7 | Murine melanoma (B16F10) | 41.12 - 61.11 | - | [13] |
| 10a | MCF-7, Hela, A549 | 6.43, 5.6, 21.1 | - | [9] |
| 17 | MCF-7, Caco-2 | 0.31, 4.98 | - | [14] |
| 22 | MCF-7, Caco-2 | 3.31, 4.98 | - | [14] |
| 25 | MCF-7, Caco-2 | 4.46, 7.22 | - | [14] |
Antiviral Activity
1,2,4-triazole derivatives have demonstrated a broad spectrum of antiviral activities against various DNA and RNA viruses, including influenza, HIV, and hepatitis viruses.[6][15][16] Ribavirin, a well-known antiviral drug, features a 1,2,4-triazole carboxamide moiety.[6][15] The mechanism of antiviral action can vary, with some compounds inhibiting viral enzymes like neuraminidase.[17]
Table 4: Antiviral Activity of 1,2,4-Triazole Derivatives
| Compound | Virus | Activity | Reference |
| R-configuration enantiomers of 1,2,4-triazole-3-thiones | Influenza A (H1N1) | Potential drug candidates | [6] |
| Compound 3 (doravirine analogue) | HIV-1 | Excellent efficacy | [6] |
| Compound 9c | Influenza H5N1, H1N1 | IC50 = 2.280 µM | [17] |
Anti-inflammatory Activity
Certain 1,2,4-triazole derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[3][18] Selective COX-2 inhibitors are desirable as they can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.
Table 5: Anti-inflammatory Activity of 1,2,4-Triazole Derivatives (COX Inhibition)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| 1 | >100 | 20.5 | [18] |
| 4 | 117.8 | 1.76 | [18] |
| 14 | 13.5 | 0.04 | [18] |
| 21a | 9.15 | 2.13 | [18] |
| 21b | 8.85 | 1.98 | [18] |
| 8a-g, 10a,b, 11a-g | - | 0.04 - 0.16 |
Antitubercular Activity
The emergence of multidrug-resistant tuberculosis has necessitated the development of new antitubercular agents. 1,2,4-triazole derivatives have shown promising activity against Mycobacterium tuberculosis.[19][20][21]
Table 6: Antitubercular Activity of 1,2,4-Triazole Derivatives
| Compound | Strain | MIC (µg/mL) | Reference |
| 6a | M. tuberculosis H37Rv | 6.25 | [20] |
| 6e, 6h | M. tuberculosis H37Rv | IC50 and IC90 < 100 | [19] |
| C4 | M. tuberculosis H37Ra | 0.976 | [21] |
| C8, C11, C14 | M. tuberculosis H37Ra | 31.25 - 62.5 | [21] |
| 5D | M. tuberculosis H37Rv | 0.8 |
Experimental Protocols
This section provides generalized experimental protocols for the synthesis and biological evaluation of 1,2,4-triazole derivatives, based on methodologies reported in the scientific literature.
General Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols
Procedure:
-
A mixture of a substituted benzoic acid (0.01 M) and thiocarbohydrazide (0.01 M) is heated until it melts.[5]
-
The reaction mixture is maintained at a specific temperature (e.g., 145°C) for a defined period (e.g., 40 minutes).[5]
-
After cooling, the product is treated with a sodium bicarbonate solution to neutralize any unreacted acid.[5]
-
The solid product is then washed with water and collected by filtration.[5]
-
The crude product is purified by recrystallization from a suitable solvent system, such as ethanol and dimethylformamide.[5]
In Vitro Antibacterial Susceptibility Testing (Broth Dilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.
Materials:
-
Synthesized 1,2,4-triazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa)
-
Nutrient broth
-
96-well microtiter plates
-
Standard antibiotic (e.g., Streptomycin, Ciprofloxacin)
-
Solvent for compounds (e.g., DMSO)
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solutions in nutrient broth in the wells of a 96-well microtiter plate to obtain a range of concentrations.
-
Prepare a standardized inoculum of each bacterial strain.
-
Add the bacterial inoculum to each well containing the diluted compounds.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Antifungal Susceptibility Testing (Disc Diffusion Method)
Objective: To assess the antifungal activity of the synthesized compounds.
Materials:
-
Synthesized 1,2,4-triazole derivatives
-
Fungal strains (e.g., Candida albicans, Aspergillus niger, Microsporum gypseum)
-
Sabouraud Dextrose Agar (SDA)
-
Sterile filter paper discs
-
Standard antifungal drug (e.g., Ketoconazole)
-
Solvent for compounds (e.g., DMSO)
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent.
-
Impregnate sterile filter paper discs with the stock solutions of the test compounds and the standard drug.
-
Prepare a standardized inoculum of each fungal strain and spread it evenly onto the surface of SDA plates.
-
Place the impregnated discs on the surface of the inoculated agar plates.
-
Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 48-72 hours.
-
Measure the diameter of the zone of inhibition around each disc. A larger zone of inhibition indicates greater antifungal activity.
In Vitro Anticancer Activity (MTT Assay)
Objective: To evaluate the cytotoxic effect of the synthesized compounds on cancer cell lines.
Materials:
-
Synthesized 1,2,4-triazole derivatives
-
Cancer cell lines (e.g., MCF-7, Hela, A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds and a standard anticancer drug for a specified duration (e.g., 48 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined.[9][13]
In Vitro Anti-inflammatory Activity (COX Inhibition Assay)
Objective: To determine the inhibitory effect of the synthesized compounds on COX-1 and COX-2 enzymes.
Materials:
-
Synthesized 1,2,4-triazole derivatives
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Reaction buffer
-
Standard COX inhibitors (e.g., Celecoxib, Indomethacin)
-
Detection reagents for prostaglandin E2 (PGE2)
Procedure:
-
Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compounds or a standard inhibitor.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate the reaction mixture for a specific time at a controlled temperature.
-
Stop the reaction and measure the amount of PGE2 produced using a suitable method, such as an enzyme immunoassay (EIA).
-
Calculate the percentage of inhibition of enzyme activity for each compound concentration.
-
Determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme activity.[3][18]
In Vitro Antitubercular Activity (Microplate Alamar Blue Assay - MABA)
Objective: To determine the MIC of the synthesized compounds against Mycobacterium tuberculosis.
Materials:
-
Synthesized 1,2,4-triazole derivatives
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC
-
96-well microtiter plates
-
Alamar Blue reagent
-
Standard antitubercular drugs (e.g., Isoniazid, Rifampicin)
Procedure:
-
Dispense the supplemented Middlebrook 7H9 broth into the wells of a 96-well plate.
-
Perform serial dilutions of the test compounds in the wells.
-
Add a standardized inoculum of M. tuberculosis H37Rv to each well.
-
Include a drug-free control and a sterile control.
-
Incubate the plates at 37°C for 5-7 days.
-
Add Alamar Blue reagent to each well and re-incubate for 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[19][20]
Conclusion
The 1,2,4-triazole nucleus continues to be a highly valuable and versatile scaffold in the field of medicinal chemistry. Its presence in a wide array of therapeutic agents highlights its importance in drug design and development. The diverse biological activities, coupled with favorable pharmacokinetic properties, ensure that 1,2,4-triazole derivatives will remain a focal point of research for the discovery of novel and more effective therapeutic agents to combat a wide range of diseases. This guide serves as a foundational resource for researchers and professionals in the field, providing a comprehensive overview of the biological activities, mechanisms of action, and key experimental methodologies associated with this remarkable heterocyclic core.
References
- 1. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [image] Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. dspace.nuft.edu.ua [dspace.nuft.edu.ua]
- 14. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles | Bentham Science [benthamscience.com]
- 15. In Vitro and In Vivo Antiviral Studies of New Heteroannulated 1,2,3-Triazole Glycosides Targeting the Neuraminidase of Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Characteristics of 1H-1,2,4-triazol-5-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical characteristics of 1H-1,2,4-triazol-5-ylmethanol. Due to the limited availability of experimental data for this specific isomer, this guide also includes data for the parent compound, 1H-1,2,4-triazole, and other closely related isomers to provide a comparative context for researchers.
Physicochemical Properties
The following tables summarize the known and predicted physicochemical properties of this compound, along with experimental data for 1H-1,2,4-triazole and other relevant isomers.
Table 1: General and Physical Properties
| Property | This compound | 1H-1,2,4-triazole (Parent Compound) | (1-Methyl-1H-[1][2][3]triazol-5-yl)methanol | 1H-1,2,4-triazol-1-ylmethanol |
| Molecular Formula | C₃H₅N₃O | C₂H₃N₃ | C₄H₇N₃O | C₃H₅N₃O |
| Molecular Weight ( g/mol ) | 99.09 | 69.07 | 113.12 | 99.09 |
| Appearance | Not specified | White to pale yellow crystalline solid[4] | White crystalline powder[5] | White to light yellow powder to crystal[6] |
| Melting Point (°C) | Not specified | 119 - 121[1] | Not specified | 68.0 to 72.0[6] |
| Boiling Point (°C) | 281.1 ± 42.0 (Predicted)[1] | 260[1] | Not specified | Not specified |
| Density (g/cm³) | 1.27 ± 0.1 (Predicted)[1] | 1.13[1] | Not specified | Not specified |
Table 2: Solubility and Partition Coefficients
| Property | This compound | 1H-1,2,4-triazole (Parent Compound) |
| Solubility in Water | Not specified | Very soluble[2][4] |
| Solubility in Organic Solvents | Not specified | Soluble in ethanol, methanol, and acetone[4] |
| logP (Octanol-Water Partition Coefficient) | Not specified | -0.6 |
Table 3: Acidity and Basicity
| Property | This compound | 1H-1,2,4-triazole (Parent Compound) |
| pKa | 13.24 ± 0.20 (Predicted)[1] | 10.26[2] |
| pKa of Conjugate Acid | Not specified | 2.45[2] |
Table 4: Spectroscopic Data
| Property | 1H-1,2,4-triazole (Parent Compound) |
| ¹H NMR (Methanol-d₄), δ (ppm) | C₃–H, 7.92; C₅–H, 8.85[1] |
| ¹³C NMR (Methanol-d₄), δ (ppm) | C₃, 147.4; C₅, 147.4[1] |
| UV (THF), λnm (ε) | 216.5 (3.66)[1] |
Experimental Protocols
2.1. Proposed Synthesis of this compound
A plausible synthetic route to this compound involves the cyclization of an appropriate amidrazone with a carboxylic acid derivative.
-
Step 1: Synthesis of Formylamidrazone.
-
React hydrazine with formamide to generate formylamidrazone. This reaction is typically carried out by heating the reactants, often in the absence of a solvent.
-
-
Step 2: Cyclization with Glycolic Acid.
-
The formylamidrazone is then reacted with glycolic acid. This condensation reaction, followed by cyclization and dehydration, is expected to yield this compound. The reaction is typically performed at elevated temperatures, and a dehydrating agent or azeotropic removal of water can be employed to drive the reaction to completion.
-
-
Purification.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.
-
2.2. Analytical Methods
2.2.1. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system equipped with a UV detector is suitable for the analysis.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for triazole derivatives.
-
Mobile Phase: A gradient elution with a mixture of water (containing 0.1% formic acid) and acetonitrile is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 210 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
¹H NMR: Acquire a standard proton NMR spectrum to determine the chemical shifts and coupling constants of the protons.
-
¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum to identify the number and types of carbon atoms.
-
2D NMR: Techniques such as COSY and HSQC can be used to confirm the structure and assign the proton and carbon signals.
2.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Interpretation: Identify characteristic absorption bands for functional groups such as O-H (alcohol), N-H (triazole ring), and C-N and C=N (triazole ring) stretches.
Mandatory Visualizations
The following diagrams illustrate a proposed synthetic workflow and a general analytical workflow for this compound.
Caption: Proposed synthetic workflow for this compound.
Caption: General analytical workflow for the characterization of this compound.
References
- 1. 1H-1,2,4-Triazole-5-methanol, α,1-dimethyl- CAS#: 1864063-01-3 [chemicalbook.com]
- 2. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chemimpex.com [chemimpex.com]
- 6. (1H-1,2,4-Triazol-1-yl)methanol | 74205-82-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
The 1,2,4-Triazole Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide on the Discovery and Development of 1,2,4-Triazole Derivatives for Researchers, Scientists, and Drug Development Professionals.
The 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties have made it a cornerstone in the development of a wide array of therapeutic agents, leading to market approval for over thirty-five drugs. This versatile nucleus is metabolically stable and acts as a crucial pharmacophore, capable of engaging with biological targets through hydrogen bonding. The broad spectrum of pharmacological activities exhibited by 1,2,4-triazole derivatives—including antifungal, anticancer, antiviral, antibacterial, and anti-inflammatory properties—continues to drive extensive research into novel synthetic methodologies and therapeutic applications.
Classical and Modern Synthetic Routes to the 1,2,4-Triazole Core
The construction of the 1,2,4-triazole ring has been achieved through various synthetic strategies, from classical named reactions to modern, more efficient methods.
One of the earliest methods is the Pellizzari reaction , first described in 1911, which involves the condensation of an amide with a hydrazide at high temperatures.[1] While historically significant, this reaction often requires harsh conditions and can result in low yields.[1]
Another foundational method is the Einhorn-Brunner reaction , which synthesizes 1,2,4-triazoles through the acid-catalyzed condensation of imides with alkyl hydrazines.[2][3] This method offers a degree of regioselectivity, with the acyl group from the stronger corresponding carboxylic acid preferentially occupying the 3-position of the triazole ring.[2][3]
More contemporary approaches have focused on improving efficiency and sustainability. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, dramatically reducing reaction times and increasing yields for 1,2,4-triazole synthesis.[4] Additionally, various catalytic systems, including copper-catalyzed reactions, have been developed to facilitate the construction of the triazole ring under milder conditions with a broader tolerance for different functional groups.[5]
Below is a generalized workflow for the synthesis of 1,2,4-triazole derivatives, highlighting both classical and modern approaches.
Key Therapeutic Applications and Mechanisms of Action
The therapeutic success of 1,2,4-triazole derivatives is largely attributed to their potent and selective inhibition of key enzymes in pathogenic organisms and cancer cells.
Antifungal Activity: Inhibition of Lanosterol 14α-Demethylase (CYP51)
The most prominent application of 1,2,4-triazoles is in the treatment of fungal infections. Marketed drugs like fluconazole and itraconazole are mainstays in antifungal therapy. Their mechanism of action involves the potent inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[6] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom in the active site of CYP51, disrupting ergosterol production. This leads to the accumulation of toxic sterol precursors and ultimately compromises the integrity and function of the fungal cell membrane.[6]
Anticancer Activity: Aromatase Inhibition and Beyond
In oncology, 1,2,4-triazole derivatives such as letrozole and anastrozole are highly effective aromatase inhibitors used in the treatment of hormone-receptor-positive breast cancer.[2] Aromatase is a cytochrome P450 enzyme responsible for the final step in estrogen biosynthesis. By inhibiting this enzyme, these drugs reduce circulating estrogen levels, thereby slowing the growth of estrogen-dependent tumors.[2]
Beyond aromatase inhibition, novel 1,2,4-triazole derivatives have been developed to target other key pathways in cancer progression, including the inhibition of tyrosine kinases and tubulin polymerization. This demonstrates the versatility of the 1,2,4-triazole scaffold in generating compounds with diverse anticancer mechanisms.
Quantitative Structure-Activity Relationship (QSAR) Insights
QSAR studies have been instrumental in optimizing the therapeutic potential of 1,2,4-triazole derivatives by correlating their structural features with biological activity. These studies have provided valuable insights for the rational design of new, more potent, and selective agents.
For antifungal 1,2,4-triazoles, QSAR models have highlighted the importance of specific physicochemical and topological parameters for their activity against various fungal strains, including Candida albicans.[7] These models can aid in predicting the antifungal efficacy of novel derivatives.[7][8]
Similarly, in the realm of anticancer research, QSAR analyses have been applied to 1,2,4-triazole-based compounds to identify key structural requirements for their cytotoxic effects against different cancer cell lines.[9][10] These studies have shown that electrostatic and steric interactions play a significant role in determining their biological activity.[9]
The following tables summarize key quantitative data for representative antifungal and anticancer 1,2,4-triazole derivatives.
Table 1: Antifungal Activity of Selected 1,2,4-Triazole Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Fluconazole Analogue 7a | C. albicans | 0.0313 - 1 | [6] |
| Fluconazole Analogue 6 | C. albicans | 0.0625 - 1 | [6] |
| Myrtenal Derivative 24 | P. piricola | 90-98% inhibition at 50 µg/mL | [6] |
| Fluconazole-based Compound 8b | C. albicans (resistant) | 0.25 | [11][12] |
| Fluconazole-based Compound 8c | C. albicans (resistant) | 0.125 | [11][12] |
Table 2: Anticancer Activity of Selected 1,2,4-Triazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Triazolo-thiadiazole 7 | General | - | [9][13] |
| Triazolo-thiadiazole 8 | General | - | [9][13] |
| Triazolo-thiadiazole 10 | General | - | [9][13] |
| 1,2,4-Triazole Derivative B4 | MCF-7 | 20.35 | [14] |
Detailed Experimental Protocols
To facilitate further research and development, this section provides detailed experimental protocols for the synthesis of key 1,2,4-triazole structures.
Protocol 1: Synthesis of 3,5-Diphenyl-1,2,4-triazole via Pellizzari Reaction
Materials:
-
Benzamide
-
Benzoylhydrazide
Procedure:
-
Prepare an intimate mixture of benzamide (1.21 g, 0.01 mol) and benzoylhydrazide (1.36 g, 0.01 mol).[15]
-
Heat the mixture in an oil bath at 250 °C for 3 hours. Water vapor will evolve as the reaction progresses.[15]
-
Allow the mixture to cool to room temperature.
-
Pulverize the resulting solid mass and wash with a dilute solution of hydrochloric acid to remove unreacted starting materials.[15]
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of 1,5-Diphenyl-1,2,4-triazole via Einhorn-Brunner Reaction
Materials:
-
N-formylbenzamide
-
Phenylhydrazine
-
Glacial Acetic Acid
Procedure:
-
Dissolve N-formylbenzamide (1.49 g, 0.01 mol) and phenylhydrazine (1.08 g, 0.01 mol) in glacial acetic acid (20 mL).[15]
-
Reflux the mixture for 4 hours.[15]
-
Cool the reaction mixture to room temperature, allowing the product to precipitate.
-
Collect the solid product by filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 1,5-diphenyl-1,2,4-triazole.
Protocol 3: General Procedure for Microwave-Assisted Synthesis
Materials:
-
Aromatic hydrazide
-
Substituted nitrile
-
n-Butanol (solvent)
Procedure:
-
Combine the aromatic hydrazide (0.005 mol) and the substituted nitrile (0.0055 mol) in a 20 mL microwave reaction vessel with 10 mL of n-butanol.
-
Seal the vessel and subject it to microwave irradiation at a specified temperature and time, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and isolate the product using standard aqueous workup procedures.
Protocol 4: Synthesis of a Letrozole Precursor
Materials:
-
4-(chloromethyl)benzonitrile
-
1H-1,2,4-triazole salt
-
4-halobenzonitrile
-
A suitable base (e.g., sodium bis(trimethylsilyl)amide)
-
Organic solvent (e.g., dimethylformamide)
Procedure:
-
React 4-(halomethyl)benzonitrile with a salt of 1H-1,2,4-triazole to form 4-[1-(1,2,4-triazolyl)methyl]benzonitrile.[16]
-
In a one-pot synthesis, combine the resulting intermediate with a 4-halobenzonitrile in an organic solvent.[16]
-
Add the base dropwise to the mixture to facilitate the reaction, ultimately forming letrozole.[16]
Conclusion
The 1,2,4-triazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its adaptability allows for the creation of a vast library of derivatives with a wide range of biological activities. While classical synthetic methods laid the groundwork, modern techniques are enabling the rapid and efficient discovery of novel 1,2,4-triazole-based drug candidates. The deep understanding of their mechanisms of action, aided by computational tools like QSAR, will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles. This guide serves as a comprehensive resource for professionals dedicated to advancing the field of drug discovery through the exploration of this remarkable heterocyclic system.
References
- 1. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. isres.org [isres.org]
- 6. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. QSAR model for predicting the fungicidal action of 1,2,4-triazole derivatives against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. QSAR Study of 1, 2, 4-Triazole for their Anticancer Activity - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. semanticscholar.org [semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. US7705159B2 - Process for the preparation of letrozole - Google Patents [patents.google.com]
Tautomerism in Substituted 1,2,4-Triazole Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tautomerism in substituted 1,2,4-triazole systems, a critical aspect for understanding the chemical behavior, biological activity, and therapeutic potential of this important class of heterocyclic compounds. The 1,2,4-triazole core is a prevalent scaffold in numerous pharmaceuticals, agrochemicals, and materials, making a thorough understanding of its tautomeric preferences essential for rational drug design and development.[1][2][3][4][5]
This document details the various tautomeric forms of substituted 1,2,4-triazoles, the factors governing their equilibrium, and the experimental and computational methodologies employed for their characterization. Quantitative data on tautomer stability is presented in structured tables, and detailed experimental protocols for key analytical techniques are provided. Furthermore, visual diagrams generated using Graphviz are included to illustrate tautomeric equilibria, the influence of substituents, and experimental workflows.
Introduction to Tautomerism in 1,2,4-Triazoles
Prototropic tautomerism, the migration of a proton, is a fundamental phenomenon in 1,2,4-triazole chemistry.[1] The unsubstituted 1,2,4-triazole can exist in two primary tautomeric forms: the 1H-1,2,4-triazole and the 4H-1,2,4-triazole.[6][7] Additionally, a third, generally less stable tautomer, the 2H-1,2,4-triazole, can also be considered. The position of the proton on the triazole ring significantly influences the molecule's electronic distribution, hydrogen bonding capabilities, and overall geometry, which in turn dictates its reactivity and interaction with biological targets.[8]
For substituted 1,2,4-triazoles, the nature and position of the substituent can dramatically alter the tautomeric landscape. Substituents with labile protons, such as hydroxyl (-OH), thiol (-SH), or amino (-NHR) groups, introduce additional possibilities of thione-thiol, keto-enol, and imine-enamine tautomerism, further complicating the equilibrium.[2]
Tautomeric Forms of Substituted 1,2,4-Triazoles
The primary annular tautomers of a C-substituted 1,2,4-triazole are the 1H, 2H, and 4H forms. The equilibrium between these forms is influenced by a variety of factors.
Caption: General tautomeric equilibria in substituted 1,2,4-triazoles.
Thione-Thiol Tautomerism
In 1,2,4-triazoles substituted with a mercapto group (-SH), a significant thione-thiol tautomerism exists. The equilibrium can shift between the thione form (C=S) and the thiol form (C-S-H).[2][9] Generally, in the solid state and in various solvents, the thione form is predominant.[9]
Caption: Thione-thiol tautomerism in mercapto-substituted 1,2,4-triazoles.
Factors Influencing Tautomeric Equilibrium
The delicate balance between tautomeric forms is governed by several interconnected factors:
-
Substituent Effects: The electronic nature and position of substituents play a crucial role. Electron-donating groups and electron-withdrawing groups can stabilize or destabilize different tautomers by altering the electron density within the triazole ring.[10] The position of the substituent is also critical; for instance, an ortho-substituted aryl group can lead to intramolecular hydrogen bonding, significantly favoring a specific tautomer.[10][11]
-
Solvent Effects: The polarity of the solvent can have a profound impact on the tautomeric equilibrium. Polar solvents may favor more polar tautomers by establishing stabilizing intermolecular interactions.
-
Physical State: The dominant tautomer in the solid state, as determined by X-ray crystallography, may not be the most abundant tautomer in solution. Crystal packing forces can stabilize a particular tautomeric form that is less favored in the solution phase.
-
Temperature and pH: Changes in temperature can shift the equilibrium, and the pH of the medium can dictate the protonation state of the triazole ring, thereby influencing the tautomeric preference.
Quantitative Analysis of Tautomer Stability
Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in quantifying the relative stabilities of 1,2,4-triazole tautomers. The tables below summarize representative data from the literature.
Table 1: Calculated Relative Energies of Tautomers for Substituted 1,2,4-Triazoles
| Substituent | Tautomer | Method | Basis Set | Relative Energy (kcal/mol) | Reference |
| 3-amino | 1H | DFT | 6-311++G(d,p) | 0.00 | [12] |
| 2H | DFT | 6-311++G(d,p) | 2.35 | [12] | |
| 4H | DFT | 6-311++G(d,p) | 4.68 | [12] | |
| 3-thiol | Thione (1H) | B3LYP | 6-31G(d,p) | 0.00 | [9] |
| Thiol (2H) | B3LYP | 6-31G(d,p) | >0 | [9] | |
| Thiol (4H) | B3LYP | 6-31G(d,p) | >0 | [9] |
Note: The relative stabilities can vary depending on the computational method and basis set employed.
Table 2: Quantum Chemical Parameters for Different 1,2,4-Triazole Tautomers
| Compound | Parameter | Value | Reference |
| 1,2,4-triazole-3-thiol (TL 2A) | HOMO (eV) | -5.922 | [13] |
| LUMO (eV) | -1.106 | [13] | |
| Dipole Moment (D) | 4.311 | [13] | |
| 1,2,4-triazole-3-thione (TL 2B) | HOMO (eV) | -6.149 | [13] |
| LUMO (eV) | -1.056 | [13] | |
| Dipole Moment (D) | 4.697 | [13] | |
| 1,2,4-triazole-3-thiol (TL 2C) | HOMO (eV) | -5.768 | [13] |
| LUMO (eV) | -1.415 | [13] | |
| Dipole Moment (D) | 3.686 | [13] |
Experimental Protocols for Tautomer Characterization
A combination of spectroscopic and crystallographic techniques is essential for the unambiguous characterization of tautomeric forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for studying tautomeric equilibria in solution.[14][15] The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are sensitive to the electronic environment, which differs between tautomers.
Protocol for ¹H, ¹³C, and ¹⁵N NMR Analysis:
-
Sample Preparation: Dissolve the substituted 1,2,4-triazole in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) at a concentration of 5-10 mg/mL. The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Data Acquisition:
-
Acquire ¹H NMR spectra to observe the chemical shifts and coupling constants of the protons, particularly the N-H proton.
-
Acquire ¹³C NMR spectra. The chemical shifts of the ring carbons are indicative of the tautomeric form.
-
If possible, acquire ¹⁵N NMR spectra, as the nitrogen chemical shifts are highly sensitive to the protonation site.
-
-
2D NMR Experiments: Perform 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to establish correlations between protons and carbons/nitrogens, which can help in assigning the structure of the dominant tautomer.
-
Variable Temperature (VT) NMR: Conduct NMR experiments at different temperatures to study the dynamics of the tautomeric equilibrium. Changes in the spectra with temperature can provide thermodynamic parameters for the tautomerization process.
Single-Crystal X-ray Diffraction
X-ray crystallography provides definitive structural information in the solid state, including the precise location of protons, thereby unambiguously identifying the tautomeric form present in the crystal.[12][16]
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of the substituted 1,2,4-triazole suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.
-
Data Collection: Mount a suitable single crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the collected data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data. Hydrogen atoms can often be located from the difference Fourier map, confirming the tautomeric form.[17]
-
Data Analysis: Analyze the refined crystal structure to determine bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding), which provide a detailed picture of the solid-state structure of the dominant tautomer.
UV/vis Spectroscopy Combined with Theoretical Modeling
UV/vis spectroscopy can be a valuable tool, especially when combined with theoretical calculations, to distinguish between tautomers in solution.[10][11]
Protocol for UV/vis Spectroscopy and Theoretical Correlation:
-
Experimental Spectra: Record the UV/vis absorption spectrum of the compound in the solvent of interest.
-
Computational Modeling:
-
Perform geometry optimization and frequency calculations for all possible tautomers using DFT methods (e.g., B3LYP, M06-2X) with an appropriate basis set (e.g., 6-311++G(d,p)).[1]
-
Simulate the UV/vis spectra for the most stable tautomers using Time-Dependent DFT (TD-DFT).
-
-
Spectral Comparison: Compare the simulated spectra with the experimental spectrum. A good match between the experimental and a calculated spectrum for a particular tautomer provides strong evidence for its predominance in solution. A weighted sum of the spectra of multiple tautomers can be used if an equilibrium exists.[1]
Workflow for Tautomerism Investigation
The comprehensive study of tautomerism in a substituted 1,2,4-triazole involves an integrated approach combining synthesis, spectroscopy, crystallography, and computational modeling.
Caption: Integrated workflow for the investigation of tautomerism.[12]
Conclusion
Tautomerism is an intrinsic and influential feature of substituted 1,2,4-triazole systems. A thorough understanding and characterization of the tautomeric preferences are paramount for medicinal chemists and drug development professionals to establish robust structure-activity relationships, optimize drug-receptor interactions, and predict the physicochemical properties of new chemical entities. The integrated application of advanced spectroscopic techniques, single-crystal X-ray diffraction, and computational modeling, as outlined in this guide, provides a powerful strategy for elucidating the complex tautomeric behavior of this versatile heterocyclic scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijprajournal.com [ijprajournal.com]
- 8. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles - UNT Digital Library [digital.library.unt.edu]
- 15. scribd.com [scribd.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
The Therapeutic Potential of the 1H-1,2,4-Triazol-5-ylmethanol Scaffold: A Technical Guide for Drug Discovery
Introduction
The 1H-1,2,4-triazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and ability to engage in hydrogen bonding as both a donor and acceptor.[1] This versatile core is present in numerous approved drugs with a wide range of therapeutic applications. This technical guide focuses on the therapeutic potential of derivatives of the 1H-1,2,4-triazol-5-ylmethanol core, exploring its significance in the development of novel agents against cancer, fungal and bacterial infections, and neurological disorders. While research on the parent compound, this compound, is limited, the extensive investigation of its derivatives highlights the vast potential of this chemical scaffold in drug discovery and development.
Anticancer Applications
Derivatives of the 1H-1,2,4-triazole core have demonstrated significant potential as anticancer agents, with numerous studies reporting their efficacy against a variety of cancer cell lines.[2][3] The versatility of the triazole ring allows for the synthesis of diverse molecular architectures that can interact with various oncogenic targets.
Signaling Pathways and Molecular Targets
Several signaling pathways and molecular targets have been identified for 1,2,4-triazole derivatives. Notably, these compounds have been shown to inhibit key enzymes and proteins involved in cancer cell proliferation and survival, such as EGFR, BRAF, and tubulin.[4]
Caption: Molecular targets of 1,2,4-triazole anticancer derivatives.
Quantitative Data for Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected 1,2,4-triazole derivatives against various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Diarylurea derivatives with triazole moiety | HT-29 (Colon) | 0.90 | [5] |
| H460 (Lung) | 0.85 | [5] | |
| MDA-MB-231 (Breast) | 1.54 | [5] | |
| Coumarin-3-yl-thiazol-3-yl-1,2,4-triazolin-3-ones | Various | 0.16 - 1.12 | [5] |
| Non-carboxylic naproxen analogues | MCF-7 (Breast) | 4.83 - 12.07 | [5] |
| MDA-231 (Breast) | 4.83 - 12.07 | [5] | |
| HeLa (Cervical) | 4.83 - 12.07 | [5] | |
| HCT-116 (Colon) | 4.83 - 12.07 | [5] | |
| 8c (unspecified 1,2,4-triazole derivative) | EGFR Inhibition | 3.6 | [4] |
Experimental Protocols: Anticancer Activity Screening
A general workflow for the synthesis and evaluation of the anticancer properties of 1,2,4-triazole derivatives is outlined below.
Caption: Workflow for anticancer drug discovery with 1,2,4-triazoles.
Methodology for MTT Assay: The antiproliferative activity of the synthesized 1,2,4-triazole compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
-
Cell Seeding: Human cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a further 2-4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of inhibition versus the concentration of the compound.
Antifungal and Antibacterial Applications
The 1,2,4-triazole scaffold is a cornerstone of many clinically used antifungal drugs, such as fluconazole and itraconazole.[5] This highlights the significant potential of this compound derivatives as novel antimicrobial agents.
Mechanism of Antifungal Action
The primary mechanism of action for many triazole-based antifungal agents is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6]
References
- 1. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. isres.org [isres.org]
- 3. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Stability and degradation pathways of 1,2,4-triazoles
An In-depth Technical Guide to the Stability and Degradation Pathways of 1,2,4-Triazoles
The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry and agrochemicals, prized for its metabolic stability and versatile chemical properties.[1][2] This five-membered heterocycle, containing three nitrogen atoms, is a core component of numerous antifungal agents, anticancer drugs, and pesticides.[3][4][5] Understanding the stability and degradation of this privileged structure is paramount for the development of safe and effective molecules. This guide provides a comprehensive overview of the chemical, thermal, photochemical, and metabolic degradation pathways of 1,2,4-triazoles, complete with quantitative data, detailed experimental protocols, and visual diagrams of key processes.
Core Structure and Inherent Stability
The stability of the 1,2,4-triazole ring is attributed to its aromaticity, arising from the delocalization of six π-electrons.[1] It exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H form being the more stable.[3] While generally considered stable, the 1,2,4-triazole ring is susceptible to degradation under specific environmental and physiological conditions.
Chemical Degradation: Hydrolysis
The hydrolytic stability of 1,2,4-triazoles can be influenced by pH, temperature, and the nature of substituents on the triazole ring. While the core triazole ring is relatively resistant to hydrolysis, certain derivatives can undergo degradation, particularly under acidic or basic conditions.
Quantitative Data on Hydrolytic Degradation
| Compound | pH | Temperature (°C) | Half-life (t½) | Reference |
| Epoxiconazole | 4.0 | 25 | 120 days | [6] |
| 7.0 | 25 | 131 days | [6] | |
| 9.0 | 25 | 151 days | [6] | |
| Tebuconazole | 4.0 | 25 | 257 days | [6] |
| 7.0 | 25 | 198 days | [6] | |
| 9.0 | 25 | 187 days | [6] | |
| Flutriafol | 4.0 | 25 | 204 days | [6] |
| 7.0 | 25 | 182 days | [6] | |
| 9.0 | 25 | 182 days | [6] | |
| 1-Benzoyl-1,2,4-triazole | pH-independent | Various near TMD of water | First-order kinetics observed | [7] |
| ADD17014 (triazoline) | 2.2 - 10.7 | 23 | pH-dependent | [8] |
Experimental Protocol for Hydrolysis Studies
A standard protocol for assessing the hydrolytic stability of 1,2,4-triazole derivatives involves the following steps:
-
Preparation of Buffer Solutions : Prepare a series of buffer solutions at different pH values (e.g., pH 4, 7, and 9) to simulate acidic, neutral, and basic conditions.
-
Sample Preparation : Dissolve a known concentration of the test compound in each buffer solution.
-
Incubation : Incubate the samples at a constant temperature (e.g., 25°C) in the dark to prevent photodegradation.
-
Sampling : At specified time intervals, withdraw aliquots from each solution.
-
Analysis : Quantify the concentration of the parent compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[8][9]
-
Data Analysis : Determine the degradation kinetics and calculate the half-life (t½) of the compound at each pH value.
Photochemical Degradation
Many 1,2,4-triazole-containing compounds, particularly fungicides, are susceptible to photodegradation when exposed to sunlight. The rate of degradation is dependent on the chemical structure of the molecule and the environmental conditions.
Quantitative Data on Photodegradation
| Compound | Conditions | Half-life (t½) | Reference |
| Epoxiconazole | In water, light exposure | 0.68 hours | [6] |
| Tebuconazole | In water, light exposure | 2.35 hours | [6] |
| Flutriafol | In water, light exposure | 9.30 hours | [6] |
| 1H-1,2,4-triazole | In air, hydroxyl radical reaction | 107 days (estimated) | [10] |
| Itraconazole | Solid state, UV-Vis irradiation | < 72 hours (significant degradation) | [11] |
| Posaconazole | Solid state, UV-Vis irradiation | < 72 hours (significant degradation) | [11] |
| Fluconazole | Solid state, UV-Vis irradiation | > 72 hours (less degradation) | [11] |
| Voriconazole | Solid state, UV-Vis irradiation | > 72 hours (less degradation) | [11] |
| Hexaconazole | In solution | Degradation rate dependent on solvent polarity | [12] |
Experimental Protocol for Photostability Testing
The photostability of 1,2,4-triazoles can be evaluated according to ICH Q1B guidelines, which involve both forced degradation and confirmatory studies.[13][14]
-
Sample Preparation : Prepare samples of the drug substance or product. For solutions, use a chemically inert and transparent container.
-
Light Source : Expose the samples to a light source that produces both UV and visible light, such as a xenon lamp or a metal halide lamp. The overall illumination should be not less than 1.2 million lux hours, and the near UV energy should be not less than 200 watt hours/square meter.[13]
-
Control Samples : Protect a set of identical samples from light to serve as dark controls.
-
Forced Degradation : In initial studies, expose the substance to light until significant degradation has occurred to identify degradation products and pathways.
-
Confirmatory Studies : Test the substance or product in its proposed packaging to assess its photostability under storage and use conditions.
-
Analysis : At appropriate time points, analyze the samples for the appearance of degradation products and the loss of the parent compound using a suitable stability-indicating analytical method.[11]
Thermal Degradation
The thermal stability of 1,2,4-triazoles is a critical parameter, especially for drug substances and products that may be exposed to high temperatures during manufacturing or storage. Thermal decomposition can lead to the formation of various degradation products.
Quantitative Data on Thermal Degradation
| Compound | Decomposition Temperature (°C) | Analytical Technique | Reference |
| 3-Amino-1,2,4-triazole | Onset at 166°C, two-stage decomposition | TGA/DTG | [15] |
| 2,4-Dihydro-3H-1,2,4-triazol-3-ylidene-nitramide | Exothermic peak at 209°C | DSC | [15] |
| 5-Amino-1,2,4-triazol-3-yl-acetic acid | Endothermic peak at 184°C (melting) | DSC | [15] |
| MM4c, MM4d, MM4e (derivatives) | Stable up to ~200°C, one-step degradation | TGA/DSC | [16] |
| Imidazo[2,1-c][16][17][18]triazines (derivatives) | Decompose above 250°C | TGA/DTG | [19] |
Experimental Protocol for Thermal Stability Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are commonly employed to assess the thermal stability of 1,2,4-triazoles.[16][18]
-
Sample Preparation : Place a small, accurately weighed amount of the sample into an appropriate pan (e.g., aluminum or ceramic).
-
TGA Analysis : Heat the sample in the TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min). The instrument measures the change in mass as a function of temperature.
-
DSC Analysis : Heat a sample in the DSC instrument alongside an empty reference pan. The instrument measures the difference in heat flow between the sample and the reference, identifying endothermic (melting) and exothermic (decomposition) events.
-
Evolved Gas Analysis (Optional) : Couple the TGA instrument to a Fourier Transform Infrared Spectrometer (FTIR) or a Mass Spectrometer (MS) to identify the gaseous products evolved during decomposition.[18]
-
Data Analysis : Analyze the TGA and DSC thermograms to determine the onset of decomposition, melting points, and the temperature ranges of degradation events.
Metabolic Degradation
In a biological system, 1,2,4-triazoles can undergo metabolic transformation, primarily in the liver. The metabolic stability of these compounds is a key determinant of their pharmacokinetic profile and potential for drug-drug interactions.
Quantitative Data on Metabolic Stability
| Compound | System | Half-life (t½) | Reference |
| 1,5-disubstituted 1,2,3-triazoles (as disulfide mimetics) | Human liver S9 stability assays | Calculated from exponential decay | [20] |
Experimental Protocol for In Vitro Metabolic Stability Assay
In vitro metabolic stability assays are crucial for predicting the in vivo clearance of a drug candidate.[21][22][23] A typical protocol using liver microsomes is as follows:
-
Preparation of Incubation Mixture : Prepare an incubation mixture containing liver microsomes (from human or other species), a buffered solution (e.g., phosphate buffer, pH 7.4), and the test compound at a known concentration.
-
Initiation of Reaction : Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a cofactor, typically NADPH.
-
Time-course Incubation : Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing : Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis : Analyze the supernatant to quantify the remaining parent compound.
-
Data Analysis : Plot the percentage of the remaining parent compound against time and calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Degradation Pathways
The degradation of 1,2,4-triazoles can proceed through various pathways, leading to a range of transformation products.
Biodegradation Pathway of 1H-1,2,4-Triazole
The biodegradation of 1H-1,2,4-triazole (TZ) by the bacterium Shinella sp. NJUST26 has been elucidated, involving oxidation and ring cleavage.[24]
General Degradation of Triazole Fungicides in Soil
Triazole fungicides can degrade in the soil to form common metabolites, including the parent 1,2,4-triazole, as well as triazole alanine and triazole acetic acid.[17][25]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of hydrolysis of 1-benzoyl-1,2,4-triazole in aqueous solution as a function of temperature near the temperature of maximum density, and the isochoric controversy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triazolines. XXI: Preformulation degradation kinetics and chemical stability of a novel triazoline anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. helixchrom.com [helixchrom.com]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ema.europa.eu [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
- 15. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]
- 16. jocpr.com [jocpr.com]
- 17. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 22. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 23. bioivt.com [bioivt.com]
- 24. researchgate.net [researchgate.net]
- 25. eurl-pesticides.eu [eurl-pesticides.eu]
Methodological & Application
Synthetic Routes to 1H-1,2,4-triazol-5-ylmethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical synthesis of 1H-1,2,4-triazol-5-ylmethanol, a valuable building block in medicinal chemistry and drug development. The described methodology follows a two-step synthetic sequence involving the initial construction of the 1,2,4-triazole ring system with a carboxylate functional group, followed by the reduction of this ester to the desired primary alcohol.
Introduction
The 1,2,4-triazole moiety is a prominent scaffold in a wide array of pharmacologically active compounds, exhibiting diverse biological activities. The introduction of a hydroxymethyl group at the 5-position of the triazole ring provides a key handle for further structural modifications and the development of novel therapeutic agents. The synthetic routes outlined herein are designed to be robust and scalable, providing a reliable pathway to this important intermediate.
Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved through a two-step process:
-
Step 1: Synthesis of Ethyl 1H-1,2,4-triazole-5-carboxylate. This initial step involves the formation of the 1,2,4-triazole ring. A common and effective method is the cyclocondensation of a suitable acylhydrazide with an imino ether derivative. Specifically, the reaction of formylhydrazide with ethyl 2-ethoxy-2-iminoacetate provides a direct route to the target ester.
-
Step 2: Reduction of Ethyl 1H-1,2,4-triazole-5-carboxylate. The ester functional group of the intermediate is then reduced to a primary alcohol using a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity and efficacy in reducing esters.[1][2][3]
The overall synthetic workflow is depicted in the following diagram:
Figure 1: Overall synthetic workflow for this compound.
Data Presentation
The following tables summarize the key quantitative data for each synthetic step.
Table 1: Synthesis of Ethyl 1H-1,2,4-triazole-5-carboxylate
| Parameter | Value | Reference |
| Starting Materials | Formic acid, Hydrazine hydrate, Ethyl 2-ethoxy-2-iminoacetate | [4] |
| Solvent | Ethanol | [4] |
| Reaction Temperature | Reflux | [4] |
| Reaction Time | 12 hours | [4] |
| Typical Yield | 60-75% | [4] |
Table 2: Reduction of Ethyl 1H-1,2,4-triazole-5-carboxylate
| Parameter | Value | Reference |
| Starting Material | Ethyl 1H-1,2,4-triazole-5-carboxylate | [1][2] |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | [1][2] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [1][2] |
| Reaction Temperature | 0 °C to Room Temperature | [1][2] |
| Reaction Time | 2-4 hours | [2] |
| Typical Yield | 80-90% | (Estimated based on similar reductions) |
Experimental Protocols
Step 1: Synthesis of Ethyl 1H-1,2,4-triazole-5-carboxylate
This protocol is adapted from established procedures for the synthesis of substituted 1,2,4-triazole-3-carboxylates.[4]
Materials:
-
Formic acid (1.0 eq)
-
Hydrazine hydrate (1.0 eq)
-
Ethyl 2-ethoxy-2-iminoacetate (1.0 eq)
-
Ethanol (anhydrous)
-
Triethylamine (optional, as base)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve formic acid (1.0 eq) in anhydrous ethanol.
-
Cool the solution in an ice bath and slowly add hydrazine hydrate (1.0 eq) dropwise while stirring. Caution: The reaction is exothermic.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour to form formylhydrazide in situ.
-
To this mixture, add ethyl 2-ethoxy-2-iminoacetate (1.0 eq). If the reaction mixture is acidic, triethylamine can be added to neutralize it.
-
Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford ethyl 1H-1,2,4-triazole-5-carboxylate as a solid.
Step 2: Reduction of Ethyl 1H-1,2,4-triazole-5-carboxylate to this compound
This protocol is a general procedure for the LiAlH₄ reduction of esters.[1][2]
Materials:
-
Ethyl 1H-1,2,4-triazole-5-carboxylate (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium sulfate solution or Rochelle's salt solution
-
Hydrochloric acid (1 M)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.
-
Under a nitrogen atmosphere, suspend lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve ethyl 1H-1,2,4-triazole-5-carboxylate (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the solution of the ester dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Quench the reaction by the slow, dropwise addition of ethyl acetate to consume the excess LiAlH₄. Caution: Vigorous gas evolution will occur.
-
Carefully add water dropwise, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). Alternatively, a saturated aqueous solution of sodium sulfate or Rochelle's salt can be added until a granular precipitate forms.
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.
-
Combine the filtrate and washings and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel or by recrystallization.
Signaling Pathways and Logical Relationships
The logical progression of the synthesis is straightforward, with the product of the first reaction serving as the substrate for the second.
Figure 2: Logical relationship of the two-step synthesis.
This two-step synthetic route provides a reliable and efficient method for the preparation of this compound, a key intermediate for the synthesis of novel therapeutic agents. The provided protocols can be adapted and scaled to meet the specific needs of the research and development laboratory.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the microwave-assisted synthesis of 1,2,4-triazole derivatives. Microwave-assisted organic synthesis (MAOS) presents a significant advancement over conventional heating methods by offering dramatically reduced reaction times, increased product yields, and often improved product purity.[1][2] These protocols are intended as a practical guide for professionals engaged in drug discovery and development, leveraging the efficiency of microwave chemistry to accelerate the synthesis of these valuable heterocyclic compounds.
Introduction to Microwave-Assisted Synthesis
Microwave-assisted synthesis utilizes microwave radiation to heat reaction mixtures. Unlike conventional methods that rely on external heat sources and slow thermal conduction, microwave energy directly interacts with polar molecules and ions within the reaction, leading to rapid and uniform heating. This efficient energy transfer can significantly accelerate reaction rates and enable transformations that are challenging under classical conditions.[1][3] Key advantages of MAOS include:
-
Enhanced Reaction Rates: Reactions can often be completed in minutes compared to hours with conventional heating.[3][4]
-
Higher Yields: Improved reaction kinetics and reduced side product formation frequently lead to higher isolated yields.[3][4]
-
Green Chemistry: The potential for solvent-free reactions and reduced energy consumption aligns with the principles of sustainable chemistry.[4]
General Workflow for Microwave-Assisted Synthesis
The typical workflow for the microwave-assisted synthesis of 1,2,4-triazole derivatives is a streamlined process encompassing reaction mixture preparation, microwave irradiation, and subsequent product workup and purification.
Caption: General experimental workflow for microwave-assisted synthesis.
Protocol 1: Synthesis of 3,5-Disubstituted-1,2,4-Triazoles via Pellizzari Reaction Analog
This protocol outlines an efficient method for synthesizing 3,5-disubstituted 1,2,4-triazoles through the microwave-assisted condensation of an aromatic hydrazide with a substituted nitrile in the presence of a base. This reaction is analogous to the Pellizzari reaction.[1]
Experimental Protocol
-
Reactant Mixture Preparation: In a 20 mL microwave reaction vessel, combine the aromatic hydrazide (5.0 mmol) and the substituted nitrile (5.5 mmol).[1]
-
Solvent and Base Addition: Add n-butanol (10 mL) and potassium carbonate (5.5 mmol) to the reaction vessel.[1]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 150 °C for a specified time (optimization may be required, typically ranging from minutes to a few hours).[1]
-
Product Isolation: After the reaction, cool the mixture to room temperature. The precipitated 1,2,4-triazole product can be collected by filtration.[1]
-
Purification: Wash the crude product with a suitable solvent (e.g., water or cold ethanol) and recrystallize from ethanol to obtain the analytically pure product.[1]
Comparative Data
| Entry | Method | Temperature (°C) | Time | Yield (%) |
| 1 | Microwave | 150 | 2 hours | High |
| 2 | Conventional | Reflux | Several hours | Moderate |
Note: Specific yields can vary depending on the substrates used.
Protocol 2: Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols
This protocol details the synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols, which are versatile intermediates for the preparation of various Schiff bases and other derivatives with potential biological activities.
Caption: Two-step synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.
Experimental Protocol
-
Potassium Dithiocarbazinate Synthesis: Dissolve benzohydrazide in ethanolic potassium hydroxide. Add carbon disulfide dropwise to the solution and stir to yield potassium dithiocarbazinate.
-
Cyclization: To the potassium dithiocarbazinate, add hydrazine hydrate.
-
Microwave Irradiation: Transfer the mixture to a microwave reaction vessel and irradiate.
-
Workup: After cooling, the reaction mixture is worked up to isolate the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.
Protocol 3: Synthesis of 1,2,4-Triazole Schiff Bases
This protocol describes the synthesis of Schiff bases from 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols and various substituted benzaldehydes under microwave irradiation.
Experimental Protocol
-
Reactant Mixture: In a microwave-safe vessel, mix 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol (1 mmol) with a substituted benzaldehyde (1 mmol).
-
Microwave Irradiation: Irradiate the mixture for 5-10 minutes.
-
Product Isolation and Purification: After completion of the reaction (monitored by TLC), the product is isolated and purified.
Reaction Data Summary
| Derivative | Microwave Time (min) | Yield (%) |
| 4a-j (various substitutions) | 5-10 | 64-84 |
Data adapted from a study on the synthesis of various 1,2,4-triazole derivatives.
Protocol 4: Synthesis of Thioether Derivatives Containing 1,2,4-Triazole Moieties
This protocol outlines the synthesis of novel thioether derivatives containing a 1,2,4-triazole moiety, starting from 4-chlorophenol and ethyl 2-chloroacetate, through a multi-step reaction sequence under microwave irradiation.[5]
Experimental Protocol
The synthesis involves a multi-step process, with the key cyclization and thioether formation steps benefiting from microwave irradiation. A notable example from the literature reports an efficient reaction with an 81% yield within just 15 minutes.[3]
Comparative Analysis of Reaction Conditions
| Method | Reaction Time | Yield (%) | Reference |
| Microwave Irradiation | 15 minutes | 81 | [3] |
| Conventional Heating | 6-7 hours | Good | [3] |
Protocol 5: One-Pot Synthesis of 1,3,5-Trisubstituted-1,2,4-Triazoles
This protocol describes a facile and efficient one-pot microwave-assisted synthesis of 1,3,5-trisubstituted-1,2,4-triazoles via the cyclization of amide derivatives with hydrazines, followed by N-acylation.
Experimental Protocol
A mixture of the starting amide derivative and hydrazine is subjected to microwave irradiation. The reaction is reported to be completed within one minute.[3]
Reaction Efficiency Comparison
| Method | Reaction Time | Yield (%) |
| Microwave Irradiation | 1 minute | 85 |
| Conventional Method | > 4 hours | Not specified |
This highlights a significant reduction in reaction time with the microwave-assisted method.[3]
Conclusion
Microwave-assisted synthesis is a powerful and efficient tool for the rapid generation of 1,2,4-triazole derivatives. The protocols outlined in these application notes demonstrate the significant advantages of this technology in terms of reduced reaction times and often improved yields. For researchers and professionals in drug development, adopting these methods can accelerate the discovery and optimization of new chemical entities based on the versatile 1,2,4-triazole scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 4. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of 1,2,4-Triazoles in the Development of Antifungal Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of 1,2,4-triazole scaffolds in the discovery and development of novel antifungal agents. It covers their mechanism of action, structure-activity relationships, and key experimental procedures for their synthesis and evaluation.
Introduction to 1,2,4-Triazole Antifungals
The 1,2,4-triazole ring is a critical pharmacophore in a major class of antifungal drugs.[1][2][3] These synthetic compounds have demonstrated broad-spectrum activity and are essential in the clinical management of fungal infections.[1][2][3] Marketed antifungal agents such as fluconazole, itraconazole, voriconazole, and posaconazole feature this heterocyclic core.[1][4] The rise of drug-resistant fungal strains necessitates the continued development of new and more effective 1,2,4-triazole-based antifungal agents.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary antifungal mechanism of 1,2,4-triazole agents is the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammals.[4] Specifically, these compounds target and inhibit the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (CYP51).[4] This enzyme is crucial for the conversion of lanosterol to ergosterol. Inhibition of CYP51 leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors, which alters the membrane's fluidity and permeability, ultimately inhibiting fungal growth.[4]
Structure-Activity Relationships (SAR)
The antifungal potency of 1,2,4-triazole derivatives is significantly influenced by their chemical structure. Key SAR observations include:
-
The Triazole Moiety: The 1,2,4-triazole ring is essential for activity, with the N4 atom coordinating to the heme iron in the active site of CYP51.
-
Side-Chain Substitutions: The nature and position of substituents on the side chains attached to the triazole ring are critical for potency and spectrum of activity. For instance, halogenated phenyl groups are common in potent triazole antifungals.[2]
-
Hydroxyl Group: A hydroxyl group on the carbon atom adjacent to the triazole ring is often present and contributes to binding affinity with the target enzyme.
Quantitative Data: Antifungal Activity
The in vitro antifungal activity of 1,2,4-triazole compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC ranges of common triazole antifungals against clinically relevant fungal species.
Table 1: MIC Ranges of Triazole Antifungals against Candida Species (μg/mL)
| Antifungal Agent | Candida albicans | Candida glabrata | Candida parapsilosis | Candida tropicalis | Candida krusei |
| Fluconazole | 0.25 - 1.0 | 0.5 - 64 | 0.125 - 4.0 | 0.25 - 4.0 | 16 - 64 |
| Itraconazole | 0.03 - 1.0 | 0.06 - 2.0 | 0.03 - 0.5 | 0.03 - 0.5 | 0.125 - 2.0 |
| Voriconazole | ≤0.03 - 0.5 | 0.03 - 4.0 | ≤0.03 - 0.25 | ≤0.03 - 0.5 | 0.06 - 2.0 |
| Posaconazole | ≤0.03 - 0.5 | 0.06 - 2.0 | ≤0.03 - 0.5 | ≤0.03 - 0.5 | 0.125 - 1.0 |
Note: MIC values can vary depending on the specific strain and testing conditions.
Table 2: MIC Ranges of Triazole Antifungals against Aspergillus Species (μg/mL)
| Antifungal Agent | Aspergillus fumigatus | Aspergillus flavus | Aspergillus niger | Aspergillus terreus |
| Itraconazole | 0.125 - 2.0 | 0.25 - 2.0 | 0.5 - >8.0 | 0.25 - 2.0 |
| Voriconazole | 0.25 - 2.0 | 0.5 - 2.0 | 0.5 - 2.0 | 0.125 - 1.0 |
| Posaconazole | 0.06 - 1.0 | 0.125 - 1.0 | 0.25 - 2.0 | 0.125 - 1.0 |
Note: MIC values can vary depending on the specific strain and testing conditions.[5][6][7][8][9]
Experimental Protocols
Synthesis of a Representative 1,2,4-Triazole: Fluconazole
This protocol describes a common synthetic route to fluconazole.
Materials:
-
1,3-Difluorobenzene
-
Chloroacetyl chloride
-
Aluminum chloride (AlCl₃)
-
1H-1,2,4-triazole
-
Trimethylsulfoxonium iodide
-
Sodium hydroxide (NaOH)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
Procedure:
-
Synthesis of α-chloro-2,4-difluoroacetophenone: Perform a Friedel-Crafts acylation of 1,3-difluorobenzene with chloroacetyl chloride using aluminum chloride as a catalyst.[1]
-
Synthesis of α-(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone: React the product from step 1 with 1H-1,2,4-triazole in the presence of a base like triethylamine in a suitable solvent such as ethyl acetate.[1]
-
Epoxidation: React the resulting acetophenone derivative with trimethylsulfoxonium iodide in the presence of sodium hydroxide in toluene to form the corresponding epoxide.[1]
-
Final Step - Ring Opening and Second Triazole Addition: Treat the epoxide with another equivalent of 1H-1,2,4-triazole in the presence of a base like potassium carbonate in a polar aprotic solvent like DMF at an elevated temperature to yield fluconazole.[1]
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10][11][12][13]
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal inoculum (standardized to a specific concentration)
-
Test compound (1,2,4-triazole derivative) stock solution in DMSO
-
Positive control antifungal (e.g., fluconazole)
-
Negative control (medium with DMSO)
-
Sterile water or saline
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Antifungal Dilutions:
-
Prepare a series of two-fold dilutions of the test compound and the positive control antifungal in the 96-well plates. The final concentrations should typically range from 0.03 to 64 µg/mL.
-
The final volume in each well after adding the inoculum will be 200 µL. Prepare the initial drug solutions at 2x the final concentration in 100 µL of RPMI-1640 medium.
-
-
Prepare Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium.
-
Prepare a suspension of the fungal cells in sterile saline.
-
Adjust the suspension to a concentration of 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well containing the antifungal dilutions.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a microplate reader.
-
Antifungal Drug Discovery Workflow
The development of new 1,2,4-triazole antifungal agents follows a structured workflow from initial design to preclinical evaluation.
References
- 1. Synthesis of Fluconazole - Chempedia - LookChem [lookchem.com]
- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Triazole Antifungal Susceptibility Patterns among Aspergillus Species in Québec, Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wild-Type MIC Distributions and Epidemiological Cutoff Values for the Triazoles and Six Aspergillus spp. for the CLSI Broth Microdilution Method (M38-A2 Document) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 11. journals.asm.org [journals.asm.org]
- 12. scribd.com [scribd.com]
- 13. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Herbicides from 1,2,4-Triazole Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel herbicides based on the 1,2,4-triazole scaffold. The information compiled herein is intended to guide researchers in the development of new and effective weed management agents.
Introduction
The 1,2,4-triazole ring is a privileged scaffold in agrochemical research, forming the core of numerous commercial herbicides.[1] Its chemical stability, metabolic resistance, and versatile substitution patterns allow for the fine-tuning of biological activity.[2] This document outlines synthetic strategies for creating diverse 1,2,4-triazole derivatives and provides protocols for assessing their herbicidal efficacy.
Data Presentation: Herbicidal Activity of Novel 1,2,4-Triazole Derivatives
The following tables summarize the quantitative herbicidal activity of various 1,2,4-triazole derivatives reported in the literature. This data provides a comparative overview of the efficacy of different structural modifications against a range of weed species.
Table 1: Herbicidal Activity of 1,2,4-Triazole Derivatives Containing a Pyrazole Moiety
| Compound ID | Target Weed Species | Inhibition (%) | Reference |
| 6f | Lettuce, Bentgrass | 80 | [2] |
| 6g | Lettuce, Bentgrass | 80 | [2] |
Table 2: Herbicidal Activity of Pyrimidyl-1,2,4-triazole Derivatives
| Compound ID | Target Weed Species | Concentration | Inhibition (%) | Reference |
| I-2 | Various | 10 mg/L & 100 mg/L | Remarkable | [2] |
| I-3 | Echinochloa crusgalli, Raphanus sativus, Brassica campestris, Cucumis sativus, Medicago sativa | 10 mg/L & 100 mg/L | Broad Spectrum | [3] |
| I-4 | Various | 10 mg/L & 100 mg/L | Remarkable | [2] |
Table 3: Herbicidal Activity of 1,2,4-Triazole Thioether Schiff Bases
| Compound ID | Target Weed Species | Concentration | Inhibition (%) | Reference |
| 5av | Various | 100 mg/L | >90 | [4] |
| 5aw | Various | 100 mg/L | >90 | [4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of 1,2,4-triazole derivatives and the evaluation of their herbicidal activity.
Protocol 1: Synthesis of 4-Amino-5-substituted-3-mercapto-1,2,4-triazole
This protocol describes a general method for the synthesis of the key intermediate, 4-amino-3-mercapto-1,2,4-triazole, which can be further modified.
Materials:
-
Substituted carboxylic acid
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Step 1: Synthesis of Potassium Dithiocarbazinate:
-
Dissolve the substituted carboxylic acid hydrazide (1 equivalent) in ethanol.
-
To this solution, add a solution of potassium hydroxide (1.1 equivalents) in ethanol.
-
Cool the mixture in an ice bath and add carbon disulfide (1.2 equivalents) dropwise with stirring.
-
Continue stirring at room temperature for 12-16 hours.
-
Collect the precipitated potassium dithiocarbazinate salt by filtration, wash with cold ethanol, and dry.[5][6]
-
-
Step 2: Cyclization to 4-Amino-3-mercapto-1,2,4-triazole:
-
Suspend the potassium dithiocarbazinate salt (1 equivalent) in water.
-
Add hydrazine hydrate (2-3 equivalents) to the suspension.
-
Reflux the mixture for 4-6 hours, during which the color of the reaction mixture may change and hydrogen sulfide gas may evolve.
-
Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid to a pH of 5-6.
-
Collect the precipitated 4-amino-3-mercapto-1,2,4-triazole by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).[1][7]
-
Protocol 2: Synthesis of 1,2,4-Triazole Schiff Bases
This protocol outlines the synthesis of Schiff bases from the 4-amino-1,2,4-triazole intermediate.
Materials:
-
4-Amino-3-substituted-5-mercapto-1,2,4-triazole
-
Substituted aromatic aldehyde
-
Ethanol or Glacial acetic acid (catalyst)
-
Microwave synthesizer (optional)
Procedure:
-
Dissolve 4-amino-3-substituted-5-mercapto-1,2,4-triazole (1 equivalent) in ethanol.
-
Add the substituted aromatic aldehyde (1.1 equivalents) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
The reaction can be performed by either:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture. The Schiff base product will often precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and recrystallize if necessary.[9]
Protocol 3: In Vitro Herbicidal Activity Assay (Petri Dish Method)
This protocol describes a simple and rapid method for the preliminary screening of the herbicidal activity of synthesized compounds.
Materials:
-
Test compounds
-
Acetone or DMSO (solvent)
-
Tween-80 or other suitable surfactant
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Seeds of various weed species (e.g., Echinochloa crusgalli, Amaranthus retroflexus)
-
Growth chamber or incubator with controlled light and temperature
Procedure:
-
Preparation of Test Solutions:
-
Dissolve the test compounds in a minimal amount of acetone or DMSO to prepare stock solutions.
-
Prepare a series of dilutions of the stock solutions with distilled water containing a small amount of surfactant (e.g., 0.1% Tween-80) to achieve the desired test concentrations (e.g., 10, 50, 100 µg/mL).
-
Include a solvent control (containing the same concentration of acetone/DMSO and surfactant) and a positive control (a commercial herbicide).
-
-
Assay Setup:
-
Place a sheet of filter paper in each Petri dish.
-
Evenly apply 5 mL of the test solution to the filter paper in each dish.
-
Place a predetermined number of seeds (e.g., 10-20) of a single weed species onto the moistened filter paper.
-
Seal the Petri dishes with parafilm to prevent evaporation.
-
-
Incubation:
-
Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 25 ± 1°C, 12-hour photoperiod).
-
-
Data Collection and Analysis:
-
After 7-10 days, measure the root and shoot length of the seedlings.
-
Calculate the percentage of inhibition for each treatment compared to the solvent control using the following formula:
-
Inhibition (%) = [1 - (Treatment Length / Control Length)] x 100
-
-
The concentration required to inhibit growth by 50% (IC50) can be determined by testing a range of concentrations and using appropriate statistical software.
-
Protocol 4: Greenhouse Evaluation of Post-Emergence Herbicidal Activity
This protocol provides a more comprehensive evaluation of herbicidal efficacy under conditions that more closely mimic a field environment.
Materials:
-
Test compounds
-
Acetone and surfactant for formulation
-
Pots (e.g., 10 cm diameter) filled with a standard potting mix
-
Seeds of various weed and crop species
-
Greenhouse with controlled temperature, humidity, and light
-
Laboratory spray chamber
Procedure:
-
Plant Growth:
-
Sow seeds of selected weed and crop species in pots.
-
Grow the plants in the greenhouse until they reach the 2-4 true leaf stage.
-
-
Herbicide Application:
-
Prepare spray solutions of the test compounds at various concentrations (e.g., corresponding to field application rates of 50, 100, 200 g a.i./ha) in an acetone/water mixture containing a surfactant.
-
Apply the herbicide solutions to the plants using a calibrated laboratory spray chamber to ensure uniform coverage.
-
Include an untreated control (sprayed with the solvent/surfactant mixture only) and a positive control (a commercial herbicide).
-
Use a randomized complete block design with 3-4 replicates for each treatment.
-
-
Evaluation:
-
Return the treated plants to the greenhouse.
-
Visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) at 3, 7, 14, and 21 days after treatment (DAT) using a rating scale of 0% (no effect) to 100% (complete kill).
-
At 21 DAT, harvest the above-ground biomass of the plants, dry them in an oven, and record the dry weight.
-
Calculate the percent reduction in biomass compared to the untreated control.
-
Signaling Pathways and Mechanisms of Action
Many 1,2,4-triazole-based herbicides exert their phytotoxic effects by inhibiting key enzymes in essential plant metabolic pathways. Understanding these mechanisms is crucial for the rational design of novel herbicides.
Acetolactate Synthase (ALS) Inhibition
A significant number of 1,2,4-triazole herbicides, particularly those belonging to the triazolopyrimidine class, target the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[8][9] ALS is the first and rate-limiting enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[10][11][12][13][14] Inhibition of this enzyme leads to a deficiency in these essential amino acids, ultimately causing a cessation of cell division and plant death.
Caption: Inhibition of Acetolactate Synthase (ALS) by 1,2,4-triazole herbicides.
Transketolase Inhibition
More recently, transketolase has been identified as a novel target for herbicides, including certain 1,2,4-triazole thioether Schiff base derivatives.[4] Transketolase is a key enzyme in the Calvin cycle and the pentose phosphate pathway. In the Calvin cycle, it is essential for the regeneration of ribulose-1,5-bisphosphate (RuBP), the primary CO₂ acceptor in photosynthesis.[15][16][17][18][19] Inhibition of transketolase disrupts the Calvin cycle, leading to a halt in carbon fixation and ultimately, plant death.
Caption: Inhibition of Transketolase in the Calvin Cycle by 1,2,4-triazole herbicides.
Experimental Workflow for Herbicide Discovery and Evaluation
The process of discovering and evaluating novel herbicides from 1,2,4-triazole scaffolds typically follows a structured workflow, from initial design and synthesis to comprehensive biological testing.
Caption: General workflow for the discovery and evaluation of 1,2,4-triazole herbicides.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Herbicidal Activity of Thioether Containing 1,2,4-Triazole Schiff Bases as Transketolase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of new 1,2,4-triazole compounds containing Schiff and Mannich bases (morpholine) with antioxidant and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Derivatives of4-Amino-3-(2-Furyl)-5-Mercapto-1,2,4-Triazole asPotential HIV-1 NNRTIs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cajotas.casjournal.org [cajotas.casjournal.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 16.3 Branched Chain Amino Acid Biosynthesis and the ALS Enzyme – Principles of Weed Control [ohiostate.pressbooks.pub]
- 14. Branched-chain amino acid (BCAA) biosynthetic pathway [pfocr.wikipathways.org]
- 15. Calvin cycle - Wikipedia [en.wikipedia.org]
- 16. Diagram and Explanation of the Calvin Cycle [thoughtco.com]
- 17. Calvin Cycle: Reactions, Diagram and FAQs - Turito [turito.com]
- 18. savemyexams.com [savemyexams.com]
- 19. researchgate.net [researchgate.net]
Application Note: Characterization of 1,2,4-Triazole Derivatives by Nuclear Magnetic Resonance (NMR) Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2,4-Triazoles are a significant class of heterocyclic compounds possessing a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The structural elucidation of novel 1,2,4-triazole derivatives is a critical step in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the unambiguous characterization of these molecules. This application note provides a detailed experimental protocol for the characterization of 1,2,4-triazole derivatives using ¹H, ¹³C, and 2D NMR techniques.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra. The following steps outline the general procedure for preparing a 1,2,4-triazole derivative for NMR analysis.
Materials:
-
1,2,4-Triazole derivative (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[1]
-
High-quality 5 mm NMR tubes[2]
-
Pasteur pipette and glass wool
-
Vortex mixer
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Weighing the Sample: Accurately weigh the required amount of the purified 1,2,4-triazole derivative. For routine ¹H NMR, 5-25 mg is typically sufficient, while ¹³C NMR may require a more concentrated sample of 50-100 mg.[1]
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[4] For compounds with poor solubility in CDCl₃, DMSO-d₆ or Acetone-d₆ can be used. The choice of solvent will affect the chemical shifts of the sample.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[4] Gentle vortexing can aid in dissolution.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into the NMR tube.[3] The final solution should be clear and free of any solids.
-
Internal Standard: Add a small amount of an internal reference standard, such as TMS (0 ppm), to the NMR tube. This allows for accurate calibration of the chemical shift scale.[1]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following are general parameters for acquiring ¹H, ¹³C, and 2D NMR spectra on a standard NMR spectrometer (e.g., 400 MHz). Instrument-specific parameters may need to be optimized.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Spectral Width: 12-16 ppm
-
Number of Scans: 8-16 (can be increased for dilute samples)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time: 2-4 seconds
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30)
-
Spectral Width: 200-240 ppm
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2 seconds
2D NMR Spectroscopy (COSY & HSQC):
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings (J-coupling). It is useful for establishing connectivity between adjacent protons in the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. It is invaluable for assigning carbon resonances.
Data Presentation: NMR Data of a Representative 1,2,4-Triazole Derivative
The following tables summarize the ¹H and ¹³C NMR data for a hypothetical substituted 1,2,4-triazole derivative. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 8.35 | s | - | 1H | H-3 (Triazole ring) |
| 7.98 | s | - | 1H | H-5 (Triazole ring) |
| 7.80 | d | 8.0 | 2H | Ar-H |
| 7.45 | d | 8.0 | 2H | Ar-H |
| 4.50 | s | - | 2H | CH₂ |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 157.1 | C-3 (Triazole ring) |
| 151.0 | C-5 (Triazole ring) |
| 135.2 | Ar-C (quaternary) |
| 129.8 | Ar-CH |
| 128.5 | Ar-CH |
| 125.0 | Ar-C (quaternary) |
| 55.4 | CH₂ |
Mandatory Visualization
The following diagram illustrates the general workflow for the characterization of 1,2,4-triazole derivatives using NMR spectroscopy.
Caption: Workflow for NMR Characterization of 1,2,4-Triazoles.
Conclusion
This application note provides a comprehensive protocol for the characterization of 1,2,4-triazole derivatives by NMR spectroscopy. Adherence to these guidelines for sample preparation and data acquisition will enable researchers to obtain high-quality NMR data, facilitating the accurate and efficient structural elucidation of these important heterocyclic compounds. The combination of 1D and 2D NMR techniques provides a robust methodology for the complete assignment of proton and carbon signals, which is essential for confirming the identity and purity of synthesized 1,2,4-triazole derivatives.
References
Application Notes and Protocols: 1H-1,2,4-triazol-5-ylmethanol in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole moiety is a cornerstone in the development of modern agrochemicals, renowned for its broad-spectrum activity and efficacy. Compounds incorporating this heterocycle are prominent in the fungicide market, primarily due to their potent inhibition of fungal cytochrome P450 monooxygenases, particularly lanosterol 14α-demethylase (CYP51).[1][2][3] This enzyme is critical for the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1] Disruption of ergosterol synthesis leads to impaired fungal growth and cell death.[1] Beyond fungicides, triazole derivatives have found applications as herbicides and plant growth regulators (PGRs).[4][5][6]
1H-1,2,4-triazol-5-ylmethanol is a versatile and highly valuable building block for the synthesis of a diverse range of agrochemically active molecules. Its bifunctional nature, featuring both the reactive triazole ring and a primary alcohol, allows for a variety of chemical modifications, enabling the creation of extensive compound libraries for screening and optimization. Researchers have utilized this and similar triazole-containing synthons to develop novel fungicides, herbicides, and plant growth regulators.[4][7]
Application as a Building Block
This compound serves as a key intermediate in the synthesis of more complex and potent agrochemicals. The hydroxyl group can be readily converted into other functional groups or used as a handle for introducing various substituents, while the triazole nitrogen atoms can participate in N-alkylation reactions. This allows for the systematic modification of the molecule to enhance biological activity, improve physicochemical properties, and fine-tune the spectrum of activity.
A prime example of a commercially successful agrochemical class derived from the 1,2,4-triazole scaffold is the triazole fungicides. Furthermore, the triazole moiety is a key feature in plant growth regulators like Paclobutrazol, which functions by inhibiting gibberellin biosynthesis.[5][6][8]
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in the synthesis of agrochemical candidates.
Protocol 1: Synthesis of a Novel Triazole-based Fungicide Candidate
This protocol describes a hypothetical two-step synthesis of a potential fungicide, starting from this compound. The first step involves the conversion of the alcohol to a more reactive leaving group (e.g., a mesylate or tosylate), followed by a nucleophilic substitution with a substituted phenol.
Step 1: Mesylation of this compound
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.5 eq) dropwise to the stirred solution.
-
Addition of Mesyl Chloride: Slowly add methanesulfonyl chloride (1.2 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 3-4 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylated product.
-
Purification: Purify the crude product by column chromatography on silica gel.
Step 2: Nucleophilic Substitution with a Substituted Phenol
-
Reaction Setup: In a round-bottom flask, dissolve the mesylated intermediate (1.0 eq) and a substituted phenol (e.g., 4-chlorophenol) (1.1 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Addition of Base: Add a base such as potassium carbonate (K₂CO₃) (2.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the final product by column chromatography or recrystallization.
Protocol 2: Synthesis of a Paclobutrazol Analogue (Plant Growth Regulator)
This protocol outlines a synthetic route to a Paclobutrazol analogue, demonstrating the use of the triazole moiety in building plant growth regulators. A key step in the synthesis of Paclobutrazol itself involves the reaction of a triazole-containing intermediate with a Grignard reagent.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, place magnesium turnings (1.2 eq) and a small crystal of iodine in anhydrous tetrahydrofuran (THF).
-
Grignard Reagent Formation: Add a solution of a suitable aryl or alkyl halide (e.g., 4-chlorobenzyl chloride) (1.1 eq) in anhydrous THF dropwise to initiate the Grignard reaction. Maintain a gentle reflux until the magnesium has been consumed.
-
Reaction with Triazole Intermediate: Cool the Grignard reagent to 0 °C and add a solution of a suitable triazole-containing ketone precursor (derived from this compound) (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the Paclobutrazol analogue.
Data Presentation
The following tables summarize the fungicidal and plant growth regulatory activity of various agrochemicals containing the 1,2,4-triazole moiety, as reported in the literature.
Table 1: In Vitro Fungicidal Activity of Novel 1,2,4-Triazole Derivatives
| Compound ID | Target Pathogen | EC₅₀ (mg/L) | Reference |
| 5a4 | Sclerotinia sclerotiorum | 1.59 | [2] |
| Phytophthora infestans | 0.46 | [2] | |
| Rhizoctonia solani | 0.27 | [2] | |
| Botrytis cinerea | 11.39 | [2] | |
| 5b2 | Sclerotinia sclerotiorum | 0.12 | [2] |
| 5j | Phytophthora capsici | 17.362 | [9] |
| 6h | Physalospora piricola | 13.095 | [9] |
| Difenoconazole | Sclerotinia sclerotiorum | (Comparable to 5b2) | [2] |
| Mefentrifluconazole | Physalospora piricola | 39.516 | [9] |
| Mefentrifluconazole | Phytophthora capsici | 75.433 | [9] |
Table 2: Plant Growth Regulatory Effects of Triazole-based Compounds
| Compound | Plant Species | Effect | Reference |
| Paclobutrazol | General | Gibberellin biosynthesis inhibitor, reduces internodal growth, increases root growth.[6] | [5][6][8] |
| Chlormequat chloride | Sunflower | Reduced plant height by 13-28 cm. | [10] |
| Mepiquat chloride | Sunflower | Reduced plant height. | [10] |
Visualizations
The following diagrams illustrate key concepts related to the application of this compound in agrochemical synthesis.
Caption: General workflow for synthesizing agrochemical candidates.
Caption: Mode of action of triazole fungicides.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. PACLOBUTRAZOL | CAS#:76738-62-0 | Chemsrc [chemsrc.com]
- 6. Paclobutrazol | C15H20ClN3O | CID 73671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical plant growth regulators - active ingredients | AHDB [horticulture.ahdb.org.uk]
- 9. Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments [mdpi.com]
- 10. agriculturejournals.cz [agriculturejournals.cz]
Application Notes and Protocols for Designing 1,2,4-Triazole-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in a wide array of pharmacologically active compounds.[1] Its unique physicochemical properties, including metabolic stability and the capacity for hydrogen bonding, make it an ideal framework for the design of potent and selective enzyme inhibitors.[2][3] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the design and evaluation of 1,2,4-triazole-based enzyme inhibitors.
Core Concepts in 1,2,4-Triazole Inhibitor Design
The biological activity of 1,2,4-triazole derivatives is rooted in their ability to interact with and inhibit various biological targets, most notably enzymes.[1] The versatility of the triazole nucleus allows it to act as a bioisostere for amide, ester, and carboxylic acid groups, enabling a variety of non-covalent interactions that can enhance binding affinity and solubility.[1][4]
A predominant mechanism of action for many 1,2,4-triazole-based inhibitors is the coordination of one of the nitrogen atoms of the triazole ring with a metal ion in the enzyme's active site.[1] This is particularly evident in the inhibition of metalloenzymes such as the cytochrome P450 family.
Key Enzyme Targets for 1,2,4-Triazole Inhibitors
The 1,2,4-triazole scaffold has been successfully employed to develop inhibitors for a diverse range of enzymes implicated in various diseases.
-
Lanosterol 14α-demethylase (CYP51): A critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][5] Inhibition of CYP51 by triazole-based antifungal agents like fluconazole and itraconazole leads to the disruption of the fungal cell membrane.[4][5]
-
Aromatase (CYP19): A cytochrome P450 enzyme that catalyzes the final step in estrogen biosynthesis.[6] Aromatase inhibitors containing a 1,2,4-triazole moiety, such as anastrozole and letrozole, are used in the treatment of hormone-dependent breast cancer.[6][7]
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are involved in the hydrolysis of the neurotransmitter acetylcholine.[8] Inhibitors of these enzymes are a key therapeutic strategy for managing Alzheimer's disease.[9][10]
-
α-Glucosidase and α-Amylase: These enzymes are involved in carbohydrate metabolism, and their inhibition is an important approach for the management of type 2 diabetes.[8][11]
-
Tubulin: 1,2,4-triazole derivatives have been shown to inhibit tubulin polymerization, a mechanism relevant to cancer chemotherapy.[12]
Data Presentation: Inhibitory Activities of 1,2,4-Triazole Derivatives
The following tables summarize the inhibitory activities of various 1,2,4-triazole derivatives against different enzyme targets.
Table 1: Antifungal Activity of 1,2,4-Triazole Derivatives against C. albicans
| Compound ID | Modification | MIC (µg/mL) | Reference |
| Fluconazole | Reference Drug | - | [13] |
| Voriconazole | Reference Drug | - | [13] |
| Compound 6 | 4-(4-chlorophenyl)piperazine side chain | 16 times lower than Voriconazole | [13] |
| Compound 7 | 4-(4-fluorophenyl)piperazine side chain | 16 times lower than Voriconazole | [13] |
| Compound 9 | 4-(4-bromophenyl)piperazine side chain | 16 times lower than Voriconazole | [13] |
| Compound 14 | 4-(4-methylphenyl)piperazine side chain | 16 times lower than Voriconazole | [13] |
| Compound 29 | 4-(4-methoxyphenyl)piperazine side chain | 16 times lower than Voriconazole | [13] |
Table 2: Aromatase Inhibitory Activity of 1,2,4-Triazole Derivatives
| Compound ID | Structure | IC50 (nM) | Reference |
| YM511 | 4-[(4-bromobenzyl)(4-cyanophenyl)amino]-4H-1,2,4-triazole | 0.12 (human placenta) | [14] |
| Letrozole | Reference Drug | - | [7] |
| Anastrozole | Reference Drug | - | [7] |
| Vorozole | Reference Drug | - | [15] |
| Compound I | 2-phenyl indole with triazole at position 3 | 14 | [7] |
Table 3: Cholinesterase and α-Glucosidase Inhibitory Activity of Azinane-Triazole Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 12d | AChE | 0.73 ± 0.54 | [9] |
| 12m | BChE | 0.038 ± 0.50 | [9] |
| 12d | α-Glucosidase | 36.74 ± 1.24 | [9] |
| Acarbose | α-Glucosidase (Reference) | 375.82 ± 1.76 | [9] |
Experimental Protocols
Protocol 1: General Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol
This protocol describes a common method for synthesizing the 1,2,4-triazole-3-thiol core, which is a versatile intermediate for further derivatization.[2]
Materials:
-
Carboxylic acid ester (e.g., ethyl laurate)
-
Hydrazine hydrate (80-95%)
-
Absolute ethanol
-
Potassium hydroxide (KOH)
-
Carbon disulfide (CS₂)
-
Hydrochloric acid (HCl) or Acetic acid (dilute)
-
Standard laboratory glassware (round-bottom flasks, reflux condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Synthesis of Acid Hydrazide:
-
In a round-bottom flask, dissolve the starting carboxylic acid ester (1.0 eq) in absolute ethanol.
-
Add hydrazine hydrate (1.5 eq) dropwise while stirring.
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and reduce the solvent under vacuum.
-
Pour the residue into cold water.
-
Filter the precipitated solid, wash with water, and dry to obtain the acid hydrazide.[2]
-
-
Synthesis of Potassium Dithiocarbazate Salt:
-
Dissolve potassium hydroxide (1.1 eq) in absolute ethanol.
-
Add the synthesized acid hydrazide (1.0 eq) to this solution and stir until dissolved.
-
Cool the mixture in an ice bath and add carbon disulfide (1.1 eq) dropwise over 30 minutes with continuous stirring.
-
Continue stirring for 12-16 hours at room temperature.
-
Collect the precipitated salt by filtration, wash with cold diethyl ether, and dry.[2]
-
-
Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol:
-
Suspend the potassium salt (1.0 eq) in water.
-
Add hydrazine hydrate (2.0 eq) and reflux the mixture for 4-6 hours in a fume hood (hydrogen sulfide gas will evolve).
-
Cool the reaction mixture and dilute with cold water.
-
Carefully acidify with a dilute acid (e.g., HCl or acetic acid) to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.[2]
-
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is widely used to screen for AChE inhibitors.[9][10]
Materials:
-
Phosphate buffer (pH 8.0)
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
1,2,4-triazole test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a phosphate buffer solution.
-
Prepare a stock solution of the AChE enzyme in the buffer.
-
Prepare stock solutions of the substrate (ATCI) and Ellman's reagent (DTNB).
-
Prepare serial dilutions of the 1,2,4-triazole test compounds.
-
-
Assay Setup:
-
In a 96-well plate, add the phosphate buffer, varying concentrations of the test compound, and the AChE enzyme solution.
-
Include a positive control (a known AChE inhibitor) and a negative control (no inhibitor).
-
-
Pre-incubation:
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate (ATCI) and DTNB to each well.
-
Immediately measure the absorbance kinetically at 412 nm using a microplate reader. The rate of color change is proportional to the enzyme activity.[1]
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to the control without the inhibitor.
-
Determine the IC50 value from the dose-response curve by plotting the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.[16]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for screening 1,2,4-triazole compounds.
Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.
Caption: Mechanism of aromatase inhibition by 1,2,4-triazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sjr.isp.edu.pk [sjr.isp.edu.pk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An insight on medicinal attributes of 1,2,3- and 1,2,4-triazole derivatives as alpha-amylase and alpha-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Studies on aromatase inhibitors. I. Synthesis and biological evaluation of 4-amino-4H-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vorozole - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
Application Notes & Protocols: Incorporation of 1,2,4-Triazole Moieties into Peptide Structures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptides are a significant class of therapeutic agents due to their high specificity and low off-target toxicity. However, their application is often limited by poor metabolic stability, primarily due to rapid degradation by proteases.[1] A leading strategy to overcome this limitation is the use of peptidomimetics, where labile amide bonds are replaced with stable bioisosteres.[2] The 1,2,4-triazole ring has emerged as a valuable amide bond surrogate.[3] Its incorporation can enhance proteolytic resistance, introduce conformational constraints, and potentially improve biological activity by offering unique hydrogen bonding capabilities.[4]
Unlike the more common 1,2,3-triazole isomer, typically synthesized via "click chemistry", the 1,2,4-triazole moiety offers a distinct geometric and electronic profile.[1][2] This heterocycle can act as a rigid scaffold, fixing the peptide backbone in a specific conformation, and its tautomeric nature allows it to adapt to the microenvironment of a target's active site, potentially forming additional stabilizing hydrogen bonds.[4] These application notes provide an overview of the synthetic strategies for incorporating 1,2,4-triazoles into peptide backbones and summarize the impact of these modifications on biological activity.
Rationale and Advantages
The replacement of a native amide bond with a 1,2,4-triazole ring is a powerful strategy in peptidomimetic design. The primary motivations and resulting benefits are outlined below.
Caption: Logical flow of peptide modification with 1,2,4-triazoles.
The 1,2,4-triazole ring is a bioisostere of the trans-amide bond, mimicking its key structural and electronic properties while being impervious to cleavage by peptidases.[3]
Caption: Structural comparison of an amide bond and a 1,2,4-triazole isostere.
Experimental Protocols
The incorporation of 1,2,4-triazoles is often achieved through a building block approach, where a dipeptide mimetic containing the triazole ring is synthesized first and then incorporated into a growing peptide chain using standard solid-phase or solution-phase synthesis techniques.[4]
Protocol 1: Synthesis of a 1,2,4-Triazole-Containing Amino Acid Mimetic
This protocol describes the synthesis of a peptidomimetic building block where a 1,2,4-triazole links two amino acid-like fragments. The method is adapted from the synthesis of ethyl 5-aminomethyl-1,2,4-triazole-3-carboxylate derivatives.[4]
Materials:
-
Boc-protected amino acid (e.g., Boc-L-phenylalanine)
-
Pivaloyl chloride
-
Triethylamine (TEA)
-
Ethyl 5-(tert-butoxycarbonyl)-aminomethyl-1,2,4-triazole-3-carboxylate
-
4M HCl in Dioxane
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Standard glassware and stirring equipment
Procedure:
-
Deprotection of the Triazole Core:
-
Dissolve ethyl 5-(tert-butoxycarbonyl)-aminomethyl-1,2,4-triazole-3-carboxylate (1.0 eq) in a minimal amount of DCM.
-
Add 4M HCl in dioxane (4.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Evaporate the solvent under reduced pressure to obtain the dihydrochloride salt of the amine. Use this directly in the next step.
-
-
Activation of the Amino Acid:
-
In a separate flask, dissolve the Boc-protected amino acid (e.g., Boc-L-phenylalanine) (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C and add triethylamine (2.2 eq).
-
Add pivaloyl chloride (1.1 eq) dropwise to form the mixed anhydride. Stir for 1 hour at 0 °C.
-
-
Coupling Reaction:
-
Dissolve the deprotected triazole amine salt from step 1 in anhydrous DMF.
-
Add triethylamine (2.2 eq) to neutralize the salt.
-
Slowly add the mixed anhydride solution from step 2 to the triazole amine solution at 0 °C.
-
Allow the reaction to proceed at room temperature overnight.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to yield the desired Boc-protected 1,2,4-triazole dipeptide mimetic.
-
Protocol 2: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the use of the synthesized building block in a standard Fmoc-based SPPS workflow. The building block must first have its ester hydrolyzed and its Boc group removed to be ready for coupling.
Procedure:
-
Building Block Preparation:
-
Hydrolyze the ethyl ester of the synthesized mimetic using LiOH in a THF/water mixture.
-
Acidify and extract the carboxylic acid product.
-
Remove the N-terminal Boc protecting group using standard TFA treatment.
-
-
SPPS Workflow:
-
Begin with a resin-bound amino acid or peptide. Swell the resin (e.g., Rink Amide) in DMF.
-
Perform standard Fmoc deprotection using 20% piperidine in DMF.
-
In a separate vessel, pre-activate the deprotected 1,2,4-triazole building block (1.5 eq) with a coupling agent like HBTU (1.5 eq) and a base like DIPEA (3.0 eq) in DMF.
-
Add the activated building block solution to the deprotected, resin-bound peptide.
-
Allow the coupling reaction to proceed for 2-4 hours. Monitor completion with a Kaiser test.
-
Wash the resin thoroughly with DMF, DCM, and methanol.
-
Continue the peptide elongation with standard Fmoc-amino acids as required.
-
-
Cleavage and Deprotection:
-
Once the full peptide sequence is assembled, wash and dry the resin.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purify the final peptidomimetic using reverse-phase HPLC.
-
Caption: SPPS workflow for incorporating a 1,2,4-triazole building block.
Quantitative Data and Applications
The incorporation of triazole moieties has led to peptidomimetics with enhanced stability and potent biological activity. While data for 1,2,4-triazoles is less abundant than for 1,2,3-triazoles, existing studies show significant promise.
| Parent Peptide / Target | Modification | Key Finding(s) | Quantitative Data | Reference |
| Minigastrin Analog / CCK2R | Amide bond replaced with 1,5-disubstituted 1,2,3-triazole | Enhanced tumor uptake and high binding affinity. | Binding Affinity (IC₅₀): ~5.4 nMTumor Uptake: 2-fold increase vs. parent peptide. | [5] |
| TAV Peptide / PSD-95 PDZ Domain | Amide bond replaced with 1,2,3-triazole | New class of inhibitors with comparable affinity to the original peptide. | Binding Affinity (Kᵢ): 18 ± 2 µM (similar to native SAV tripeptide). | [6][7] |
| Angiotensin II / AT₁R & AT₂R | Amide bonds replaced with 1,4-disubstituted 1,2,3-triazoles | Increased proteolytic stability and regulated receptor subtype selectivity. | Data on subtype selectivity ratio (AT₂R/AT₁R) was improved. | [8] |
| Various Peptides | Generic Amide Bond Replacement | Increased stability against enzymatic degradation. | Not specified quantitatively, but noted as a primary advantage. | [2][4] |
Conclusion
The incorporation of 1,2,4-triazole moieties into peptide structures is a highly effective strategy for developing next-generation therapeutic peptides. This modification addresses the critical challenge of enzymatic instability and allows for the fine-tuning of conformational properties to enhance biological function. The synthetic protocols provided herein offer a clear pathway for researchers to create novel 1,2,4-triazole-containing peptidomimetics. As this field continues to grow, these powerful building blocks will undoubtedly play a crucial role in the design and discovery of new drugs with superior pharmacokinetic and pharmacodynamic profiles.
References
- 1. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of triazole-based peptidomimetics of a PSD-95 PDZ domain inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Design and synthesis of triazole-based peptidomimetics of a PSD-95 PDZ domain inhibitor - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00445D [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Application of 1H-1,2,4-triazol-5-ylmethanol in Material Science Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-1,2,4-triazol-5-ylmethanol is a versatile heterocyclic compound that holds significant promise in the field of material science. Its unique molecular structure, featuring a triazole ring and a reactive hydroxymethyl group, makes it an excellent building block for the synthesis of a wide range of functional materials. The triazole moiety offers multiple nitrogen atoms that can coordinate with various metal ions, facilitating the formation of coordination polymers and metal-organic frameworks (MOFs). The hydroxymethyl group provides a site for further functionalization or can participate in hydrogen bonding, influencing the final structure and properties of the material. This document provides an overview of the applications of this compound and its isomers in material science, along with detailed experimental protocols for the synthesis and characterization of related functional materials. While specific research on this compound is emerging, the protocols and data presented here are based on closely related and structurally similar 1,2,4-triazole derivatives, providing a strong foundation for future investigations with this specific compound.
Key Applications in Material Science
The unique properties of materials derived from 1H-1,2,4-triazole-based ligands have led to their exploration in several cutting-edge applications:
-
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the triazole ring act as excellent coordination sites for a variety of metal ions, leading to the formation of one-, two-, or three-dimensional coordination polymers and MOFs.[1][2][3][4] These materials are of great interest due to their high porosity, large surface area, and tunable structures.
-
Luminescent Materials: MOFs and coordination polymers incorporating 1,2,4-triazole derivatives have demonstrated promising luminescent properties.[1][5][6][7][8][9] These materials can exhibit strong fluorescence, making them suitable for applications in chemical sensing, bio-imaging, and the development of light-emitting diodes (LEDs).
-
Catalysis: The well-defined and tunable porous structures of triazole-based MOFs make them effective catalysts for various chemical reactions. The metallic nodes can act as active catalytic sites, while the porous framework can facilitate the diffusion of reactants and products.
-
Gas Storage and Separation: The high porosity and selective adsorption capabilities of MOFs derived from triazole ligands make them promising candidates for the storage of gases like hydrogen and carbon dioxide, as well as for the separation of gas mixtures.
-
Sensing Applications: The luminescence of triazole-based MOFs can be quenched or enhanced in the presence of specific analytes, forming the basis for highly sensitive and selective chemical sensors for detecting pollutants, metal ions, and small molecules.[1][5][7][8]
Data Presentation: Properties of Triazole-Based Coordination Polymers
The following tables summarize typical quantitative data for coordination polymers synthesized using 1,2,4-triazole-based ligands. This data is representative of the expected properties for materials derived from this compound.
Table 1: Synthesis Conditions for Triazole-Based Coordination Polymers
| Metal Ion | Ligand | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cd(II) | 4,4′-(1H-1,2,4-triazole-3,5-diyl)dibenzoate | Pyridine/Water | 120 | 72 | 85 | [10] |
| Fe(II) | 1,3,5-tris(1H-1,2,4-triazol-1-yl)methyl)benzene | Acetonitrile/Water | 80 | 48 | 65 | [3] |
| Zn(II) | 3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine | DMF/Ethanol/Water | 100 | 72 | Not Reported | [9] |
| Cd(II) | 1,2,4-triazole and Oxalate | Water/Ethanol | 180 | 96 | Not Reported | [4] |
Table 2: Luminescent Properties of Triazole-Based MOFs
| MOF Designation | Excitation (nm) | Emission (nm) | Quantum Yield (%) | Application | Reference |
| Zn-MOF with 3-amino-1,2,4-triazole | 382 | 433 | Not Reported | Long-Persistent Luminescence | [1] |
| Zn-MOF with 1-(4-(1H-imidazol-5-yl)phenyl)-1H-1,2,4-triazole | Not Reported | Not Reported | 2.15 | Not Reported | [1] |
| N-2-aryl-1,2,3-triazole based MOF | Not Reported | Not Reported | up to 30 | Photoluminescence | [6] |
Experimental Protocols
The following are detailed methodologies for the synthesis and characterization of functional materials based on 1,2,4-triazole ligands. These protocols can be adapted for use with this compound.
Protocol 1: Solvothermal Synthesis of a Luminescent Metal-Organic Framework
This protocol describes a general procedure for the synthesis of a luminescent MOF using a 1,2,4-triazole-based ligand and a metal salt.
Materials:
-
This compound (or a similar triazole derivative)
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
Terephthalic Acid
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized Water
Procedure:
-
In a 20 mL glass vial, dissolve 0.5 mmol of this compound and 0.5 mmol of terephthalic acid in 10 mL of DMF.
-
In a separate vial, dissolve 1.0 mmol of Zinc Nitrate Hexahydrate in 5 mL of deionized water.
-
Slowly add the zinc nitrate solution to the ligand solution while stirring.
-
Add 5 mL of ethanol to the mixture and continue stirring for 30 minutes.
-
Transfer the resulting solution to a 23 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at 120 °C for 72 hours.
-
After cooling to room temperature, the resulting crystals are collected by filtration.
-
Wash the crystals with fresh DMF and then with ethanol.
-
Dry the product in a vacuum oven at 60 °C for 12 hours.
Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the crystal structure and phase purity of the synthesized MOF.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the material and confirm the coordination of the ligand to the metal center.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF.
-
Photoluminescence (PL) Spectroscopy: To determine the excitation and emission spectra and the quantum yield of the luminescent MOF.
Protocol 2: Synthesis of a Coordination Polymer via Slow Evaporation
This protocol outlines the synthesis of a coordination polymer at room temperature through the slow evaporation of a solvent.
Materials:
-
This compound (or a similar triazole derivative)
-
Copper(II) Acetate Monohydrate (Cu(CH₃COO)₂·H₂O)
-
Methanol
-
Acetonitrile
Procedure:
-
Dissolve 0.2 mmol of this compound in 10 mL of methanol.
-
Dissolve 0.1 mmol of Copper(II) Acetate Monohydrate in 10 mL of acetonitrile.
-
Slowly add the copper acetate solution to the ligand solution with constant stirring.
-
Filter the resulting solution to remove any undissolved particles.
-
Leave the filtrate in a loosely covered beaker at room temperature for slow evaporation.
-
After several days to a week, colored crystals of the coordination polymer should form.
-
Collect the crystals by filtration, wash with a small amount of cold methanol, and air-dry.
Characterization:
-
Single-Crystal X-ray Diffraction: To determine the precise crystal structure of the coordination polymer.
-
Elemental Analysis: To confirm the elemental composition of the synthesized material.
-
UV-Vis Spectroscopy: To study the electronic absorption properties of the coordination polymer.
-
Magnetic Susceptibility Measurement: To investigate the magnetic properties of the material, if applicable.
Visualizations
Experimental Workflow for Solvothermal Synthesis of MOFs
Caption: Workflow for the solvothermal synthesis of a Metal-Organic Framework.
Conceptual Diagram of a Luminescence-Based Sensing Mechanism
Caption: Conceptual pathway for analyte detection via luminescence quenching by a MOF.
References
- 1. Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. "Synthesis of Mixed-Ligand Coordination Polymers Containing 1,2,4-Triaz" by Joseph M. Ellsworth, Kathryn L. Seward et al. [scholarcommons.sc.edu]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of photoluminescent active interpenetrating metal–organic frameworks using N-2-aryl-1,2,3-triazole ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. scilit.com [scilit.com]
- 8. Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold | Semantic Scholar [semanticscholar.org]
- 9. Synthesis, structure, and fluorescence properties of coordination polymers of 3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and crystal structure of a cadmium(II) coordination polymer based on 4,4′-(1H-1,2,4-triazole-3,5-diyl)dibenzoate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-1,2,4-triazol-5-ylmethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield for the synthesis of 1H-1,2,4-triazol-5-ylmethanol.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Why is my reaction yield of this compound consistently low?
A1: Low yields can stem from several factors. Consider the following:
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Incomplete Cyclization: The formation of the triazole ring is a critical step. Insufficient heating, incorrect reaction time, or a non-optimal pH can lead to incomplete cyclization. Ensure the reaction is heated to the specified temperature for the recommended duration.
-
Sub-optimal Reagent Stoichiometry: An incorrect molar ratio of the starting materials, typically a hydrazide and a formylating agent, can result in unreacted starting materials and reduced product formation. Carefully check the stoichiometry of your reactants.
-
Side Reactions: The formation of unwanted byproducts can consume starting materials and lower the yield of the desired product. Common side reactions include the formation of oxadiazoles or polymeric materials.
-
Product Degradation: The hydroxymethyl group can be sensitive to harsh reaction conditions. Prolonged exposure to high temperatures or strongly acidic or basic conditions may lead to degradation of the product.
-
Inefficient Purification: Product loss during workup and purification is a common cause of low isolated yields. Optimize your extraction and chromatography methods to minimize losses.
Q2: I am observing the formation of a significant amount of a byproduct with a different mass spectrum. What could it be?
A2: A common byproduct in the synthesis of 1,2,4-triazoles from hydrazides is the corresponding 1,3,4-oxadiazole. This occurs through an alternative cyclization pathway of the N-acylhydrazide intermediate. To favor the formation of the triazole, ensure that the reaction conditions, particularly the choice of cyclizing agent and temperature, are optimized for triazole ring closure.
Q3: My purified product is a sticky oil instead of the expected solid. How can I induce crystallization?
A3: If your this compound is an oil, it may be due to residual solvent or impurities.
-
High-Vacuum Drying: Ensure all solvent has been removed by drying the product under high vacuum for an extended period.
-
Solvent Trituration: Try triturating the oil with a non-polar solvent in which the product is insoluble, such as hexane or diethyl ether. This can help to remove impurities and induce crystallization.
-
Seed Crystals: If you have a small amount of solid product from a previous batch, adding a seed crystal to the oil can initiate crystallization.
-
Solvent-Antisolvent Crystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., methanol, ethanol) and then slowly add a poor solvent (e.g., diethyl ether, hexane) until the solution becomes cloudy. Allow the solution to stand, and crystals may form.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system that provides good separation of your starting materials and product. The disappearance of the limiting starting material and the appearance of the product spot will indicate the reaction's progress. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Data Presentation: Reaction Parameter Optimization
The following table summarizes the impact of key reaction parameters on the yield of this compound based on analogous 1,2,4-triazole syntheses. This data should be used as a guide for optimizing your specific reaction conditions.
| Parameter | Condition A | Condition B | Condition C | Expected Yield Range | Notes |
| Cyclizing Agent | Formamide | Formamidine Acetate | Triethyl Orthoformate | 40-80% | Formamidine acetate often gives higher yields under milder conditions. |
| Temperature | 100-120 °C | 140-160 °C | >180 °C | Varies | Higher temperatures can promote cyclization but may also lead to degradation. |
| Solvent | None (neat) | Ethanol | Dimethylformamide (DMF) | Dependent on reagents | The choice of solvent can influence reaction rate and solubility of intermediates. |
| Catalyst | None | Acetic Acid | p-Toluenesulfonic Acid | 50-85% | Acid catalysts can facilitate the cyclization step. |
Experimental Protocols
A general methodology for the synthesis of this compound is provided below. This should be adapted and optimized for your specific laboratory conditions and scale.
Synthesis of this compound from Glycolic Acid Hydrazide and Formamidine Acetate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine glycolic acid hydrazide (1.0 eq) and formamidine acetate (1.1 eq).
-
Solvent Addition: Add ethanol as a solvent (approximately 5-10 mL per gram of glycolic acid hydrazide).
-
Heating: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, observing the consumption of the glycolic acid hydrazide.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
Visualizations
Synthesis Pathway
Technical Support Center: Purification of Crude 1,2,4-Triazole Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1,2,4-triazole products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 1,2,4-triazole synthesized from hydrazine and formamide?
Common impurities can include unreacted starting materials and byproducts such as 4-N-formamidino-1,2,4-triazole, 4-amino-1,2,4-triazole, water, formic acid, and residual formamide.[1] The crude product may also present as a colored melt, typically light mustard tan to dark brown or reddish-brown.[1]
Q2: What are the primary methods for purifying crude 1,2,4-triazole?
The most common and effective purification techniques for 1,2,4-triazole are recrystallization, distillation, and column chromatography.[1][2] Acid-base extraction can also be employed to facilitate purification.[2]
Q3: How can I assess the purity of my 1,2,4-triazole product?
A combination of analytical techniques is recommended for purity assessment. High-Performance Liquid Chromatography (HPLC) is a standard method for quantitative analysis.[2][3] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the structure and identity of the purified compound.[2]
Q4: How can I remove colored impurities from my 1,2,4-triazole product?
Colored impurities can often be removed during recrystallization, sometimes with the addition of activated carbon.[2][4] However, it is crucial to use activated carbon judiciously as it can adsorb the desired product, leading to lower yields.[2][4] The selection of an appropriate recrystallization solvent is also critical for leaving colored impurities behind in the mother liquor.[2]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Low Yield | The compound is too soluble in the chosen solvent, even at low temperatures. | Try a different solvent system. Concentrate the mother liquor to recover more product.[2][5] |
| Too much solvent was used. | Use the minimum amount of hot solvent necessary for dissolution.[2][5] | |
| Product "oils out" instead of crystallizing | The melting point of the triazole is lower than the boiling point of the solvent. | Use a lower-boiling point solvent.[2][4] |
| The cooling process is too rapid. | Allow the solution to cool more slowly. Try adding the hot solution to a pre-heated anti-solvent.[2] | |
| Compound will not crystallize | The solution is too dilute. | Concentrate the solution by evaporating some of the solvent.[2] |
| The chosen solvent is too effective. | Add an anti-solvent (a solvent in which the triazole is insoluble) dropwise until turbidity persists.[2][5] | |
| Lack of nucleation sites. | Try scratching the inside of the flask with a glass rod or adding a seed crystal.[4][5] |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Compound streaks on the column | The compound is too polar for the stationary phase/mobile phase combination. | For silica gel, add a small amount of a more polar solvent like methanol to the eluent.[2] |
| The compound is not fully dissolved in the mobile phase. | Ensure the compound is fully dissolved before loading it onto the column.[2] | |
| Poor separation of the desired product from impurities | The chosen mobile phase does not provide adequate resolution. | Systematically vary the solvent composition of the mobile phase. If using a mixed solvent system, try different ratios.[2] |
| The stationary phase is not suitable. | Consider using a different stationary phase, such as alumina.[2] |
Experimental Protocols
Protocol 1: Purification by Distillation
This method is suitable for the initial purification of 1,2,4-triazole from excess formamide and other volatile impurities.
-
Initial Distillation: Heat the crude reaction mixture. Collect the initial distillate fraction at an overhead temperature of 105°-110° C. This cut will contain a significant amount of formamide.[1][6]
-
Second Fraction: Continue the distillation, collecting the second fraction at an overhead temperature in the range of 115°-120° C.[1][6]
-
Residue: Discontinue heating to prevent the temperature of the residue from exceeding 130° C. The remaining reddish-brown melt contains 93-95% 1,2,4-triazole.[1][6]
-
Isolation: The molten triazole can be cast on a cooled surface and broken into smaller fragments.[1] For higher purity, this product can be further purified by recrystallization.
Protocol 2: Purification by Recrystallization
This protocol is effective for obtaining high-purity 1,2,4-triazole.
-
Dissolution: Transfer the crude 1,2,4-triazole to a suitable flask. Add a suitable solvent such as methyl ethyl ketone, tetrahydrofuran, or ethyl acetate.[1][6]
-
Heating: Stir and heat the mixture until the 1,2,4-triazole is completely dissolved.[1][6]
-
Cooling and Crystallization: Cool the solution to 10° C to induce crystallization.[1][6]
-
Filtration: Filter the resulting slurry to collect the crystalline 1,2,4-triazole.[1][6]
-
Drying: Dry the crystals to obtain the purified product.
-
Second Crop: The mother liquor can be concentrated by distillation to recover more product.[1][6][7]
Quantitative Data Summary
| Purification Method | Purity Achieved | Yield | Notes |
| Direct Isolation from Melt (after distillation) | 93-95%[1][6] | 92-97%[1][6] | Product is a reddish-brown melt. |
| Recrystallization | 96-98%[1][6] | 84-90% (first crop)[1][6] | Yield can be increased to 92-94% by concentrating the mother liquor.[6][7] |
Visualized Workflows
Caption: General purification workflow for crude 1,2,4-triazole.
Caption: Decision tree for troubleshooting recrystallization.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US4267347A - Method for direct preparation for 1,2,4-triazole from hydrazine and formamide - Google Patents [patents.google.com]
- 7. CA1157869A - Process for producing 1h-1,2,4-triazole - Google Patents [patents.google.com]
Identifying and minimizing side products in triazole synthesis
Welcome to the technical support center for triazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of 1,2,3-triazoles. This resource focuses on identifying and minimizing common side products in the most prevalent synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for 1,2,3-triazoles and what are their main differences?
A1: The most common methods for synthesizing 1,2,3-triazoles are based on the Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne. The three main variants are:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most widely used "click chemistry" reaction. It is highly reliable, proceeds under mild conditions, and exclusively yields the 1,4-disubstituted triazole isomer.[1][2] It requires a copper(I) catalyst, which is often generated in situ from a copper(II) salt and a reducing agent.[3]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method is complementary to CuAAC as it selectively produces the 1,5-disubstituted triazole isomer.[4][5] It can also be used with internal alkynes to generate fully substituted triazoles.[5][6]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a metal-free approach that utilizes a strained cyclooctyne. The ring strain provides the energy for the reaction to proceed without a catalyst, making it ideal for biological applications where copper toxicity is a concern.[7][8][9]
Q2: I am performing a CuAAC reaction and see a significant amount of a byproduct with a mass corresponding to a dimer of my starting alkyne. What is this and how can I prevent it?
A2: This byproduct is the result of oxidative homocoupling of your terminal alkyne, commonly known as Glaser coupling. This side reaction is promoted by the presence of oxygen and Cu(II) ions. To minimize it, you should:
-
Maintain Anaerobic Conditions: Degas your solvents and run the reaction under an inert atmosphere like nitrogen or argon.
-
Use a Reducing Agent: Ensure a sufficient amount of a reducing agent, such as sodium ascorbate, is present to keep the copper in its active Cu(I) state.[10]
-
Employ a Stabilizing Ligand: Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) can protect the Cu(I) catalyst from oxidation and accelerate the desired reaction.[1][10]
Q3: My azide appears to be converting to an amine during my CuAAC reaction. Why is this happening?
A3: The reduction of the azide to a primary amine is a known side reaction in CuAAC, often caused by an excess of the reducing agent (e.g., sodium ascorbate) used to generate Cu(I).[10] To prevent this:
-
Optimize Reducing Agent Concentration: Use the minimum effective concentration of the reducing agent.
-
Use a Cu(I) Source Directly: Employing a Cu(I) salt like CuI or CuBr can eliminate the need for a reducing agent altogether, though these salts are more sensitive to oxidation.[10]
Q4: My RuAAC reaction with an aryl azide is giving low yields and multiple byproducts. How can I improve this?
A4: Reactions involving aryl azides in RuAAC can be challenging and may lead to low yields and byproduct formation.[4][11] An improved catalytic system using the ruthenium tetramer [Cp*RuCl]4 in DMF, often with microwave irradiation, has been shown to be more effective for these substrates, providing cleaner reactions and higher yields.[4]
Q5: I'm using SPAAC for bioconjugation and experiencing low yields and background signal. What are the likely causes?
A5: While SPAAC is generally a very clean reaction, low yields and background signals can arise from the instability of the strained cyclooctyne.[7][12]
-
Cyclooctyne Degradation: Highly reactive cyclooctynes can degrade during storage or in complex biological media, especially in acidic environments or within phagosomes.[12] Ensure your cyclooctyne is fresh and stored correctly.
-
Side Reactions with Thiols: Strained alkynes can react with endogenous nucleophiles, particularly thiols found in cysteine residues of proteins.[12] This can be mitigated by pre-treating your sample with a thiol-blocking agent like iodoacetamide.[12]
-
Steric Hindrance: Bulky groups near the azide or alkyne can impede the reaction. If possible, consider redesigning your linkers to be more accessible.[7]
Troubleshooting Guides
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: Cu(I) oxidized to inactive Cu(II).[10] 2. Poor Reagent Quality: Degradation of azide or alkyne. 3. Inhibitors: Presence of functional groups (e.g., thiols) that can poison the catalyst. | 1. Ensure the reaction is performed under an inert atmosphere. Add fresh sodium ascorbate. Use a stabilizing ligand (THPTA, TBTA).[10] 2. Verify the purity of starting materials. 3. Protect sensitive functional groups or use a ligand that can mitigate catalyst poisoning. |
| Formation of Alkyne Homocoupling Product (Diyne) | 1. Presence of Oxygen: Promotes the oxidation of Cu(I) to Cu(II), which catalyzes Glaser coupling. 2. Insufficient Reducing Agent: Not enough sodium ascorbate to maintain the Cu(I) state. | 1. Degas all solvents and run the reaction under nitrogen or argon. 2. Increase the concentration of sodium ascorbate (typically 5-10 mol%). |
| Formation of Amine (from Azide Reduction) | 1. Excess Reducing Agent: Too much sodium ascorbate can reduce the azide.[10] 2. Presence of Phosphines: Staudinger reaction can occur if phosphines are present.[10] | 1. Use the minimum effective concentration of sodium ascorbate. 2. Use a Cu(I) salt (e.g., CuI) to avoid the need for a reducing agent.[10] 3. Ensure all reagents and solvents are free of phosphines. |
| Reaction is Sluggish | 1. Low Reactant Concentration: Reaction rate is dependent on concentration. 2. Suboptimal Temperature: Reaction is too cold. 3. Inefficient Catalyst System: No accelerating ligand used. | 1. Increase the concentration of the limiting reagent. 2. Gently heat the reaction (e.g., to 45°C), ensuring substrates are stable.[3] 3. Add an accelerating ligand like THPTA or TBTA.[1] |
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield with Aryl Azides | 1. Catalyst Inefficiency: The commonly used CpRuCl(PPh3)2 can be inefficient for aryl azides.[4] | 1. Switch to the [CpRuCl]4 catalyst in DMF.[4] 2. Consider using microwave irradiation to improve reaction times and yields.[13] |
| Formation of Byproducts | 1. Unfavorable Solvent: Protic solvents can lead to low yields and byproduct formation.[13] 2. Reaction with Internal Alkynes: May lead to a mixture of regioisomers if the alkyne is not symmetric. | 1. Use non-protic solvents such as benzene, toluene, THF, or DMF.[13] 2. For unsymmetrical internal alkynes, careful optimization of reaction conditions may be required to favor one regioisomer. |
| Dimerization in Macrocyclization | 1. Intermolecular Reaction Competes with Intramolecular Cyclization. | 1. Use high dilution conditions to favor the intramolecular reaction. 2. The [RuClCp*]4 catalyst has been shown to be advantageous in minimizing dimer formation in some cases.[2] |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Degradation of Cyclooctyne: Strained alkynes can be unstable to storage, acidic pH, or harsh biological environments.[7][12] 2. Low Reactivity: The chosen cyclooctyne may not be reactive enough for the specific application. 3. Solubility Issues: Poor solubility of reactants in the reaction medium.[12] | 1. Use a fresh batch of cyclooctyne. Store reagents properly at low temperatures. Screen for optimal pH (typically 7-9).[7] 2. Switch to a more reactive cyclooctyne derivative (e.g., BCN or DBCO).[8] 3. Add organic co-solvents (e.g., DMSO) to improve solubility.[7] |
| High Background/Non-specific Labeling | 1. Reaction with Thiols: Strained alkynes can react with endogenous thiols (e.g., cysteine).[12] 2. Impure Reagents: Impurities in starting materials can lead to side products.[7] | 1. Pre-treat the sample with a thiol-blocking agent like iodoacetamide before adding the cyclooctyne.[12] 2. Purify starting materials and verify their purity by analytical methods (NMR, MS).[7] |
Data Presentation
Table 1: Influence of Copper Ligands on CuAAC Reaction Efficiency
| Ligand | Typical Cu:Ligand Ratio | Key Advantages | Considerations |
| None | N/A | Simple setup, low cost. | Slower reaction rates, higher risk of alkyne homocoupling and catalyst oxidation. |
| TBTA | 1:1 to 1:5 | Significantly accelerates the reaction, stabilizes Cu(I).[1] | Poorly soluble in aqueous solutions. |
| THPTA | 1:1 to 1:5 | Water-soluble, ideal for bioconjugation, accelerates reaction and reduces cell toxicity.[1] | Generally the preferred ligand for biological applications. |
| Betaine | Additive | A simple, non-toxic zwitterionic additive that can dramatically accelerate the reaction in water, even at ppm levels of copper.[14] | Performance may vary with different substrate combinations. |
Note: The optimal ratio can depend on the specific substrates and reaction conditions.
Table 2: Comparison of Triazole Synthesis Methods
| Feature | CuAAC | RuAAC | SPAAC |
| Product Regioselectivity | 1,4-disubstituted | 1,5-disubstituted | Mixture of regioisomers |
| Catalyst Required | Copper(I) | Ruthenium(II) | None |
| Biocompatibility | Lower (due to copper toxicity) | Moderate (catalyst can be toxic) | High (metal-free)[9] |
| Reaction with Internal Alkynes | No | Yes | N/A |
| Common Side Products | Alkyne homocoupling, azide reduction | Byproduct formation with aryl azides | Thiol-yne addition, cyclooctyne degradation[12] |
| Typical Yields | High to quantitative[1] | Good to high[5] | High, but can be affected by reagent stability[15] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical small-scale CuAAC reaction using in situ generation of the Cu(I) catalyst.
Materials:
-
Azide of interest
-
Terminal alkyne of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended)
-
Solvent (e.g., 1:1 mixture of tert-butanol and deionized water)
Procedure:
-
In a reaction vial, dissolve the alkyne (1.0 eq.) and the azide (1.0 - 1.2 eq.) in the chosen solvent.
-
In a separate microfuge tube, prepare a fresh solution of CuSO₄·5H₂O (0.01 - 0.1 eq.) in deionized water.
-
(Optional) To the copper solution, add a solution of THPTA (1-5 eq. relative to copper) and allow it to premix for a few minutes.
-
In another separate tube, prepare a fresh solution of sodium ascorbate (0.05 - 0.2 eq.) in deionized water.
-
Add the copper (or copper-ligand) solution to the main reaction vial containing the alkyne and azide.
-
Initiate the reaction by adding the sodium ascorbate solution to the reaction mixture.
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-12 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol is for the synthesis of 1,5-disubstituted triazoles using a standard ruthenium catalyst.
Materials:
-
Azide of interest
-
Terminal or internal alkyne of interest
-
Ruthenium catalyst (e.g., CpRuCl(PPh3)2 or CpRuCl(COD)) (1-5 mol%)
-
Anhydrous, non-protic solvent (e.g., toluene, THF, or DMF)
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the ruthenium catalyst (e.g., 0.02 eq.).
-
Add the anhydrous, degassed solvent.
-
Add the alkyne (1.0 eq.) and the azide (1.0 eq.) to the flask.
-
Stir the reaction mixture at the desired temperature (can range from room temperature to reflux, e.g., 60-80°C).
-
Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation
This protocol provides a general method for labeling an azide-modified biomolecule with a cyclooctyne-containing probe.
Materials:
-
Azide-modified biomolecule (e.g., protein, in an appropriate buffer like PBS, pH 7.4)
-
Cyclooctyne reagent (e.g., DBCO-fluorophore, dissolved in DMSO)
-
(Optional) Iodoacetamide (IAM) for thiol blocking
Procedure:
-
Prepare a solution of your azide-modified biomolecule in the desired buffer.
-
(Optional) If non-specific labeling via thiols is a concern, pre-incubate the biomolecule solution with IAM (1-5 mM final concentration) for 30 minutes at room temperature.[12]
-
To the biomolecule solution, add the cyclooctyne reagent. A 2- to 10-fold molar excess of the cyclooctyne is a common starting point. The final concentration of DMSO should typically be kept below 10% to maintain biomolecule integrity.
-
Incubate the reaction mixture for 1-24 hours at a suitable temperature (e.g., room temperature or 37°C), protecting from light if using a fluorescent probe.
-
Purification: Remove the excess, unreacted cyclooctyne reagent using a method appropriate for your biomolecule, such as size-exclusion chromatography, dialysis, or spin filtration.
Visualizations
Caption: General experimental workflow for triazole synthesis.
Caption: Troubleshooting guide for low yield in CuAAC reactions.
Caption: Regioselectivity of CuAAC vs. RuAAC reactions.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 6. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. research.chalmers.se [research.chalmers.se]
- 14. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. Evaluation of strained alkynes for Cu-free click reaction in live mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 1,2,4-Triazole Cyclization Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the cyclization of 1,2,4-triazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control when optimizing a 1,2,4-triazole cyclization reaction?
A1: The success of a 1,2,4-triazole synthesis is highly dependent on several critical parameters. The most crucial factors to control are the reaction temperature, choice of solvent, the catalyst system (if applicable), and the purity of the starting materials.[1][2] Temperature, in particular, can significantly influence the reaction rate and the formation of byproducts, such as the isomeric 1,3,4-oxadiazole.[1][3]
Q2: How does the choice of catalyst affect the regioselectivity of the 1,2,4-triazole product?
A2: The catalyst plays a pivotal role in determining the regioselectivity of the final 1,2,4-triazole product. For instance, in the [3+2] cycloaddition of isocyanides with diazonium salts, the use of a Silver(I) catalyst selectively yields 1,3-disubstituted 1,2,4-triazoles.[4][5] In contrast, employing a Copper(II) catalyst under similar conditions leads to the formation of 1,5-disubstituted 1,2,4-triazoles.[4][5] This catalyst-controlled regioselectivity provides a powerful tool for accessing specific triazole isomers.[5]
Q3: Can microwave irradiation be used to improve my reaction?
A3: Yes, microwave-assisted synthesis is an effective technique for improving 1,2,4-triazole cyclization reactions, especially for those that are sluggish under conventional heating.[2] Microwave irradiation can significantly reduce reaction times and, in many cases, lead to higher yields and cleaner reaction profiles.[4][6] For example, a catalyst-free synthesis of substituted 1,2,4-triazoles from hydrazines and formamide proceeds smoothly under microwave irradiation.[4]
Q4: What are the common nitrogen sources for constructing the 1,2,4-triazole ring?
A4: The 1,2,4-triazole ring can be constructed using a variety of nitrogen-containing starting materials. The most common precursors that provide the necessary nitrogen atoms include amidines, hydrazines, amidrazones, and aryl diazonium salts.[7][8] For example, a one-pot, two-step process has been developed for the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles using amidines and monosubstituted hydrazines, with yields reaching up to 90%.[7][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 1,2,4-Triazole | - Insufficient reaction temperature or time.- Decomposition of starting materials or product at high temperatures.- Impure or wet starting materials (e.g., hygroscopic hydrazides).[3] | - Gradually increase the reaction temperature and monitor progress using TLC.[3]- Consider using microwave irradiation to shorten reaction times.[3][7]- Ensure all starting materials are pure and thoroughly dried before use.[3] |
| Formation of 1,3,4-Oxadiazole Side Product | - This is a common competing cyclization pathway, particularly when using hydrazide precursors.[3]- Presence of water in the reaction mixture. | - Conduct the reaction under strictly anhydrous conditions.[3]- Lower the reaction temperature, as this often favors the formation of the triazole over the oxadiazole.[3] |
| Formation of Isomeric Mixtures (e.g., N-1 vs. N-4 substitution) | - For unsubstituted 1,2,4-triazoles, alkylation or arylation can occur at different nitrogen atoms.- The regioselectivity is influenced by the electrophile, base, and solvent. | - The choice of catalyst can control regioselectivity. For certain cycloadditions, Ag(I) catalysts favor 1,3-disubstitution, while Cu(II) catalysts favor 1,5-disubstitution.[4][5]- Systematically screen different bases and solvents to optimize for the desired isomer. |
| Complex Reaction Mixture with Unidentified Byproducts | - Decomposition of sensitive functional groups on starting materials or the product.- Side reactions involving the solvent or impurities. | - Protect any sensitive functional groups on your starting materials prior to the cyclization reaction.- Use high-purity, inert solvents and ensure all reagents are of high quality. |
| Poor Regioselectivity in Cycloaddition Reactions | - The catalytic system may not be optimal for directing the desired regiochemical outcome. | - For the synthesis of 1,5-disubstituted-1,2,4-triazoles from aryl diazonium salts and isocyanides, a copper catalyst is effective.[7][8]- To obtain 1,3-disubstituted-1,2,4-triazoles from the same starting materials, a switch to a silver(I) catalyst is recommended.[7][8] |
Quantitative Data Summary
Table 1: Catalyst Effect on Regioselectivity and Yield in the [3+2] Cycloaddition of Aryl Diazonium Salts and Isocyanides.
| Catalyst | Product | Yield | Reference |
| Ag(I) | 1,3-disubstituted-1,2,4-triazole | 88% | [7][8] |
| Copper | 1,5-disubstituted-1,2,4-triazole | 79% | [7][8] |
Table 2: Selected Copper-Catalyzed Syntheses of 1,2,4-Triazoles.
| Starting Materials | Catalyst/Base/Oxidant | Product | Yield | Reference |
| Amide and Nitrile | [phen-McM-41-CuBr] / O₂ | 3,5-disubstituted-1,2,4-triazole | 91% | [7][8] |
| Amidine and DMF | CuCl₂ / K₃PO₄ / O₂ | 1,3-disubstituted-1,2,4-triazoles | 85% | [7][8] |
| Amidine and Nitrile | CuBr / Cs₂CO₃ / Air | 1H-1,2,4-triazoles | up to 81% | [9] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Synthesis of 3,5-disubstituted-1,2,4-triazoles [7][10]
-
Reagent Preparation: In a reaction vessel, combine the amide (1.0 eq), nitrile (1.2 eq), and the [phen-McM-41-CuBr] catalyst.
-
Solvent Addition: Add the appropriate solvent (e.g., DMF).
-
Reaction Conditions: Heat the mixture under an oxygen (O₂) atmosphere. The optimal temperature and reaction time should be determined by monitoring the reaction's progress via TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product using a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: Catalyst-Controlled Regioselective Synthesis of Substituted 1,2,4-triazoles [5][7][8]
-
Reagent Preparation: To a solution of the isocyanide (1.0 eq) in a suitable solvent, add the aryl diazonium salt (1.1 eq).
-
Catalyst Addition:
-
For 1,3-disubstituted products: Add the Ag(I) catalyst (e.g., AgOAc).
-
For 1,5-disubstituted products: Add the Cu(II) catalyst (e.g., Cu(OAc)₂).
-
-
Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up and Purification: Upon completion, quench the reaction and use standard extraction and purification techniques to isolate the desired triazole isomer.
Visual Guides
Caption: General experimental workflow for a copper-catalyzed 1,2,4-triazole synthesis.
Caption: Troubleshooting workflow for addressing low reaction yield.
Caption: Catalyst-controlled regioselectivity in 1,2,4-triazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 5. isres.org [isres.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 9. Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization [organic-chemistry.org]
- 10. scispace.com [scispace.com]
Technical Support Center: Regioselective Functionalization of the 1,2,4-Triazole Ring
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the regioselective functionalization of the 1,2,4-triazole ring. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Regioselectivity in N-Alkylation
Q: My N-alkylation of an unsubstituted 1,2,4-triazole is yielding a mixture of N-1 and N-4 isomers. How can I improve the regioselectivity?
A: The formation of isomeric mixtures during N-alkylation is a common challenge due to the presence of multiple nucleophilic nitrogen atoms.[1][2] The regioselectivity is influenced by factors such as the electrophile, base, and solvent.[2]
Troubleshooting Steps:
-
Choice of Base and Solvent: Weakly nucleophilic bases like DBU (1,8-Diazabicyclo[11.5.0]undec-7-ene) can improve regioselectivity.[1] The combination of a specific ionic liquid (hexylpyridinium bromide) and potassium carbonate as a base under microwave conditions has been shown to provide excellent yields of the 1-alkyl-1,2,4-triazole isomer.[3]
-
Nature of the Electrophile: The structure of the alkylating agent can influence the site of attack. Steric hindrance around the nitrogen atoms of the triazole and on the electrophile can play a significant role. For instance, in the reaction of 3-benzylsufanyl-5-(1H-indolyl)-1,2,4-triazole with dibromomethane, the –N(1)-CH2-N(2)- isomer was favored due to steric effects.[4][5]
-
Protecting Groups: In some cases, employing a protecting group strategy can direct the alkylation to a specific nitrogen.
-
Reaction Conditions: Lowering the reaction temperature may favor the formation of one isomer over another.[2] Microwave irradiation has been used to shorten reaction times and, in some cases, improve yields and regioselectivity.[3][6]
Issue 2: Undesired N-2 Alkylation
Q: I am observing preferential N-2 alkylation when I desire N-1 or N-4 substitution. Why is this happening and how can I control it?
A: Studies have shown that in the alkylation of S-substituted 1,2,4-triazoles, N(2) alkylated isomers can be preferentially formed.[4] This is often attributed to electronic and steric factors. Theoretical studies, such as AM1, can help explain the observed regioselectivity.[4][5]
Control Strategies:
-
Catalyst Selection: For certain cycloaddition reactions leading to substituted triazoles, the choice of catalyst can dictate the regiochemical outcome. For instance, Ag(I) catalysts can favor the formation of 1,3-disubstituted 1,2,4-triazoles, while Cu(II) catalysis can lead to 1,5-disubstituted isomers.[6][7]
-
Substituent Effects: The electronic nature of substituents on the triazole ring can influence the nucleophilicity of the different nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of adjacent nitrogens, thus directing alkylation to other positions.
Issue 3: Formation of 1,3,4-Oxadiazole as a Side Product
Q: During my synthesis of a 1,2,4-triazole from a hydrazide, I am consistently isolating a 1,3,4-oxadiazole impurity. What causes this and how can it be prevented?
A: The formation of a 1,3,4-oxadiazole is a common side reaction when using hydrazides, arising from a competing cyclization pathway.[2]
Preventative Measures:
-
Anhydrous Conditions: Ensure strictly anhydrous reaction conditions, as the presence of water can promote the formation of the oxadiazole.[2]
-
Temperature Control: Lowering the reaction temperature can favor the desired triazole formation.[2]
-
Choice of Acylating Agent: The nature of the acylating agent can influence the reaction pathway.[2]
Issue 4: Difficulty in C-H Functionalization Regioselectivity
Q: I am attempting a direct C-H arylation of a substituted 1,2,4-triazole and obtaining a mixture of regioisomers. How can I achieve site-selectivity?
A: The regioselectivity of C-H functionalization on the 1,2,4-triazole ring can be challenging. However, strategies utilizing directing groups and specific catalytic systems have been developed.[8][9]
Strategies for Regiocontrol:
-
Directing Groups: The use of directing groups can effectively guide the metal catalyst to a specific C-H bond.[10]
-
Catalyst and Ligand Choice: Palladium and copper-based catalysts are commonly used for C-H functionalization of triazoles.[8][11] The choice of ligands in these catalytic systems is crucial for controlling regioselectivity. For example, a palladium(II) acetate/triphenylphosphine system has been shown to be effective for the C-H arylation of 1,4-disubstituted 1,2,3-triazoles.[12]
-
Electronic Properties: The inherent electronic character of the C-H bonds in the triazole ring allows for regioselective C-H arylation under specific catalytic conditions.[9] Computational studies, such as DFT calculations, can provide insights into the electrostatic potential at different carbon atoms, helping to predict the site of electrophilic attack.[13]
Quantitative Data Summary
Table 1: Influence of Ionic Liquid and Base on N-Alkylation of 1,2,4-Triazole
| Ionic Liquid | Base | Yield (%) |
| 1-butyl-3-methylimidazolium bromide | K₂CO₃ | 62 |
| 1-hexylpyridinium bromide | K₂CO₃ | 88 |
Data adapted from a study on regioselective alkylation under microwave conditions.[3]
Experimental Protocols
Protocol 1: General Procedure for Regioselective N-Alkylation of 1,2,4-Triazole-3-thiones
This protocol describes a general method for the S-alkylation of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones.
Materials:
-
4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione (10.0 mmol)
-
Halogen-containing alkylating agent (12.0 mmol)
-
Ethanol (50 mL)
-
Sodium hydroxide (for alkaline conditions)
Procedure (Alkaline Conditions):
-
Dissolve the 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione in an ethanol solution containing sodium hydroxide.
-
Add the alkylating agent to the solution.
-
Reflux the reaction mixture for 1-2 hours.
-
After cooling, the precipitated product is filtered, washed with deionized water, and dried in vacuo.
-
If a precipitate does not form, the solvent is removed under reduced pressure to yield the product.
-
The crude product can be purified by crystallization from ethanol.
Procedure (Neutral Conditions):
-
Add the 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione (10.0 mmol) and the halogen-containing alkylating agent (12.0 mmol) to 50 mL of ethanol.
-
Reflux the reaction mixture for 3 hours.
-
Follow steps 4-6 from the alkaline conditions procedure for workup and purification. It is noted that S-alkylation occurs selectively but with slightly lower yields under neutral conditions.[14][15]
Protocol 2: Catalyst-Free Regioselective N2-Arylation of 1,2,3-Triazoles
This protocol outlines a method for the N2-arylation of 1,2,3-triazoles using diaryl iodonium salts without a transition-metal catalyst.
Materials:
-
C4- and C5-substituted 1,2,3-triazole
-
Diaryl iodonium salt
-
Sodium carbonate
-
Toluene
Optimized Reaction Conditions:
-
Combine the 1,2,3-triazole, diaryl iodonium salt, and sodium carbonate in toluene.
-
Heat the reaction mixture at 100°C.
-
Monitor the reaction for completion. This method has been shown to give high yields (up to 94%) with excellent N2 selectivity.[16] DFT calculations have indicated that the N2 product is thermodynamically favored.[16]
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity in N-alkylation.
Caption: Competing pathways in 1,2,4-triazole synthesis from hydrazides.
References
- 1. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 7. isres.org [isres.org]
- 8. Metal catalyzed C–H functionalization on triazole rings - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05697F [pubs.rsc.org]
- 9. C-H bonds as ubiquitous functionality: preparation of multiple regioisomers of arylated 1,2,4-triazoles via C-H arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]
- 15. researchgate.net [researchgate.net]
- 16. Catalyst-Free Regioselective N2 Arylation of 1,2,3-Triazoles Using Diaryl Iodonium Salts [organic-chemistry.org]
How to prevent hydrolysis during the synthesis of triazole compounds
Welcome to the Technical Support Center for Triazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of triazole compounds, with a specific focus on preventing unwanted hydrolysis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of triazole compounds where hydrolysis may be a contributing factor to low yields or the formation of impurities.
Issue 1: Low or No Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
Potential Cause: While the triazole ring itself is highly stable to hydrolysis, low yields in CuAAC reactions can sometimes be attributed to side reactions that are influenced by conditions that might also favor hydrolysis of sensitive functional groups on the substrates.[1][2] The most common issues, however, are related to the catalyst activity, reagent purity, and reaction conditions.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in CuAAC reactions.
Issue 2: Presence of Unexpected Byproducts in the Final Product
Potential Cause: The presence of byproducts can arise from various sources, including the hydrolysis of starting materials, intermediates, or the final triazole product if they contain sensitive functional groups like esters or N-acyl groups.
Troubleshooting Steps:
-
Characterize the Byproduct: Use analytical techniques such as LC-MS, and NMR to identify the structure of the byproduct. If the mass corresponds to a hydrolyzed version of your starting material or product, this confirms hydrolysis is occurring.
-
Review Reaction Conditions:
-
pH: For CuAAC reactions, a pH range of 4-12 is generally tolerated, but for biological applications, a pH of 7-8 is common.[1] If your compound contains ester functionalities, acidic or basic conditions can promote their hydrolysis.
-
Temperature: While gentle heating can sometimes improve reaction rates, elevated temperatures can accelerate hydrolysis.
-
Solvent: The presence of water is necessary for hydrolysis. While many click reactions are performed in aqueous media, for highly sensitive substrates, switching to an anhydrous organic solvent might be necessary.
-
-
Examine Starting Material and Intermediate Stability:
-
N-Acyltriazoles: These intermediates are known to be hydrolytically unstable.[3][4] If your synthetic route involves an N-acyltriazole, it is best to use it immediately in the next step without isolation.
-
Imines: In multicomponent reactions for triazole synthesis, imine intermediates can be susceptible to hydrolysis, especially in the presence of water.[5] Driving the reaction to completion can minimize the impact of imine hydrolysis.
-
Frequently Asked Questions (FAQs)
Q1: How stable is the 1,2,3-triazole ring to hydrolysis?
A1: The 1,2,3-triazole ring is exceptionally stable to hydrolysis under both acidic and basic conditions, as well as to metabolic degradation and redox conditions.[2][6] Hydrolysis is generally a concern for functional groups attached to the triazole ring, not the ring itself.
Q2: I am synthesizing a triazole with an ester group. How can I prevent its hydrolysis during the reaction and workup?
A2: To prevent ester hydrolysis:
-
Control pH: Maintain a neutral pH during the reaction and workup. If the reaction requires basic or acidic conditions, consider if a milder catalyst or reagent can be used. For CuAAC reactions, a pH of 7-8 is often optimal and generally safe for most esters.[1]
-
Moderate Temperature: Avoid excessive heating. Most CuAAC reactions proceed efficiently at room temperature.
-
Purification: During purification, such as column chromatography, use neutral solvent systems. If an aqueous extraction is necessary, use a neutral buffer.
Q3: My triazole compound contains an N-acyl group and it seems to be decomposing. What is happening and how can I prevent it?
A3: N-acyl-1,2,3-triazoles are known to be sensitive to hydrolysis, which results in the cleavage of the acyl group to yield the corresponding NH-triazole.[3][4] To mitigate this:
-
In situ generation and use: If possible, generate the N-acyl triazole and use it in the subsequent reaction step without isolation.
-
Anhydrous conditions: Perform the reaction under strictly anhydrous conditions to prevent water from hydrolyzing the N-acyl bond.
-
Rapid workup and purification: If isolation is necessary, work quickly and use anhydrous solvents for extraction and chromatography.
Q4: Can I perform a saponification (base-catalyzed hydrolysis) of an ester on a triazole compound without affecting the triazole ring?
A4: Yes, the triazole ring is very stable under basic conditions. You can perform a saponification of an ester group on a triazole-containing molecule. A common procedure involves treating the triazole ester with a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of solvents such as tetrahydrofuran (THF) and water.
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with pH Control
This protocol is suitable for the synthesis of 1,4-disubstituted 1,2,3-triazoles and includes measures to maintain an optimal pH, which can help prevent hydrolysis of sensitive functional groups.
Materials:
-
Azide-containing compound
-
Alkyne-containing compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS) at pH 7.4
-
tert-Butanol
Procedure:
-
In a suitable reaction vessel, dissolve the azide (1.0 equivalent) and alkyne (1.0-1.2 equivalents) in a 1:1 mixture of tert-butanol and PBS (pH 7.4).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equivalents) in PBS.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 equivalents) in PBS.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 8.0 | Optimal for many CuAAC reactions and helps protect acid/base-labile groups. |
| Temperature | Room Temperature - 40°C | Higher temperatures may be needed for sterically hindered substrates but can increase hydrolysis risk. |
| Solvent | t-BuOH/H₂O, DMSO/H₂O, THF/H₂O | Co-solvents are used to solubilize organic starting materials in aqueous media. |
Protocol 2: Saponification of a Triazole Ester
This protocol describes the base-catalyzed hydrolysis of an ester group on a triazole compound.
Materials:
-
Triazole-ester compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the triazole-ester (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (1.5-3.0 equivalents) or NaOH to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Carefully acidify the reaction mixture to pH ~3-4 with 1 M HCl to protonate the resulting carboxylate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.
-
Purify as needed.
| Parameter | Recommended Condition | Notes |
| Base | LiOH or NaOH | LiOH is often preferred for its higher solubility in mixed aqueous/organic solvents. |
| Temperature | Room Temperature | Saponification is typically efficient at room temperature. |
| Acidification | To pH 3-4 | Ensures the product is in its neutral carboxylic acid form for extraction. |
Visualizations
Caption: A logical workflow for preventing hydrolysis during triazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. ias.ac.in [ias.ac.in]
- 5. One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction – Oriental Journal of Chemistry [orientjchem.org]
- 6. Kinetics of hydrolysis of 1-benzoyl-1,2,4-triazole in aqueous solution as a function of temperature near the temperature of maximum density, and the isochoric controversy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of 1H-1,2,4-triazol-5-ylmethanol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 1H-1,2,4-triazol-5-ylmethanol and its derivatives.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound derivatives, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of the Desired 1,2,4-Triazole Product | 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Purity of starting materials, particularly the hydrazide which can be hygroscopic.[1] 3. Decomposition of starting materials or the product at excessively high temperatures.[1] | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1] Consider a gradual increase in temperature. 2. Ensure all starting materials are pure and thoroughly dried before use.[1] 3. If thermal degradation is suspected, attempt the reaction at a lower temperature for a longer duration.[1] |
| Formation of 1,3,4-Oxadiazole Side Product | This is a frequent side reaction, especially when utilizing hydrazides, and it stems from a competing cyclization pathway.[1] | 1. Maintain strictly anhydrous (dry) reaction conditions.[1] 2. Lowering the reaction temperature can favor the formation of the desired 1,2,4-triazole.[1] |
| Complex Reaction Mixture with Multiple Unidentified Byproducts | 1. Decomposition of sensitive functional groups on the starting materials or the final product. 2. Side reactions involving the solvent or impurities present in the reagents.[1] | 1. Protect any sensitive functional groups on your starting materials before proceeding with the reaction. 2. Utilize high-purity, inert solvents and ensure all reagents are of high quality.[1] |
| Poor Regioselectivity (Formation of Isomeric Mixtures) | Alkylation of the 1,2,4-triazole ring can occur at different nitrogen atoms (N-1 or N-4), leading to a mixture of isomers. The choice of electrophile, base, and solvent can influence the outcome.[1] | 1. The choice of catalyst can be critical in controlling regioselectivity. For instance, in certain cycloaddition reactions, specific catalysts can direct the reaction to the desired isomer.[1] |
| Difficulties in Product Purification and Isolation | 1. The polar nature of the hydroxyl group in the target molecule can lead to poor solubility in common organic solvents, making extraction and chromatography challenging. 2. The product may be thermally unstable, limiting the use of high-temperature purification techniques like distillation. | 1. For polar compounds, consider using reversed-phase chromatography or employing a more polar eluent system in normal-phase chromatography. Recrystallization from a suitable solvent system can also be effective.[2][3] 2. If the product is a solid, recrystallization is a suitable method for purification.[4] For non-volatile solids, this can be a highly effective technique.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable methods for synthesizing the 1H-1,2,4-triazole ring?
A1: Several methods are employed for the large-scale synthesis of 1,2,4-triazoles. A widely used approach involves the condensation of amidines with hydrazines.[5][6] Another common method is the reaction of hydrazides with various reagents.[7] For industrial applications, one-pot, multi-component reactions are often favored due to their efficiency and reduced waste.[8]
Q2: How does temperature affect the yield and purity of the 1,2,4-triazol-5-ylmethanol product?
A2: Temperature is a critical parameter in 1,2,4-triazole synthesis. Increasing the temperature can enhance the reaction rate and, up to a certain point, the yield. However, excessively high temperatures can lead to the degradation of reactants or the desired product and promote the formation of side products like 1,3,4-oxadiazoles.[1] In some cases, lower temperatures may be optimal for achieving higher yields and purity.
Q3: What are the key considerations for the purification of polar this compound derivatives?
A3: The purification of these polar, often crystalline, compounds typically involves recrystallization or chromatography.[2][4] Key considerations include:
-
Solvent Selection for Recrystallization: The ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, allowing for the formation of pure crystals upon cooling.[3]
-
Chromatography: Normal-phase column chromatography using silica gel is a common technique.[2] For highly polar compounds, reversed-phase chromatography might be more effective. The choice of the mobile phase is crucial and often requires optimization.[2]
Q4: Can microwave-assisted synthesis be used for preparing these derivatives?
A4: Yes, microwave-assisted synthesis can be a valuable tool. It can significantly shorten reaction times, from hours to minutes, and in some instances, improve yields and lead to cleaner reactions with fewer byproducts.[1]
Experimental Protocols
Protocol 1: General One-Pot Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles
This protocol is adapted from a general method for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles.[9]
Materials:
-
Carboxylic acid
-
Primary amidine hydrochloride
-
Monosubstituted hydrazine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Acetic acid
-
Acetonitrile (ACN)
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv) in acetonitrile, add HATU (1.1 equiv) and DIPEA (2.2 equiv).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the primary amidine hydrochloride (1.1 equiv) to the reaction mixture.
-
Stir at room temperature for 2 hours.
-
Add the monosubstituted hydrazine (1.5 equiv) and acetic acid (10 equiv).
-
Heat the reaction mixture to 80 °C and stir for 3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles
| Entry | Carboxylic Acid | Amidine | Hydrazine | Yield (%) |
| 1 | 4-Propoxybenzoic acid | Benzamidine HCl | Isopropylhydrazine | 90 |
| 2 | Cyclohexanecarboxylic acid | Benzamidine HCl | Isopropylhydrazine | 85 |
| 3 | Acetic acid | 4-Chlorobenzamidine HCl | Phenylhydrazine | 78 |
Data is illustrative and based on general procedures. Actual yields may vary depending on specific substrates and reaction conditions.
Visualizations
Caption: One-pot synthesis workflow for 1,3,5-trisubstituted 1,2,4-triazoles.
Caption: Troubleshooting logic for low product yield in 1,2,4-triazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. physics.emu.edu.tr [physics.emu.edu.tr]
- 5. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting common issues in 1,2,4-triazole characterization
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the characterization of 1,2,4-triazole derivatives.
General Characterization Workflow
A comprehensive characterization of 1,2,4-triazole derivatives relies on a combination of spectroscopic and analytical techniques to confirm identity, purity, and structure.
FAQs and Troubleshooting in NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is a primary tool for the structural elucidation of 1,2,4-triazoles. However, their unique electronic properties and potential for tautomerism can lead to challenges in spectral interpretation.
Q1: What are the typical ¹H and ¹³C NMR chemical shifts for the 1,2,4-triazole ring?
A1: Chemical shifts are influenced by the substitution pattern, solvent, and the nature of substituents. However, general ranges can be expected. The C-H proton of the triazole ring typically appears as a singlet in the aromatic region of the ¹H NMR spectrum, often between 7.0 and 9.0 ppm.
| Atom | Typical Chemical Shift Range (ppm) | Notes |
| ¹H NMR | ||
| Triazole C-H | 7.0 - 9.0 | Can be broader due to exchange or quadrupolar effects from adjacent nitrogen atoms. |
| Triazole N-H | 11.0 - 15.0 | Often a broad singlet; may not be observed if exchange is rapid. Disappears upon D₂O exchange. |
| ¹³C NMR | ||
| Triazole C-H | 140 - 155 | |
| Triazole C-Substituted | 145 - 170 | Highly dependent on the substituent. |
Q2: The signal for my triazole C-H proton is missing or very broad. What is the likely cause?
A2: Several factors can cause a broad or absent C-H signal on the triazole ring. These include proton exchange, quadrupolar broadening from adjacent ¹⁴N atoms, and the presence of tautomers. Tautomerism, where a proton can reside on different nitrogen atoms, can complicate NMR spectra.[1][2]
Q3: The signals for my long aliphatic chain substituent are overlapping. How can I assign them?
A3: Long aliphatic chains result in significant signal overlap in the 1.2-1.6 ppm region of a 1D ¹H NMR spectrum, making individual assignment difficult. Two-dimensional (2D) NMR techniques are essential for resolving these signals.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the chain.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is useful for connecting the chain to the triazole ring.
FAQs and Troubleshooting in Mass Spectrometry
Mass spectrometry (MS) is critical for confirming the molecular weight and providing structural information through fragmentation analysis. The fragmentation of the 1,2,4-triazole ring is influenced by the ionization method and the nature of its substituents.[3]
Q1: What are the characteristic fragmentation patterns for 1,2,4-triazoles?
A1: Fragmentation pathways are highly dependent on the ionization technique (e.g., EI vs. ESI) and substituents.
-
Electron Ionization (EI): Often leads to ring cleavage. A common fragmentation of the unsubstituted 1H-1,2,4-triazole involves the loss of HCN, resulting in a major fragment ion at m/z 42.[3] Another potential fragmentation is the loss of a nitrogen molecule (N₂).[3]
-
Electrospray Ionization (ESI): This is a softer ionization technique. Fragmentation can be induced by increasing the fragmentor voltage.[4][5] Common pathways include the loss of substituents or cleavage of the bonds between the substituent and the triazole ring.
Q2: How can I interpret the mass spectra of 1,2,4-triazole-3-thiones?
A2: ESI-MS studies of 1,2,4-triazole-3-thiones show that fragmentation patterns can be effectively elucidated by varying the fragmentor voltage.[4][5] This technique helps to systematically break down the molecule and understand its structure based on the resulting fragments.
| Substituent Type | Common Neutral Loss / Fragment Ion (m/z) | Reference |
| Unsubstituted | Loss of HCN (m/z 42 from M⁺ at m/z 69) | [3] |
| Glucopyranosyl | Fragments at m/z 331, 127, 109 | [6] |
| Amino Derivatives | Fragment at m/z 60 | [6] |
| General Alkyl/Aryl | Loss of substituent (R) or formation of [R]⁺ | [3] |
FAQs and Troubleshooting in X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure, including bond lengths, angles, and stereochemistry.[7]
Q1: Why is X-ray crystallography considered the "gold standard" for 1,2,4-triazole characterization?
A1: Unlike spectroscopic methods that provide data on the molecule's properties (which are then interpreted to infer a structure), X-ray crystallography directly maps the electron density to generate a precise 3D model.[7] This is crucial for:
-
Unambiguous Isomer Determination: Differentiating between N-1, N-2, or N-4 substituted isomers.
-
Absolute Stereochemistry: Resolving the configuration of chiral centers.[7]
-
Conformational Analysis: Defining the molecule's preferred shape in the solid state.[7]
Q2: My crystal structure seems different from what my NMR data suggests. Why could this be?
A2: This discrepancy arises because NMR analyzes molecules in the solution state, while X-ray crystallography analyzes them in the solid state.[7]
-
Tautomers: A single tautomer might be preferred and crystallize in the solid state, while multiple tautomers could exist in equilibrium in solution.
-
Conformational Differences: The conformation (spatial arrangement) of flexible substituents can differ between the free-moving solution state and the packed crystal lattice.
-
Intermolecular Interactions: Hydrogen bonding and crystal packing forces in the solid state can influence the observed structure.[7]
Experimental Protocols
Protocol 1: Standard ¹H NMR Sample Preparation
-
Sample Weighing: Accurately weigh 2-5 mg of the purified 1,2,4-triazole derivative.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean NMR tube.[8] DMSO-d₆ is often a good choice as it can dissolve a wide range of compounds and its residual water peak does not overlap with many signals.
-
Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
-
Data Acquisition: Record the ¹H NMR spectrum on a high-resolution NMR spectrometer. Acquire a ¹³C NMR spectrum and consider 2D experiments (COSY, HSQC, HMBC) if the structure is complex or requires unambiguous assignment.[8][9]
Protocol 2: LC-ESI-MS Analysis This protocol is a general guideline and may require optimization.
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an Electrospray Ionization (ESI) source.[3][4]
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol. Further dilute to a final concentration of 1-10 µg/mL with the mobile phase.
-
Chromatographic Conditions:
-
Mass Spectrometer Conditions (Positive Ion Mode):
Protocol 3: Workflow for Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow a high-quality single crystal of the 1,2,4-triazole derivative. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Select and mount a suitable crystal on the goniometer of a single-crystal X-ray diffractometer.
-
Data Collection: Collect diffraction data by irradiating the crystal with monochromatic X-rays.
-
Data Processing: Process the collected diffraction intensities to correct for experimental factors and determine the unit cell parameters and space group.[7]
-
Structure Solution and Refinement: Solve the "phase problem" using computational methods to generate an initial electron density map and build a preliminary atomic model. Refine this model against the experimental data to obtain the final, precise 3D structure.[7]
References
- 1. Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles - UNT Digital Library [digital.library.unt.edu]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Separation of Substituted 1,2,4-Triazole Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of substituted 1,2,4-triazole isomers.
Troubleshooting Guides
This section provides solutions to common problems encountered during the separation of 1,2,4-triazole isomers.
Chromatography Issues
Question: I am seeing poor or no separation between my 1,2,4-triazole regioisomers (e.g., N1- vs. N4-substituted) on a normal-phase silica column. What should I do?
Answer: Poor separation of regioisomers on silica gel is a common challenge due to their similar polarities. Here are several troubleshooting steps:
-
Optimize Your Mobile Phase: A single-solvent system may not provide sufficient selectivity. It is recommended to use a multi-component mobile phase and vary the solvent ratios. For instance, a gradient elution from a non-polar solvent like hexane to a more polar solvent such as ethyl acetate can be effective.[1] Adding a small amount of a more polar solvent like methanol or a modifier like acetic acid (for basic compounds) can also improve separation.
-
Consider a Different Stationary Phase: If optimizing the mobile phase doesn't work, consider switching to a different stationary phase. Options include:
-
Preparative TLC: For small-scale separations, preparative Thin Layer Chromatography (TLC) can be effective. Running the plate multiple times can gradually improve the separation of regioisomers.
Question: My chiral separation of 1,2,4-triazole enantiomers on a Chiral Stationary Phase (CSP) column shows poor resolution. How can I improve it?
Answer: Achieving good resolution in chiral separations often requires careful optimization of several parameters.[4]
-
Lower the Temperature: Generally, lower temperatures enhance the subtle molecular interactions responsible for chiral recognition, leading to better separation.[4]
-
Optimize the Mobile Phase:
-
The choice of alcohol (e.g., isopropanol, ethanol) and its concentration in the mobile phase (often mixed with n-hexane) is critical. A typical mobile phase composition is a mixture of iso-propyl alcohol and n-hexane (e.g., 20:80, v/v).[5]
-
For basic compounds, adding a small amount of a basic modifier like diethylamine (DEA) can improve peak shape and resolution. For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) may be beneficial.[4]
-
-
Reduce the Flow Rate: A lower flow rate increases the interaction time of the enantiomers with the CSP, which can lead to better resolution.
-
Check Column Health: A contaminated or degraded column can lead to poor performance. Flush the column with an appropriate strong solvent as recommended by the manufacturer.[4][6]
Question: I am observing peak tailing for my 1,2,4-triazole compounds in HPLC. What is the cause and how can I fix it?
Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by column overload.
-
Adjust Mobile Phase pH: For basic 1,2,4-triazole derivatives, secondary interactions with residual silanol groups on the silica-based stationary phase can cause tailing. Adding a basic modifier like 0.1% DEA to the mobile phase can mitigate this.[4] For acidic derivatives, ensure the mobile phase pH keeps the analyte in its protonated form; adding 0.1% TFA can help.[4]
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and re-injecting. If the peak shape improves, you were likely overloading the column.[4]
-
Use a Healthier Column: An old or contaminated column can also be the culprit. Try washing the column according to the manufacturer's instructions or replace it if necessary.[4][6]
Crystallization Issues
Question: My 1,2,4-triazole isomers are co-crystallizing, preventing their separation. What can I do?
Answer: Co-crystallization is a significant hurdle when isomers have very similar structures and properties. Here are some strategies to overcome this:
-
Solvent Screening: The choice of solvent is crucial.[7] Systematically screen a wide range of solvents with different polarities and hydrogen bonding capabilities. The ideal solvent will have a significant difference in solubility for the two isomers at different temperatures.
-
Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can provide better selectivity. Dissolve the mixture in a "good" solvent (in which it is highly soluble) and then slowly add an "anti-solvent" (in which it is poorly soluble) dropwise at a higher temperature until turbidity is observed. Then, clarify by gentle heating and allow to cool slowly.[7]
-
Vary Cooling Rate: A very slow cooling process can sometimes favor the crystallization of one isomer over the other.
-
Seeding: If you have a pure crystal of the desired isomer, you can use it as a seed crystal to induce the crystallization of that specific isomer from the saturated solution.
Question: I am getting a very low yield after recrystallizing my substituted 1,2,4-triazole. How can I improve the recovery?
Answer: Low recovery in recrystallization is a common problem that can often be addressed by optimizing the procedure.[7]
-
Minimize the Amount of Hot Solvent: Using an excessive amount of solvent to dissolve the crude product is a primary cause of low yield, as a significant amount of the product will remain in the mother liquor. Use just enough hot solvent to dissolve the compound.
-
Cool the Solution Thoroughly: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or freezer) to maximize the precipitation of the product. Be cautious, as very low temperatures might also cause impurities to precipitate.[7]
-
Prevent Premature Crystallization: If the product crystallizes too early (e.g., in the funnel during hot filtration), pre-heat the filtration apparatus.[7]
-
Recover from Mother Liquor: Concentrate the filtrate (mother liquor) by evaporating some of the solvent and cool it again to obtain a second crop of crystals.
Frequently Asked Questions (FAQs)
What are the most common types of isomers for substituted 1,2,4-triazoles?
Substituted 1,2,4-triazoles can exist as several types of isomers, including:
-
Regioisomers: These isomers differ in the position of the substituents on the triazole ring. A common example is the formation of both N1- and N4-substituted isomers during alkylation reactions.[8]
-
Enantiomers: If a substituent or the overall molecule contains a chiral center, the 1,2,4-triazole derivative will exist as a pair of enantiomers.[5]
-
Tautomers: 1,2,4-triazoles can exist in different tautomeric forms, such as the 1H- and 4H-tautomers, which can be challenging to separate due to their rapid interconversion.[9]
Which chromatographic method is best for separating regioisomers?
Both normal-phase and reverse-phase HPLC can be effective for separating regioisomers of substituted 1,2,4-triazoles. The choice depends on the polarity of the specific isomers. For preparative scale, silica gel flash chromatography is also a common and effective method.[1]
What type of column is recommended for chiral separation of 1,2,4-triazoles?
For the separation of enantiomers, a Chiral Stationary Phase (CSP) column is necessary. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are widely used and have shown good selectivity for various chiral compounds, including 1,2,4-triazole derivatives.[5]
Can I use distillation to separate 1,2,4-triazole isomers?
Distillation can be a viable method for separating some regioisomers, particularly if they have sufficiently different boiling points. This has been reported for the separation of N1 and N3 alkylated products. However, for many complex substituted triazoles, this method may not be suitable due to high boiling points or thermal instability.
Quantitative Data
Table 1: HPLC Methods for Separation of 1,2,4-Triazole Derivatives
| Analyte(s) | HPLC Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| Voriconazole, Posaconazole, Itraconazole | C18 | Isocratic: Acetonitrile/Water | Not Specified | UV | [2] |
| Polar 1,2,4-Triazole Derivatives | HILIC | Gradient: Acetonitrile/Aqueous Buffer (e.g., 10 mM Ammonium Formate, pH 3) | Not Specified | UV or MS | [2] |
| 1,2,4-Triazole | Primesep 100 (Mixed-mode) | Isocratic: Water/Acetonitrile/Sulfuric Acid | Not Specified | UV | [10] |
| 16 Novel Chiral 1-1,2,4-Triazole Compounds | Capillary Chiral OD Column | Isocratic: iso-Propyl alcohol/n-hexane (20:80, V/V) | 0.030 | UV (223 nm) | [5] |
| 3-Mercapto-1,2,4-triazole | Newcrom R1 (or equivalent C18) | Acetonitrile/Water/Phosphoric Acid (or Formic Acid for MS) | Not Specified | UV | [11] |
Experimental Protocols
Protocol 1: General Procedure for Reversed-Phase HPLC Separation of 1,2,4-Triazole Regioisomers
-
System Preparation:
-
Use an HPLC system equipped with a UV detector.
-
Equilibrate a C18 column (e.g., 4.6 x 150 mm, 5 µm) with the mobile phase.[2]
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of an appropriate ratio of HPLC-grade acetonitrile and water (e.g., 60:40 v/v).[2] The optimal ratio should be determined experimentally.
-
Degas the mobile phase before use.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of your 1,2,4-triazole isomer mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a series of working standards by diluting the stock solution.
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[2]
-
-
Chromatographic Analysis:
-
Inject the standard and sample solutions.
-
Monitor the separation at the wavelength of maximum absorbance for your compounds (e.g., ~260 nm).[2]
-
Develop a gradient elution method if isocratic elution does not provide adequate separation.
-
Protocol 2: General Procedure for Fractional Crystallization of 1,2,4-Triazole Isomers
-
Solvent Selection:
-
Perform small-scale solubility tests to find a suitable solvent or solvent pair. An ideal single solvent should dissolve the isomer mixture well at its boiling point but poorly at low temperatures.[7] For a solvent pair, one solvent should be a "good" solvent and the other an "anti-solvent".
-
-
Dissolution:
-
Place the crude isomer mixture in an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent (or the "good" solvent) to completely dissolve the solid.[7]
-
-
Crystallization (Single Solvent):
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
-
Crystallization (Mixed Solvent):
-
While the solution in the "good" solvent is hot, add the "anti-solvent" dropwise until the solution becomes cloudy.
-
Add a few drops of the "good" solvent back until the solution is clear again.
-
Allow the solution to cool slowly.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly.
-
Visualizations
Caption: General workflow for the separation of 1,2,4-triazole isomers.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. benchchem.com [benchchem.com]
- 3. helixchrom.com [helixchrom.com]
- 4. benchchem.com [benchchem.com]
- 5. [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chiraltech.com [chiraltech.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of 1,2,4-Triazole Intermediates in Multi-Step Synthesis
For researchers, scientists, and drug development professionals, the synthesis of molecules containing a 1,2,4-triazole core is a common yet often challenging endeavor. The stability of 1,2,4-triazole intermediates can be a critical factor influencing the overall yield and purity of the final product. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the multi-step synthesis of 1,2,4-triazole-containing compounds.
Troubleshooting Guides
This section is designed to help you troubleshoot common problems related to the instability of 1,2,4-triazole intermediates. The guides are presented in a question-and-answer format to directly address issues you may be facing in the lab.
Issue 1: Low Yield or Complete Absence of the Desired 1,2,4-Triazole Product
Question: My reaction to form the 1,2,4-triazole intermediate is resulting in a very low yield, or I'm not seeing my product at all. What could be the cause and how can I fix it?
Answer:
Several factors could be contributing to a low or nonexistent yield of your 1,2,4-triazole intermediate. Here's a step-by-step troubleshooting guide:
-
Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time or temperature.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gradually increase the reaction temperature in 10-20°C increments and/or extend the reaction time until the starting materials are consumed. For sluggish reactions, consider using microwave irradiation, which can sometimes improve yields and significantly reduce reaction times.[1]
-
-
Decomposition of Starting Materials or Product: High reaction temperatures can lead to the degradation of your starting materials or the desired 1,2,4-triazole product itself.[1]
-
Solution: If you suspect thermal decomposition, try running the reaction at a lower temperature for a longer duration.[1] Ensure your starting materials are pure and dry, as impurities can catalyze decomposition.
-
-
Suboptimal Reaction Conditions: The choice of solvent, base, or catalyst can significantly impact the reaction outcome.
-
Solution: Screen different solvents to ensure adequate solubility of your reactants. The choice of base is also crucial; for instance, in some copper-catalyzed syntheses of 1,2,4-triazoles from amidines, organic bases like DBU have been shown to be effective.
-
Issue 2: Formation of an Unexpected Side Product, a 1,3,4-Oxadiazole
Question: I'm observing a significant amount of a 1,3,4-oxadiazole side product in my reaction mixture. How can I minimize its formation?
Answer:
The formation of a 1,3,4-oxadiazole is a common side reaction, especially when using hydrazides as starting materials. This occurs due to a competing cyclization pathway.[1] Here are some strategies to favor the formation of the desired 1,2,4-triazole:
-
Anhydrous Conditions: The presence of water can promote the formation of the oxadiazole.
-
Solution: Ensure that your reaction is performed under strictly anhydrous conditions. Use dry solvents and reagents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Reaction Temperature: Higher temperatures can sometimes favor the oxadiazole pathway.
-
Solution: Lowering the reaction temperature can help to selectively form the triazole.[1]
-
-
Acylating Agent: The nature of the acylating agent used can influence the reaction pathway.
-
Solution: If possible, experiment with different acylating agents to see if the formation of the side product can be minimized.
-
Issue 3: Formation of Isomeric Mixtures
Question: My reaction is producing a mixture of N-1 and N-4 alkylated 1,2,4-triazole isomers. How can I improve the regioselectivity?
Answer:
For unsubstituted 1,2,4-triazoles, alkylation can occur at both the N-1 and N-4 positions, leading to a mixture of products. The regioselectivity is influenced by several factors.
-
Reaction Conditions: The choice of electrophile, base, and solvent all play a role in determining the isomeric ratio.
-
Solution: Altering these parameters can shift the equilibrium towards the desired isomer. For example, in certain cycloaddition reactions, the use of specific catalysts, such as Ag(I) catalysts, can control regioselectivity.[1]
-
-
Protecting Groups: A more robust strategy is to use a protecting group to block one of the nitrogen atoms, forcing the reaction to occur at the desired position.
-
Solution: The trityl (Tr) and Boc (tert-butyloxycarbonyl) groups are commonly used for this purpose. After the desired reaction, the protecting group can be removed.
-
Frequently Asked Questions (FAQs)
Q1: How can I improve the thermal stability of my 1,2,4-triazole intermediate?
A1: High temperatures can lead to thermal rearrangement or decomposition of the 1,2,4-triazole ring.[1] If your synthesis requires elevated temperatures, consider using a protecting group to stabilize the triazole ring. Additionally, minimizing reaction times at high temperatures by using techniques like microwave synthesis can be beneficial.
Q2: What are the best practices for storing unstable 1,2,4-triazole intermediates?
A2: Proper storage is crucial for preventing the degradation of your intermediates. Store them in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect them from moisture and oxygen. Ensure that the storage container is well-sealed.
Q3: My 1,2,4-triazole intermediate appears to be degrading during purification. What can I do?
A3: If you suspect degradation during purification, try using milder conditions. Avoid strong acids or bases during workup and chromatography. Use a neutral work-up followed by chromatography on silica gel. When removing solvents, use a rotary evaporator at reduced pressure and a moderate temperature to avoid excessive heating.
Q4: Are there any general guidelines for handling reactive precursors used in 1,2,4-triazole synthesis?
A4: Yes, many syntheses of 1,2,4-triazoles involve reactive reagents like hydrazine and its derivatives. These should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Unreacted reagents should be quenched safely. A general procedure for quenching water-reactive materials involves creating a dilute suspension in an inert solvent and slowly adding a quenching agent like isopropanol, followed by water.[2] Always consult the safety data sheet (SDS) for specific handling and quenching procedures for each reagent.
Data Presentation
Table 1: Thermal Stability of Substituted 1,2,4-Triazole Derivatives
This table summarizes the decomposition temperatures of various 1,2,4-triazole derivatives, providing an indication of their thermal stability.
| Compound | Substituent(s) | Decomposition Onset (°C) | Decomposition Peak (°C) |
| 1 | 3-amino | 168 | 223 |
| 2 | 3-ylidene-nitramide | 164 | 209 |
| 3 | 5-amino, 3-yl-acetic acid | - | 212 |
| 4 | Annelated triazinones | - | 241-296 |
Data compiled from multiple sources providing thermal analysis of different 1,2,4-triazole derivatives.[3][4][5]
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of Amines
This protocol describes a general method for the protection of an amine functional group with a tert-butyloxycarbonyl (Boc) group, which can be adapted for the protection of the 1,2,4-triazole nitrogen.
Materials:
-
Amine-containing substrate (e.g., your 1,2,4-triazole intermediate)
-
Di-tert-butyl dicarbonate (Boc₂O) (2-3 equivalents)
-
Base (e.g., sodium hydroxide, 4-dimethylaminopyridine (DMAP)) (1-1.5 equivalents)
-
Solvent (e.g., water, THF, acetonitrile)
Procedure:
-
Prepare a solution of the amine-containing substrate in the chosen solvent.
-
Add the base to the solution.
-
Add 2-3 equivalents of Boc₂O to the reaction mixture.
-
Stir the reaction at room temperature or with moderate heating (e.g., 40°C).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction with water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected product.
This is a general protocol and may require optimization for specific substrates.[6]
Protocol 2: General Procedure for the Deprotection of a Boc-Protected Amine
This protocol outlines a common method for the removal of the Boc protecting group under acidic conditions.
Materials:
-
Boc-protected substrate
-
Acid (e.g., Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl))
-
Solvent (e.g., Dichloromethane (DCM), Ethyl acetate, or 1,4-Dioxane)
Procedure:
-
Dissolve the Boc-protected substrate in the chosen solvent.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the acid (e.g., an equal volume of TFA to the solvent, or a solution of HCl in dioxane).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Concentrate the solution under reduced pressure.
-
If the free amine is desired, the resulting salt can be neutralized by washing with a saturated aqueous solution of a weak base like sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the deprotected amine.
Caution: Strong acids like TFA are corrosive and should be handled with care in a fume hood.[6]
Visualizations
Caption: Experimental workflow for multi-step synthesis involving unstable 1,2,4-triazole intermediates and a troubleshooting loop for addressing stability issues.
Caption: Common degradation pathways for 1,2,4-triazole intermediates under various adverse reaction conditions.
Caption: A logical decision-making diagram for troubleshooting instability issues in 1,2,4-triazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 3. jocpr.com [jocpr.com]
- 4. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of Novel 1,2,4-Triazole Derivatives Using X-ray Crystallography
For researchers, scientists, and drug development professionals, the unambiguous determination of the three-dimensional structure of novel 1,2,4-triazole derivatives is crucial for understanding structure-activity relationships, optimizing drug design, and securing intellectual property. While various analytical techniques are employed for characterization, single-crystal X-ray crystallography remains the definitive method, providing unequivocal proof of a molecule's atomic arrangement in the solid state. This guide presents a comparative analysis of the crystallographic data of three recently synthesized 1,2,4-triazole derivatives with diverse substitution patterns and biological activities, alongside detailed experimental protocols for their synthesis and structural confirmation.
Comparison of Crystallographic Data
The following tables summarize the key crystallographic parameters for three distinct 1,2,4-triazole derivatives, showcasing the precise data obtainable from single-crystal X-ray diffraction experiments.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Compound 1: 4-(4-methoxyphenethyl)-3,5-diphenyl-4H-1,2,4-triazole | Compound 2: 4-(4-methoxyphenethyl)-3-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole | Compound 3: (Z)-1-(6-(4-nitrophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime |
| Empirical Formula | C23H21N3O | C24H23N3O | C16H14N6O4 |
| Formula Weight | 355.43 | 369.46 | 354.33 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P21/c | P21/c | P21/c |
| a (Å) | 13.144(5) | 10.032(5) | 11.834(2) |
| b (Å) | 7.411(5) | 13.752(5) | 8.989(2) |
| c (Å) | 21.333(5) | 14.953(5) | 15.422(3) |
| α (°) | 90 | 90 | 90 |
| β (°) | 106.83(5) | 95.52(3) | 109.12(3) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1989.0(16) | 2051.1(14) | 1549.3(5) |
| Z | 4 | 4 | 4 |
| R-factor (%) | 5.7 | 6.8 | 5.2 |
Table 2: Selected Bond Lengths and Angles
| Feature | Compound 1 | Compound 2 | Compound 3 |
| Bond Lengths (Å) | |||
| N1-N2 | 1.395(2) | 1.398(3) | 1.389(2) |
| N2-C3 | 1.311(2) | 1.314(4) | 1.318(3) |
| C3-N4 | 1.369(2) | 1.372(4) | - |
| N4-C5 | 1.371(2) | 1.369(4) | - |
| C5-N1 | 1.313(2) | 1.316(4) | - |
| N1-C(triazole)-C(pyridine) | - | - | 1.375(3) |
| **Bond Angles (°) ** | |||
| C5-N1-N2 | 105.9(1) | 105.8(2) | - |
| N1-N2-C3 | 110.8(1) | 110.6(2) | - |
| N2-C3-N4 | 106.3(2) | 106.5(3) | - |
| C3-N4-C5 | 109.7(2) | 109.5(3) | - |
| N4-C5-N1 | 107.3(2) | 107.6(3) | - |
| C(pyridine)-C-N(triazole) | - | - | 113.2(2) |
Experimental Protocols
The definitive structural confirmation of a novel 1,2,4-triazole derivative by X-ray crystallography involves a multi-step process, from synthesis to data analysis.
Synthesis of 1,2,4-Triazole Derivatives
A general procedure for the synthesis of 4,5-disubstituted 1,2,4-triazole-3-thiones, common precursors, is as follows:
-
Thiocarbohydrazide Formation: A mixture of an appropriate carboxylic acid and thiocarbohydrazide is heated under reflux in a suitable solvent (e.g., ethanol) for several hours.
-
Cyclization: The resulting intermediate is then cyclized by refluxing with a base, such as aqueous sodium hydroxide, to yield the 1,2,4-triazole-3-thione.
-
Substitution (if required): Further functionalization at the thiol group or other positions can be achieved through various organic reactions, such as alkylation or arylation.
-
Purification: The final product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or DMF) to obtain single crystals suitable for X-ray diffraction.
Single-Crystal X-ray Crystallography
-
Crystal Mounting: A suitable single crystal of the synthesized compound is carefully selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected at a specific temperature (often 100 K or 293 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Data Processing: The collected diffraction intensities are processed to correct for experimental factors such as absorption and polarization. This step also determines the unit cell parameters and the space group of the crystal.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined using least-squares methods to best fit the experimental data.
-
Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Visualization of Experimental Workflow
The following diagrams illustrate the general workflow for the synthesis and structural confirmation of novel 1,2,4-triazole derivatives.
Caption: Experimental workflow for the synthesis and structural confirmation of 1,2,4-triazole derivatives.
Comparative analysis of the biological activity of 1,2,3-triazole vs 1,2,4-triazole
A Comparative Analysis of the Biological Activity of 1,2,3-Triazole versus 1,2,4-Triazole
Triazoles, a class of five-membered heterocyclic compounds containing three nitrogen atoms, are a cornerstone in medicinal chemistry. Their two primary isomeric forms, 1,2,3-triazole and 1,2,4-triazole, serve as privileged scaffolds in the development of a diverse array of therapeutic agents.[1] Both isomers possess a unique combination of chemical stability, favorable electronic properties, and the capacity for hydrogen bonding, which enhances their interactions with biological targets.[1] The distinct arrangement of nitrogen atoms within the heterocyclic ring—adjacent in 1,2,3-triazoles and separated in 1,2,4-triazoles—significantly influences their electronic distribution, dipole moment, and hydrogen bonding capabilities, leading to different pharmacological profiles.[1] This guide provides a comparative analysis of the biological activities of these two isomers, supported by experimental data, to aid researchers in the strategic design of novel drug candidates.
Core Structural Differences
The fundamental difference between the two isomers lies in the placement of the three nitrogen atoms within the five-membered ring. This seemingly minor structural variance leads to distinct electronic and physicochemical properties, which in turn dictate their biological activity. The synthesis of 1,2,3-triazoles has been significantly advanced by the advent of "click chemistry," particularly the Huisgen 1,3-dipolar cycloaddition, which facilitates the efficient creation of 1,4-disubstituted derivatives.[1]
Comparative Bioactivity Overview
Both 1,2,3- and 1,2,4-triazole derivatives exhibit a broad spectrum of biological activities, including anticancer, antifungal, and antibacterial properties.[1][2] However, the prevalence and potency of these activities often differ between the two scaffolds. The 1,2,4-triazole ring is a well-established pharmacophore in many commercially available drugs, such as the antifungal agents fluconazole and itraconazole.[1]
Anticancer Activity
Both isomers have demonstrated significant potential as anticancer agents, frequently by inducing cell cycle arrest and apoptosis.[3][4]
1,2,3-Triazole Derivatives: Recent studies have highlighted the anticancer potential of 1,2,3-triazole-containing compounds. For instance, a series of 1,2,3-triazole-tethered thymol-1,3,4-oxadiazole derivatives were synthesized and evaluated for their antiproliferative activity.[5] One derivative, compound 9 , exhibited potent activity against MCF-7, HCT-116, and HepG2 cancer cell lines, with IC50 values of 1.1 µM, 2.6 µM, and 1.4 µM, respectively, proving to be more effective than the standard drugs doxorubicin and 5-fluorouracil in some cases.[5] Another study reported a 1,2,3-triazole derivative with a phosphonate group (compound 8 ) as the most active in a series against four cancer cell lines, with IC50 values ranging from 15.13 to 21.25 µM.[6]
1,2,4-Triazole Derivatives: Derivatives of 1,2,4-triazole have also shown significant anticancer properties.[7] For example, certain indolyl-1,2,4-triazoles have demonstrated significant inhibitory effects against prostate, breast, and pancreatic cancer cell lines.[7] In one study, newly synthesized 1,2,4-triazole derivatives showed potent anticancer activity against the HCT116 cell line, with compounds T2 and T7 having IC50 values of 3.84 µM and 3.25 µM, respectively, which is significantly more potent than the standard 5-FU (IC50 = 25.36 µM).[8]
| Anticancer Activity Data | Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 9 | 1,2,3-Triazole | MCF-7 | 1.1 | Doxorubicin | - |
| Compound 9 | 1,2,3-Triazole | HCT-116 | 2.6 | 5-Fluorouracil | - |
| Compound 9 | 1,2,3-Triazole | HepG2 | 1.4 | - | - |
| Compound 8 | 1,2,3-Triazole | HT-1080 | 15.13 | Doxorubicin | - |
| Compound T2 | 1,2,4-Triazole | HCT116 | 3.84 | 5-FU | 25.36 |
| Compound T7 | 1,2,4-Triazole | HCT116 | 3.25 | 5-FU | 25.36 |
Antifungal Activity
The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal drug design and is the core of leading azole antifungals.[1] Their primary mechanism of action involves inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[9]
1,2,4-Triazole Dominance: Market-leading antifungal drugs like fluconazole and itraconazole are based on the 1,2,4-triazole structure.[1] Numerous studies have focused on synthesizing novel 1,2,4-triazole derivatives with potent antifungal activity.[10][11]
Emerging 1,2,3-Triazoles: While less common, 1,2,3-triazole derivatives are also being investigated for their antifungal properties. A recent study synthesized a series of new azole derivatives containing a 1,2,3-triazole moiety and found that several compounds exhibited better antifungal activity against Candida albicans than fluconazole.[12] For instance, compound 4s had a MIC50 value of 0.53 µg/mL, which was significantly lower than that of fluconazole (MIC50 = 1.52 µg/mL).[12]
| Antifungal Activity Data | Compound Class | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Compound 4s | 1,2,3-Triazole | C. albicans SC5314 | 0.53 (MIC50) | Fluconazole | 1.52 (MIC50) |
| Compound 4c | 1,2,3-Triazole | Candida spp. | 64-256 | Fluconazole | 0.5-64 |
| Various Derivatives | 1,2,4-Triazole | M. gypseum | Superior to Ketoconazole | Ketoconazole | - |
Antimicrobial (Antibacterial) Activity
Both 1,2,3- and 1,2,4-triazole derivatives have been reported to possess antibacterial activity.[5][13]
1,2,3-Triazole Derivatives: Some synthesized 1,2,3-triazole tethered thymol-1,3,4-oxadiazole conjugates showed good inhibition against Escherichia coli and Staphylococcus aureus.[5]
1,2,4-Triazole Derivatives: A significant amount of research has been conducted on the antibacterial activity of 1,2,4-triazoles.[14][15] Novel nalidixic acid-based 1,2,4-triazole-3-thione derivatives were found to be highly active against both Gram-positive and Gram-negative bacteria.[14] Another study synthesized a series of Schiff bases based on a 1,2,4-triazole-3-thiol scaffold and found that all compounds exhibited strong antibacterial activity against S. aureus, with some being superior to the standard drug streptomycin.[15]
| Antibacterial Activity Data | Compound Class | Bacterial Strain | Activity | Reference Compound |
| Compounds 6, 7, 9, 16, 17 | 1,2,3-Triazole | E. coli, S. aureus | Good Inhibition | - |
| Compound 5e | 1,2,4-Triazole | S. aureus | Superior to Streptomycin | Streptomycin |
| Compounds 10a, 10b | 1,2,4-Triazole | Various pathogens | MIC: 0.12-1.95 µg/mL | - |
Experimental Protocols
A brief description of the key experimental methodologies cited in the comparative analysis is provided below.
MTT Assay for Anticancer Activity
This colorimetric assay is used to assess cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and incubated to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by metabolically active cells.
-
Absorbance Measurement: The absorbance is read using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Broth Microdilution Method for Antifungal/Antibacterial Activity
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Compound Dilution: Serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plates are incubated under appropriate conditions (temperature, time) to allow for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity).
Conclusion
Both 1,2,3- and 1,2,4-triazole isomers are versatile scaffolds in drug discovery, each with distinct advantages in different therapeutic areas. The 1,2,4-triazole core is well-entrenched in the field of antifungal agents, with a clear mechanism of action and numerous approved drugs. In contrast, the 1,2,3-triazole scaffold, greatly enabled by the efficiency of click chemistry, is a rapidly emerging and promising framework, particularly in the development of novel anticancer agents. The choice between these two isomers in drug design will ultimately depend on the specific biological target and the desired pharmacological profile. This guide provides a foundation for researchers to make informed decisions in the development of next-generation triazole-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 5. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. isres.org [isres.org]
- 8. researchgate.net [researchgate.net]
- 9. bpasjournals.com [bpasjournals.com]
- 10. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. isres.org [isres.org]
- 12. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Validation of Novel 1,2,4-Triazole Compounds as Potent Anticancer Agents: A Comparative Guide
The relentless pursuit of novel and effective anticancer therapeutics has identified the 1,2,4-triazole scaffold as a "privileged" structure in medicinal chemistry.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including significant anticancer properties.[2][3][4] This guide provides a comparative analysis of the in vitro anticancer activity of recently developed 1,2,4-triazole compounds, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Anticancer Activity of Novel 1,2,4-Triazole Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected novel 1,2,4-triazole compounds against various human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth. A lower IC50 value indicates a higher potency of the compound.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1 | [5][6] | ||
| 7d | HeLa (Cervical Cancer) | <12 | [5][6] |
| 7e | HeLa (Cervical Cancer) | <12 | [5][6] |
| 10a | HeLa (Cervical Cancer) | <12 | [5][6] |
| 10d | HeLa (Cervical Cancer) | <12 | [5][6] |
| Series 2 | [7] | ||
| TP6 | B16F10 (Murine Melanoma) | 41.12 | [7] |
| Series 3 | [8] | ||
| 15 | MDA-MB-231 (Breast Cancer) | 3.48 | [8] |
| 20 | MDA-MB-231 (Breast Cancer) | 5.95 | [8] |
| Series 4 | [9] | ||
| 5e | PANC1 (Pancreatic Cancer) | 5.9 - 7.3 | [9] |
| 5f | PANC1 (Pancreatic Cancer) | 5.9 - 7.3 | [9] |
| 5g | PANC1 (Pancreatic Cancer) | 5.9 - 7.3 | [9] |
| Series 5 | [10] | ||
| Vf | MCF-7 (Breast Cancer) | 2.91 | [10] |
| Vf | MDA-MB-231 (Breast Cancer) | 1.914 | [10] |
| Vg | MCF-7 (Breast Cancer) | 0.891 | [10] |
| Vg | MDA-MB-231 (Breast Cancer) | 3.479 | [10] |
Experimental Protocols
The in vitro anticancer activity of the 1,2,4-triazole compounds is predominantly evaluated using cell viability assays. The most common method cited is the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The resulting intracellular formazan crystals are solubilized and the absorbance is measured, which is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Harvest and count the cancer cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,2,4-triazole compounds in the growth medium. After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing various concentrations of the test compounds to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical workflow for in vitro anticancer drug screening and the signaling pathways targeted by some of the novel 1,2,4-triazole compounds.
Many 1,2,4-triazole derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs).[10]
Concluding Remarks
The presented data highlights the significant potential of novel 1,2,4-triazole derivatives as a promising class of anticancer agents. The diverse chemical structures and the ability to target various cancer cell lines and molecular pathways underscore the importance of this heterocyclic scaffold in modern drug discovery. Further in-depth mechanistic studies and in vivo validation are warranted to translate these promising in vitro findings into clinically effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 8. Novel 1,2,4‐triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies | Semantic Scholar [semanticscholar.org]
- 9. Development of novel 1,2,4-triazole containing compounds with anticancer and potent anti-CB1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Comparing the efficacy of different synthetic methods for 1,2,4-triazoles
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents. The efficacy of synthesizing this privileged heterocyclic ring system is paramount to the rapid discovery and development of novel drugs. This guide provides an objective comparison of various synthetic methodologies for 1,2,4-triazoles, supported by experimental data to inform the selection of the most suitable method for a given research and development endeavor.
Comparative Analysis of Synthetic Methods
The synthesis of 1,2,4-triazoles can be broadly categorized into classical and modern methods. Classical approaches, such as the Pellizzari and Einhorn-Brunner reactions, are well-established but often require harsh reaction conditions. Modern methods, including copper-catalyzed and microwave-assisted syntheses, offer milder conditions, improved yields, and shorter reaction times. The following table provides a quantitative comparison of these methods for the synthesis of a model compound, 3,5-diphenyl-1,2,4-triazole.
| Method | Starting Materials | Reaction Conditions | Reaction Time | Yield (%) | Advantages | Disadvantages |
| Pellizzari Reaction | Benzamide and Benzoylhydrazide | 220-250°C, neat or high-boiling solvent | 2-4 hours | ~80-95% | High yield for symmetrical triazoles, simple starting materials. | High temperatures, long reaction times, potential for side products with unsymmetrical substrates.[1] |
| Einhorn-Brunner Reaction | N-formylbenzamide and Phenylhydrazine | Reflux in glacial acetic acid | 4-8 hours | ~50-65% | Good for specific regioisomers, predictable regioselectivity.[2] | Moderate yields, requires diacylamine starting materials.[3] |
| Copper-Catalyzed Synthesis | Amidines and Nitriles | CuBr, ZnI₂, 1,2-dichlorobenzene, air | 12-24 hours | Up to 81% | Milder conditions, good functional group tolerance, single-step synthesis.[4] | Requires a metal catalyst, longer reaction times in some cases. |
| Microwave-Assisted Synthesis | Hydrazides and Nitriles | n-Butanol, K₂CO₃, 150°C (microwave) | 2 hours | High | Significantly reduced reaction times, often higher yields, eco-friendly.[1] | Requires specialized microwave equipment. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are intended as a general guide and may require optimization for specific substrates.
Protocol 1: Pellizzari Reaction for 3,5-Diphenyl-1,2,4-triazole
Materials:
-
Benzamide
-
Benzoylhydrazide
-
High-boiling point solvent (e.g., nitrobenzene) or neat conditions
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask, combine equimolar amounts of benzamide and benzoylhydrazide.
-
If using a solvent, add it to the flask.
-
Heat the mixture to 220-250°C under a nitrogen atmosphere with stirring.
-
Maintain the temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product is then purified by recrystallization from ethanol.
Protocol 2: Einhorn-Brunner Reaction for 1,5-Diphenyl-1,2,4-triazole
Materials:
-
N-formylbenzamide
-
Phenylhydrazine
-
Glacial Acetic Acid
Procedure:
-
Dissolve N-formylbenzamide in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Slowly add an equimolar amount of phenylhydrazine to the solution.
-
Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and pour it into ice-cold water to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent.
Protocol 3: Copper-Catalyzed Synthesis of 1,3,5-Trisubstituted-1,2,4-triazoles
Materials:
-
Amidine hydrochloride
-
Nitrile
-
Copper(I) bromide (CuBr)
-
Zinc Iodide (ZnI₂)
-
1,2-dichlorobenzene (DCB)
Procedure:
-
To a reaction vessel, add the amidine hydrochloride, nitrile, CuBr, and ZnI₂ in DCB.
-
Heat the mixture at a specified temperature (e.g., 80-120°C) under an air atmosphere.
-
Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and purify by column chromatography to isolate the desired 1,2,4-triazole.
Protocol 4: Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-triazoles
Materials:
-
Aromatic hydrazide
-
Substituted nitrile
-
Potassium carbonate (K₂CO₃)
-
n-Butanol
Procedure:
-
In a microwave reaction vessel, combine the aromatic hydrazide, substituted nitrile, and K₂CO₃ in n-butanol.
-
Subject the reaction mixture to microwave irradiation at 150°C for 2 hours.
-
After cooling, the precipitated product is filtered and recrystallized from ethanol to yield the pure 1,2,4-triazole.[1]
Visualizing Synthesis and Biological Action
To further elucidate the processes involved, the following diagrams illustrate a general experimental workflow and a key signaling pathway where 1,2,4-triazoles play a crucial therapeutic role.
Caption: General experimental workflow for the synthesis of 1,2,4-triazoles.
1,2,4-triazole derivatives, such as Letrozole, are potent aromatase inhibitors used in the treatment of hormone-responsive breast cancer. The following diagram illustrates this inhibitory pathway.
Caption: Inhibition of aromatase by the 1,2,4-triazole derivative, Letrozole.
Conclusion
The choice of a synthetic method for 1,2,4-triazoles is a critical decision in the drug discovery and development pipeline. While classical methods like the Pellizzari and Einhorn-Brunner reactions remain valuable for specific applications, modern copper-catalyzed and microwave-assisted syntheses offer significant advantages in terms of efficiency, milder reaction conditions, and reduced environmental impact. This guide provides the necessary data and protocols to enable an informed selection of the most appropriate synthetic strategy, thereby accelerating the development of novel 1,2,4-triazole-based therapeutics.
References
Unveiling the Structure-Activity Relationship of 1H-1,2,4-Triazol-5-ylmethanol Analogs: A Comparative Guide
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a broad spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, and anticonvulsant properties.[1][2] This guide delves into the structure-activity relationship (SAR) studies of 1H-1,2,4-triazol-5-ylmethanol analogs and related derivatives, providing a comparative analysis of their biological performance based on available experimental data. The insights from these studies are crucial for the rational design of novel and more potent therapeutic agents.
Comparative Biological Activity of 1,2,4-Triazole Derivatives
The biological activity of 1,2,4-triazole analogs is profoundly influenced by the nature and position of substituents on the triazole ring and its appended functionalities. The following table summarizes the in vitro activity of a series of synthesized 1,2,4-triazole derivatives against various biological targets.
| Compound ID | Core Structure Modification | R Group | Biological Target | Activity Metric | Value | Reference |
| Series 1: Antifungal Activity | ||||||
| 8d | 1,2,4-triazole with amino acid fragment | L-isoleucine methyl ester | Physalospora piricola | EC₅₀ | 10.808 µg/mL | [3] |
| 8k | 1,2,4-triazole with amino acid fragment | L-phenylalanine methyl ester | Physalospora piricola | EC₅₀ | 10.126 µg/mL | [3] |
| Mefentrifluconazole | Reference Drug | - | Physalospora piricola | EC₅₀ | >50 µg/mL | [3] |
| Series 2: Antitubercular Activity | ||||||
| 21 | 1,2,4-triazole derivative | - | Mtb strain H37Rv | MIC | 0.03–0.13 μg/mL | [4] |
| 28 | 1,2,4-triazole derivative | - | Mtb strain H37Rv | MIC | 0.03–0.13 μg/mL | [4] |
| Series 3: Antimicrobial Activity | ||||||
| 2h | Vinyl-1,2,4-triazole derivative | - | Xanthomonas campestris | MIC | 0.0002-0.0033 mM | [5] |
| 2f | Vinyl-1,2,4-triazole derivative | - | Various bacteria | MIC | Good activity | [5] |
| 2g | Vinyl-1,2,4-triazole derivative | - | Various bacteria | MIC | Good activity | [5] |
| Series 4: Anticonvulsant Activity | ||||||
| 6f | N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-amide | 4-Chlorobenzamide | GABAA receptors | ED₅₀ (MES) | 13.1 mg/kg | [6][7] |
| 6l | N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-amide | 4-Fluorobenzamide | GABAA receptors | ED₅₀ (MES) | 9.1 mg/kg | [6][7] |
Key SAR Insights:
-
Antifungal Activity: The incorporation of amino acid fragments into the 1,2,4-triazole structure has shown to enhance antifungal activity against certain phytopathogenic fungi, with compounds 8d and 8k exhibiting significantly better efficacy than the reference drug mefentrifluconazole.[3] The proposed mechanism for many antifungal triazoles is the inhibition of lanosterol 14-alpha-demethylase (CYP51), an essential enzyme in fungal ergosterol biosynthesis.[3][5]
-
Antitubercular Activity: Specific substitutions on the 1,2,4-triazole core have led to the development of potent antitubercular agents. Compounds 21 and 28 demonstrated strong activity against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, likely by inhibiting the mycobacterial membrane protein large 3 (MmpL3).[4]
-
Antimicrobial Activity: Vinyl-1,2,4-triazole derivatives have exhibited broad-spectrum antimicrobial activity. Compound 2h was particularly potent against a range of bacteria and fungi, with minimum inhibitory concentrations (MIC) in the micromolar to nanomolar range.[5]
-
Anticonvulsant Activity: For N-phenyl-1,2,4-triazole amide derivatives, the substituent on the benzamide moiety plays a crucial role. Halogen substitutions at the 4-position of the phenyl ring, as seen in compounds 6f (chloro) and 6l (fluoro), resulted in potent anticonvulsant activity in animal models.[6][7] The mechanism is suggested to be related to the modulation of GABAA receptors.[6][7]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the experimental protocols for key assays cited in this guide.
In Vitro Antifungal Assay
The antifungal activity of the synthesized compounds was evaluated in vitro against various phytopathogenic fungi using the mycelium growth rate method.[3]
-
Preparation of Media: Potato dextrose agar (PDA) medium was prepared and autoclaved.
-
Compound Preparation: The test compounds were dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Assay Plate Preparation: The stock solutions were mixed with the molten PDA medium to achieve the desired final concentrations. The medium was then poured into Petri dishes.
-
Inoculation: A 5 mm diameter mycelial disc of the test fungus was placed at the center of each agar plate.
-
Incubation: The plates were incubated at a suitable temperature (e.g., 25 °C) for a specified period.
-
Data Collection: The diameter of the fungal colony was measured, and the percentage of inhibition was calculated relative to a control group (without the test compound).
-
EC₅₀ Determination: The half-maximal effective concentration (EC₅₀) was calculated from the dose-response curves.
Antitubercular Activity Assay (Microplate Alamar Blue Assay)
The minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis H37Rv was determined using the microplate Alamar Blue assay (MABA).[4]
-
Culture Preparation: M. tuberculosis H37Rv was grown in Middlebrook 7H9 broth supplemented with OADC.
-
Compound Dilution: The test compounds were serially diluted in a 96-well microplate.
-
Inoculation: A standardized inoculum of M. tuberculosis was added to each well.
-
Incubation: The plates were incubated at 37 °C for 7 days.
-
Alamar Blue Addition: Alamar Blue solution was added to each well, and the plates were re-incubated.
-
Result Interpretation: A color change from blue to pink indicated bacterial growth. The MIC was defined as the lowest concentration of the compound that prevented this color change.
Anticonvulsant Screening
The anticonvulsant activity was evaluated in mice using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[6][7]
-
Animal Preparation: Male Kunming mice were used for the study. The test compounds were administered intraperitoneally.
-
Maximal Electroshock (MES) Test: At a predetermined time after compound administration, a maximal electrical stimulus was delivered through corneal electrodes. Protection was defined as the abolition of the tonic hind limb extension.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: A convulsant dose of pentylenetetrazole was administered subcutaneously. Protection was defined as the absence of clonic seizures within a specified observation period.
-
ED₅₀ Determination: The 50% effective dose (ED₅₀) was calculated for each compound using probit analysis.
Visualizing SAR Principles and Mechanisms
Graphical representations are invaluable for understanding complex biological and chemical relationships. The following diagrams, generated using Graphviz, illustrate the SAR workflow and a common mechanism of action for triazole-based inhibitors.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Rise of Resistant Fungi Calls for Novel 1,2,4-Triazole Derivatives: A Comparative Evaluation
The escalating threat of drug-resistant fungal infections necessitates the urgent development of new and effective antifungal agents. Among the most promising candidates are derivatives of the 1,2,4-triazole scaffold, which have demonstrated significant potential in combating a wide range of pathogenic fungi, including strains resistant to existing therapies. This guide provides a comparative analysis of the biological evaluation of novel 1,2,4-triazole derivatives, presenting key experimental data, detailed methodologies, and a visual representation of their mechanism of action and evaluation workflow.
The core mechanism by which triazole antifungals exert their effect is the inhibition of a crucial enzyme in the fungal cell membrane's ergosterol biosynthesis pathway: lanosterol 14α-demethylase (CYP51).[1][2][3] By blocking this enzyme, these compounds disrupt the integrity of the fungal cell membrane, leading to cell death.[3] However, the emergence of resistance, often through mutations in the CYP51 gene, has compromised the efficacy of established triazole drugs like fluconazole.[4] Researchers are actively designing and synthesizing novel 1,2,4-triazole derivatives to overcome these resistance mechanisms and provide more potent and broad-spectrum antifungal activity.
Comparative Antifungal Activity of Novel 1,2,4-Triazole Derivatives
The following tables summarize the in vitro antifungal activity of various recently developed 1,2,4-triazole derivatives against a panel of susceptible and resistant fungal strains. The data, presented as Minimum Inhibitory Concentration (MIC) and half-maximal effective concentration (EC50) values, highlight the potency of these novel compounds in comparison to standard antifungal drugs.
Table 1: Antifungal Activity (MIC in µg/mL) of Novel 1,2,4-Triazole Derivatives against Candida Species
| Compound/Drug | C. albicans (Susceptible) | C. albicans (Fluconazole-Resistant) | C. glabrata | C. krusei | Reference |
| Novel Derivative 7g | 0.5 | 0.5 | - | - | [5] |
| Novel Derivative 7h | 0.5 | 0.5 | - | - | [5] |
| Novel Derivative 8g | 0.5 (MIC90) | - | 0.25 (MIC90) | 0.125 (MIC90) | [6] |
| Compound A1 | ≤0.125 | 1.0 | ≤0.125 | - | [7][8] |
| Compound A2 | ≤0.125 | - | ≤0.125 | - | [7][8] |
| Compound A6 | ≤0.125 | - | ≤0.125 | - | [7][8] |
| Compound A12 | ≤0.125 | - | ≤0.125 | - | [7][8] |
| Compound A15 | ≤0.125 | - | ≤0.125 | - | [7][8] |
| Fluconazole | 8 (MIC90) | >256.0 | 64 (MIC90) | 64 (MIC90) | [6][7][8] |
| Voriconazole | 0.25 (MIC90) | - | 1 (MIC90) | 0.125 (MIC90) | [6] |
Table 2: Antifungal Activity (MIC in µg/mL) against Other Pathogenic Fungi
| Compound/Drug | Cryptococcus neoformans | Aspergillus fumigatus | Reference |
| Compound 7 | 0.0156 | - | [9] |
| Compound 21 | 0.0156 | - | [9] |
| Compound 6c | 0.0625 | 4.0 | [10] |
| Compound 5k | 0.125 | 8.0 | [10] |
| Compound A3 | - | - | [7] |
| Compound A9 | - | - | [7] |
| Fluconazole | - | >64.0 | [10] |
| Voriconazole | 0.0156 | - | [9] |
Table 3: Antifungal Activity (EC50 in µg/mL) against Phytopathogenic Fungi
| Compound | Physalospora piricola | Reference |
| Compound 8d | 10.808 | [11][12] |
| Compound 8k | 10.126 | [11][12] |
| Mefentrifluconazole (Control) | - | [11][12] |
Experimental Protocols
A standardized approach is crucial for the reliable evaluation of antifungal properties. The following are detailed methodologies for key experiments cited in the evaluation of 1,2,4-triazole derivatives.
Antifungal Susceptibility Testing: Broth Microdilution Method (Based on CLSI Guidelines)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
-
Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours. A suspension of the fungal colonies is prepared in sterile saline or RPMI-1640 medium and adjusted to a concentration of 0.5-2.5 x 10^3 cells/mL.
-
Preparation of Drug Dilutions: The test compounds and standard antifungal agents are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.[13] A series of twofold dilutions of the compounds are prepared in 96-well microtiter plates using RPMI-1640 medium.
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24-48 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Disc Diffusion Assay
This method provides a qualitative assessment of antifungal activity.
-
Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton agar) is poured into petri dishes and allowed to solidify.
-
Inoculation: A standardized fungal suspension is evenly spread over the surface of the agar.
-
Application of Test Compounds: Sterile filter paper discs are impregnated with known concentrations of the test compounds and placed on the surface of the inoculated agar.
-
Incubation: The plates are incubated at an appropriate temperature for a specified period.
-
Measurement of Inhibition Zones: The antifungal activity is determined by measuring the diameter of the zone of inhibition around each disc. A larger zone of inhibition indicates greater antifungal activity.
Visualizing the Mechanism and Workflow
To better understand the biological context and the experimental process, the following diagrams have been generated using Graphviz.
Caption: The inhibitory action of 1,2,4-triazole derivatives on the ergosterol biosynthesis pathway.
Caption: A generalized workflow for the biological evaluation of novel antifungal compounds.
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. Biological exploration of a novel 1,2,4-triazole-indole hybrid molecule as antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Molecular Docking of 1,2,4-Triazole-Based Inhibitors: A Researcher's Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 1,2,4-triazole-based inhibitors against various biological targets. Supported by experimental and computational data, this document summarizes key quantitative findings, details experimental methodologies, and visualizes relevant biological pathways to accelerate therapeutic discovery.
The 1,2,4-triazole scaffold is a prominent heterocyclic nucleus in medicinal chemistry, forming the structural core of numerous approved drugs with a wide range of activities, including antifungal, anticancer, and antimicrobial properties. Its versatility in forming various non-covalent interactions with biological macromolecules makes it a privileged structure for the design of potent and selective inhibitors. This guide synthesizes findings from recent molecular docking studies to provide a comparative analysis of novel 1,2,4-triazole derivatives.
Data Presentation: A Comparative Look at Inhibitor Performance
Molecular docking studies have been instrumental in predicting the binding affinities and modes of 1,2,4-triazole derivatives against a diverse array of protein targets. The following tables summarize quantitative data from several studies, offering a comparative overview of their potential as therapeutic agents.
Anticancer Activity
| Compound/Derivative | Target Protein | Binding Energy (kcal/mol) | IC50 (µM) | Cancer Cell Line |
| 7f (acetamide hybrid) | c-kit tyrosine kinase | -176.749 | 16.782 (µg/mL) | HepG2 (Liver)[1] |
| 7f (acetamide hybrid) | Protein kinase B | -170.066 | 16.782 (µg/mL) | HepG2 (Liver)[1] |
| Designed derivatives | Aromatase | -9.04 to -9.96 | - | - |
| 1,2,3-triazole-pyrimidine hybrids | MGC-803 (Gastric Cancer) | -3.2 to -10.3 | 4.64 to 64 | MGC-803[2] |
Antifungal Activity
| Compound/Derivative | Target Protein | Binding Energy (kcal/mol) | MIC (µg/mL) | Fungal Strain |
| UI | CYP51 | -6.8 | 24 | Candida albicans[3] |
| UIA | CYP51 | -7.8 | 48 | Candida tropicalis[3] |
| Fluconazole (Standard) | CYP51 | -7.1 | - | -[3] |
| Benzimidazole-1,2,4-triazole (6b, 6i, 6j) | 14α-demethylase (CYP51) | - | 0.97 | Candida glabrata[4] |
| Triazole alcohols (21b) | - | - | 0.063 - 0.5 | Candida species[5] |
Antibacterial Activity
| Compound/Derivative | Target Protein | Binding Energy (kcal/mol) | MIC (µg/mL) | Bacterial Strain |
| Furochromone derivatives (20b, 21b) | FabH | -42.40 to -49.84 (MM-GBSA) | 1-6 | Various bacteria[6] |
| Nalidixic acid-based (1a-g) | DNA gyrase | - | 16 | P. aeruginosa[7] |
| Nalidixic acid-based (2) | DNA gyrase | - | 16 | Various bacteria[7] |
| Ciprofloxacin hybrids | DNA gyrase | -9.5 | 0.134 - 1.84 | E. coli[7] |
| Antitubercular (C4) | CYP121 | - | 0.976 | Mycobacterium H37Ra[8] |
Experimental Protocols: A Generalized Molecular Docking Workflow
The following protocol outlines a general workflow for performing molecular docking studies, synthesized from various methodologies reported in the literature. This can be adapted based on the specific software (e.g., AutoDock, Glide, GOLD) and target system.
Preparation of the Receptor Protein
-
Retrieval: The three-dimensional structure of the target protein is typically downloaded from the Protein Data Bank (PDB).
-
Cleaning: Water molecules, co-crystallized ligands, and any other heteroatoms not essential for the study are generally removed. If the protein functions as a monomer, extraneous protein chains are also deleted.
-
Refinement: Missing atoms or residues in the protein structure are added and corrected.
-
Protonation: Hydrogen atoms are added to the protein structure, which is crucial for defining the correct ionization and tautomeric states of amino acid residues.
-
Charge Assignment: Partial atomic charges (e.g., Kollman or Gasteiger charges) are assigned to the protein atoms.
-
File Format Conversion: The prepared protein structure is saved in a specific format required by the docking software (e.g., PDBQT for AutoDock).
Preparation of the Ligand (1,2,4-Triazole Inhibitors)
-
Structure Generation: The 2D structures of the 1,2,4-triazole derivatives are drawn using chemical drawing software (e.g., ChemDraw, Marvin Sketch) and converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands are subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
Charge and Torsion Angle Definition: Atomic charges are calculated, and rotatable bonds are defined for the ligand to allow for conformational flexibility during docking.
-
File Format Conversion: The prepared ligands are saved in the appropriate format for the docking software (e.g., PDBQT).
Molecular Docking Simulation
-
Grid Box Definition: A grid box is defined around the active site of the target protein. This box specifies the search space for the ligand during the docking process. The size and center of the grid are determined based on the location of the co-crystallized ligand or predicted binding pockets.
-
Docking Algorithm: A specific docking algorithm (e.g., genetic algorithm, Lamarckian genetic algorithm) is selected to explore the conformational space of the ligand within the defined grid box.
-
Execution: The docking simulation is run, generating a set of possible binding poses for each ligand.
-
Scoring and Ranking: The generated poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses are then ranked based on their scores.
Analysis of Docking Results
-
Pose Visualization: The top-ranked docking poses are visualized and analyzed to understand the binding mode of the inhibitor within the active site of the protein.
-
Interaction Analysis: The non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein are identified and examined.
-
Correlation with Experimental Data: The docking scores and predicted binding modes are correlated with experimental data, such as IC50 or MIC values, to validate the computational model.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using Graphviz.
Molecular Docking Workflow
Fungal Sterol Biosynthesis Pathway
p97/VCP in the Ubiquitin-Proteasome System
EGFR/BRAF Signaling Pathway
Microtubule Dynamics
References
- 1. researchgate.net [researchgate.net]
- 2. Microtubule - Wikipedia [en.wikipedia.org]
- 3. bosterbio.com [bosterbio.com]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Ascendant Antimicrobial Potential of Novel 1,2,4-Triazole Derivatives: A Comparative Analysis
The global challenge of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Among the heterocyclic compounds showing significant promise, 1,2,4-triazole derivatives have emerged as a versatile scaffold for the synthesis of new drugs with a broad spectrum of antimicrobial activity. This guide provides a comparative assessment of newly synthesized 1,2,4-triazoles, presenting their performance against various microbial strains alongside established antimicrobial agents, supported by experimental data and detailed protocols.
Derivatives of 1,2,4-triazole are recognized as promising frameworks for developing biologically active compounds, particularly those with antimicrobial properties.[1] The versatility of the 1,2,4-triazole ring allows for the creation of a wide array of derivatives with diverse biological activities, including antibacterial, antifungal, antiviral, and antitubercular properties.[2] This has led to extensive research into synthesizing and evaluating new 1,2,4-triazole compounds to combat drug-resistant pathogens.[3][4]
Comparative Antimicrobial Spectrum of Novel 1,2,4-Triazoles
Recent studies have demonstrated the potent and broad-spectrum antimicrobial activity of newly synthesized 1,2,4-triazole derivatives against a panel of clinically significant Gram-positive and Gram-negative bacteria, as well as fungal strains. The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Below is a summary of the antimicrobial activity of selected novel 1,2,4-triazole derivatives compared to standard reference drugs.
| Compound ID | Target Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| Series A: Phenylpiperazine-triazole-fluoroquinolone hybrids | S. aureus | 0.25 - 8 | Ciprofloxacin | 0.5 - 2 |
| E. coli | 0.5 - 16 | Ciprofloxacin | 0.25 - 1 | |
| P. aeruginosa | 1 - 64 | Ciprofloxacin | 0.5 - 4 | |
| C. albicans | 2 - 128 | Fluconazole | 0.25 - 8 | |
| Series B: Indole-triazole conjugates | B. subtilis | 250 - 500 | Ampicillin | 500 |
| C. tropicalis | 2 | Amphotericin B | Not specified | |
| C. albicans | 2 | Amphotericin B | Not specified | |
| Series C: Vinyl-1,2,4-triazole derivatives | S. aureus | 0.0002 - 0.0033 mM | Not specified | Not specified |
| E. coli | 0.0002 - 0.0033 mM | Not specified | Not specified | |
| C. albicans | 0.02 - 0.04 mM | Not specified | Not specified |
Note: The data presented is a compilation from multiple research sources and is intended for comparative purposes. The specific activity of a compound can vary based on its exact structure and the experimental conditions.
Experimental Protocols
The determination of the antimicrobial spectrum of the synthesized 1,2,4-triazole derivatives is primarily conducted using standardized in vitro assays. The following are detailed methodologies for the key experiments cited.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension is then diluted to the final inoculum concentration.
-
Preparation of Microtiter Plates: The synthesized compounds and reference drugs are serially diluted in a 96-well microtiter plate using a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Agar Disk Diffusion Method
This method is a qualitative or semi-quantitative test to assess the antimicrobial activity of a compound.
-
Preparation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread over the surface of an appropriate agar plate.
-
Application of Compounds: Sterile filter paper discs impregnated with a known concentration of the synthesized compounds are placed on the agar surface.
-
Incubation: The plates are incubated under suitable conditions.
-
Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the disc where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.[1]
Mechanism of Action: A Visual Representation
The antifungal activity of many 1,2,4-triazole derivatives is attributed to their ability to inhibit the enzyme lanosterol 14α-demethylase (CYP51).[5] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme disrupts the membrane integrity, leading to fungal cell death.
Caption: Inhibition of ergosterol biosynthesis by 1,2,4-triazole derivatives.
Experimental Workflow for Antimicrobial Spectrum Assessment
The systematic evaluation of the antimicrobial spectrum of newly synthesized compounds involves a series of well-defined steps, from compound synthesis to data analysis.
References
- 1. medicine.dp.ua [medicine.dp.ua]
- 2. bpasjournals.com [bpasjournals.com]
- 3. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking novel triazole fungicides against existing commercial standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of novel triazole fungicides against existing commercial standards, supported by experimental data. The information is intended to assist researchers and professionals in drug development in evaluating the efficacy and mechanisms of these antifungal agents.
Performance Data: Novel vs. Commercial Triazole Fungicides
The in vitro activity of novel triazole fungicides is often compared to commercial standards using metrics such as the Minimum Inhibitory Concentration (MIC) and the half-maximal effective concentration (EC50). Lower values for these metrics indicate higher antifungal potency. The following tables summarize the comparative efficacy of selected novel and commercial triazoles against various fungal pathogens.
Table 1: Comparative in vitro Activity (MIC µg/mL) of Novel and Commercial Triazoles against Dermatophytes
| Fungicide Class | Antifungal Agent | Trichophyton rubrum (Geometric Mean MIC) | Trichophyton interdigitale (MIC90) | Microsporum canis (Geometric Mean MIC) |
| Novel Triazoles | Luliconazole | 0.0008[1] | 0.25[2] | 0.02[2] |
| Lanoconazole | 0.003[1] | - | - | |
| Isavuconazole | 0.13[3] | 0.5[2] | 0.025[2] | |
| Voriconazole | 0.05[3] | - | - | |
| Posaconazole | 0.11[3] | - | - | |
| Commercial Standards | Terbinafine | 0.019[1] | 1[2] | 0.04[2] |
| Itraconazole | 0.085[1] | 4[2] | 0.117[2] | |
| Fluconazole | 11.58[1] | 32[2] | 1.36[2] | |
| Ketoconazole | 0.089[1] | - | - | |
| Griseofulvin | 0.351[1] | 4[2] | 0.171[2] |
Data compiled from multiple studies. "-" indicates data not available in the cited sources.
Table 2: Comparative in vitro Activity (EC50 mg/L) of Triazoles against Fusarium Species
| Fungicide | F. avenaceum (Range) | F. culmorum (Range) | F. graminearum (Range) | F. sporotrichioides (Range) |
| Metconazole | 0.3 – 2.2 | 0.18 – 1.6 | 0.18 – 2.9 | 0.05 – 1.9 |
| Prothioconazole | 0.12 – 16.8 | 2.4 – 21.4 | 2.2 – 22.9 | 0.15 – 23.5 |
| Tebuconazole | 1.1 – 15.1 | 1.1 – 3.6 | 2.6 – 25.6 | 0.09 – 5.4 |
Source: In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antifungal agents.
Broth Microdilution Method for Antifungal Susceptibility Testing of Filamentous Fungi (Adapted from CLSI M38-A2)
This method is a reference standard for determining the MIC of antifungal agents against filamentous fungi.[5][6][7][8]
1. Preparation of Antifungal Stock Solutions:
- Antifungal agents are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
- Serial two-fold dilutions of the stock solution are prepared in RPMI-1640 medium to achieve the desired final concentrations.
2. Inoculum Preparation:
- Fungal isolates are grown on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) to promote sporulation.
- Conidia are harvested by flooding the agar surface with sterile saline and gently scraping the surface.
- The resulting suspension is adjusted spectrophotometrically to a specific optical density, corresponding to a defined conidial concentration (e.g., 0.4 x 10^4 to 5 x 10^4 CFU/mL).[7]
3. Assay Setup:
- The assay is performed in sterile 96-well microtiter plates.
- Each well receives 100 µL of the diluted antifungal solution.
- 100 µL of the standardized fungal inoculum is added to each well, resulting in a final volume of 200 µL.
- Control wells include a growth control (inoculum without antifungal agent) and a sterility control (medium only).
4. Incubation:
- The microtiter plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 48-72 hours), or until sufficient growth is observed in the control wells.
5. Determination of MIC:
- The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥80%) compared to the growth control. This can be assessed visually or spectrophotometrically.[2]
In Vitro Mycelial Growth Inhibition Assay
This assay is used to determine the EC50 of a fungicide, which is the concentration that inhibits mycelial growth by 50%.
1. Preparation of Fungicide-Amended Media:
- A stock solution of the fungicide is prepared in a suitable solvent.
- The stock solution is added to molten agar medium (e.g., PDA) at a temperature that does not degrade the fungicide (e.g., 50-55°C) to achieve a range of final concentrations.
- The amended agar is poured into sterile Petri dishes.
2. Inoculation:
- A mycelial plug of a specific diameter (e.g., 5 mm) is taken from the actively growing edge of a fungal culture.
- The plug is placed, mycelium-side down, in the center of each fungicide-amended and control (no fungicide) agar plate.[9]
3. Incubation:
- The plates are incubated at the optimal growth temperature for the fungus in the dark.
4. Data Collection and Analysis:
- The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the growth in the control plate reaches the edge of the plate.
- The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the control.
- The EC50 value is determined by plotting the percent inhibition against the logarithm of the fungicide concentration and performing a regression analysis.[10]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of triazole fungicides and a typical experimental workflow for their evaluation.
References
- 1. Comparison of in vitro antifungal activity of novel triazoles with available antifungal agents against dermatophyte species caused tinea pedis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of in vitro activities of newer triazoles and classic antifungal agents against dermatophyte species isolated from Iranian University Hospitals: a multi-central study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides [mdpi.com]
- 5. njccwei.com [njccwei.com]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, Voriconazole, and Posaconazole against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. researchgate.net [researchgate.net]
Efficacy of 1H-1,2,4-Triazole Derivatives Compared to Standard Antifungal Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. Derivatives of the 1H-1,2,4-triazole scaffold have shown significant promise as potent antifungal compounds, often exhibiting efficacy comparable or superior to existing standard drugs. This guide provides an objective comparison of the performance of various 1H-1,2,4-triazole derivatives against established antifungal agents, supported by experimental data and detailed methodologies.
While specific comparative data for 1H-1,2,4-triazol-5-ylmethanol derivatives is limited in publicly available literature, this guide consolidates findings from closely related 1H-1,2,4-triazolyl derivatives, particularly those featuring a crucial hydroxyl moiety, to provide a relevant and insightful overview for researchers in the field.
Quantitative Efficacy Comparison
The following tables summarize the in vitro antifungal activity of various 1H-1,2,4-triazole derivatives compared to standard antifungal drugs, primarily ketoconazole and fluconazole. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Antifungal Activity against Candida albicans
| Compound/Drug | MIC (µg/mL) | Reference |
| 1,2,4-Triazole Derivatives | ||
| Derivative Series A | 0.0625 - 1 | [1] |
| Derivative Series B | <65 ng/mL | [2] |
| Sulfide Derivatives (IVe, f, i, j) | Equal or more potent than Ketoconazole | [3][4] |
| Standard Drugs | ||
| Ketoconazole | 12.5 | [5] |
| Fluconazole | 0.5 - 4 | [6] |
Table 2: Antifungal Activity against Aspergillus fumigatus
| Compound/Drug | MIC (µg/mL) | Reference |
| 1,2,4-Triazole Derivatives | ||
| Derivative Series C | 0.125 - 1 | [6] |
| Standard Drugs | ||
| Itraconazole | Not specified | [7] |
| Voriconazole | Not specified | [7] |
Table 3: Antifungal Activity against Various Fungal Strains
| Compound/Drug | Fungal Strain | MIC (mM) | Reference |
| 1H-1,2,4-triazolyl derivatives | Various | 0.02–1.88 | [8] |
| Ketoconazole | Various | 0.38–1.88 | [8] |
| Bifonazole | Various | 0.32–0.64 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the evaluation of these antifungal agents.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[9][10][11]
1. Preparation of Fungal Inoculum:
- Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours.
- A suspension of the fungal colonies is prepared in sterile saline or phosphate-buffered saline (PBS).
- The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
- The inoculum is further diluted in the test medium (e.g., RPMI-1640) to the final desired concentration.
2. Preparation of Microdilution Plates:
- The test compounds and standard drugs are serially diluted (usually two-fold) in a 96-well microtiter plate containing the appropriate broth medium.
- A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included on each plate.
3. Inoculation and Incubation:
- Each well is inoculated with the prepared fungal suspension.
- The plates are incubated at 35°C for 24-48 hours.
4. Determination of MIC:
- The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
CYP51 Enzyme Inhibition Assay
The primary mechanism of action for azole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[12]
1. Reagents and Materials:
- Purified recombinant fungal CYP51 enzyme.
- Cytochrome P450 reductase (CPR).
- Lanosterol (substrate).
- NADPH (cofactor).
- Test compounds and a known inhibitor (e.g., ketoconazole).
- Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
2. Assay Procedure:
- A reaction mixture is prepared containing the CYP51 enzyme, CPR, and the test compound at various concentrations in the reaction buffer.
- The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.
- The reaction is initiated by the addition of the substrate, lanosterol.
- The reaction is further initiated by the addition of NADPH.
- The reaction is incubated at 37°C for a specific period.
- The reaction is terminated by the addition of a quenching solution (e.g., acetonitrile).
3. Analysis:
- The amount of the product formed is quantified using methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- The percentage of inhibition for each concentration of the test compound is calculated relative to a control with no inhibitor.
- The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Mechanism of Action and Experimental Workflow
The primary antifungal mechanism of 1,2,4-triazole derivatives involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.
Caption: Fungal ergosterol biosynthesis pathway, inhibition by 1,2,4-triazole derivatives, and the corresponding experimental workflow.
References
- 1. lnhlifesciences.org [lnhlifesciences.org]
- 2. Design of new antifungal agents: synthesis and evaluation of 1-[(1H-indol-5-ylmethyl)amino]-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-2-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. superchemistryclasses.com [superchemistryclasses.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Secure Verification [radar.ibiss.bg.ac.rs]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 1H-1,2,4-triazol-5-ylmethanol: A Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 1H-1,2,4-triazol-5-ylmethanol. The following procedures are based on information for structurally similar triazole compounds and are intended to ensure laboratory safety and environmental compliance. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. Based on data for related compounds, this substance should be treated as hazardous.[1][2]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles and a face shield.[1]
-
Hand Protection: Use chemically resistant gloves and inspect them before each use.[2]
-
Body Protection: A protective lab coat or chemical suit is required.[2]
Handling:
-
Work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[2]
-
Do not allow the chemical to come into contact with skin or eyes.[2][3][4]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands thoroughly after handling.[1]
Hazard Identification and Classification
Based on information for analogous compounds, this compound is classified with the following hazards:
-
Acute toxicity (oral)[1]
-
Skin irritation[1]
-
Serious eye irritation[1]
-
May cause respiratory irritation[1]
The GHS07 pictogram, indicating "Warning," is associated with these hazards.[1]
Disposal Protocol: A Step-by-Step Approach
The disposal of this compound must be managed as hazardous waste.[2][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][3]
-
Segregation: Keep this compound waste separate from other waste streams to prevent potentially dangerous reactions. It is incompatible with strong oxidizing agents and strong acids.[1][2][3][4]
-
Container Selection: Use a designated, compatible, and sealable waste container that is in good condition and properly capped at all times.[2][3][4]
-
Labeling: Clearly label the waste container with the chemical name ("this compound Waste") and appropriate hazard symbols.
-
Collection of Spills: For spills, sweep up the solid material and shovel it into a suitable container for disposal.[3][4] Avoid creating dust.
-
Storage: Store waste in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
Arranging for Disposal: Contact your institution's EHS department or a certified hazardous waste disposal company to arrange for pickup and proper disposal. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]
Quantitative Data Summary
| Parameter | Value | Source |
| Hazard Classifications | Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335) | [1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [1][3][4] |
| Storage Class | 11 - Combustible Solids | |
| Disposal Method | Hazardous Waste Incineration (recommended) | [3] |
Experimental Protocols
Currently, there are no standardized, publicly available experimental protocols for the chemical neutralization or deactivation of this compound at the laboratory scale. Therefore, treatment of this waste should not be attempted by laboratory personnel. The most appropriate and compliant procedure is to dispose of the chemical through a certified hazardous waste management program.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
